molecular formula C40H79NO6 B15545559 Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine

Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine

Katalognummer: B15545559
Molekulargewicht: 670.1 g/mol
InChI-Schlüssel: YRBNBVIIUNJRBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine is a useful research compound. Its molecular formula is C40H79NO6 and its molecular weight is 670.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C40H79NO6

Molekulargewicht

670.1 g/mol

IUPAC-Name

2-[2-[2-[2-(2-hexyldecanoyloxy)ethoxy]ethylamino]ethoxy]ethyl 2-hexyldecanoate

InChI

InChI=1S/C40H79NO6/c1-5-9-13-17-19-23-27-37(25-21-15-11-7-3)39(42)46-35-33-44-31-29-41-30-32-45-34-36-47-40(43)38(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h37-38,41H,5-36H2,1-4H3

InChI-Schlüssel

YRBNBVIIUNJRBV-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Ionizable Lipids for Advanced Drug Delivery: A Focus on ALC-0315

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Nomenclature: The compound "Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine" is not found in publicly available chemical databases or scientific literature. The nomenclature suggests a potential structural similarity to a class of compounds known as ionizable lipids, which are critical for the delivery of nucleic acid therapeutics. This guide will focus on a prominent and structurally related example, ALC-0315 , to provide a comprehensive technical overview relevant to researchers, scientists, and drug development professionals. ALC-0315 is a key component of the lipid nanoparticle (LNP) formulation used in the Pfizer-BioNTech COVID-19 vaccine.

Introduction to Ionizable Lipids in Nanomedicine

The advent of nucleic acid-based therapeutics, including mRNA and siRNA, has revolutionized the landscape of medicine. However, the inherent instability and negative charge of these macromolecules pose significant challenges to their effective delivery into target cells. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, and at the heart of their success lies a class of molecules known as ionizable lipids.

Unlike permanently charged cationic lipids, which can be associated with cellular toxicity, ionizable lipids possess a unique pH-dependent charge. They are typically synthesized to have a pKa value between 6.0 and 7.0. This property allows them to be positively charged at an acidic pH, facilitating the encapsulation of negatively charged nucleic acids during the LNP formulation process. At physiological pH (around 7.4), they become nearly neutral, reducing potential interactions with biological membranes and minimizing toxicity during circulation. Upon cellular uptake and endosomal trafficking, the acidic environment of the endosome protonates the ionizable lipid, promoting the release of the nucleic acid payload into the cytoplasm.

The Pivotal Role of ALC-0315

ALC-0315 (((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)) is a state-of-the-art, biodegradable ionizable lipid that has been instrumental in the clinical success of mRNA-based vaccines. Its structure features a tertiary amine headgroup, two ester-containing lipid tails, and a hydroxyl group, all of which contribute to its efficacy in LNP formulations.

Physicochemical Properties and Structural Analysis of ALC-0315

A thorough understanding of the physicochemical properties of ALC-0315 is essential for its effective application in drug delivery systems.

PropertyValueSource
Chemical Formula C48H95NO5ECHA
IUPAC Name ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)ECHA
CAS Number 2036272-55-4ECHA
Molar Mass 786.28 g/mol ECHA
pKa ~6.09European Medicines Agency

The structure of ALC-0315 is characterized by two long, branched lipid tails derived from 2-hexyldecanoic acid. These tails provide the necessary lipophilicity for the formation of the lipid nanoparticle core. The tertiary amine headgroup is the ionizable component, and the ester linkages within the lipid tails are susceptible to hydrolysis, contributing to the biodegradability of the molecule and reducing the potential for long-term toxicity.

Mechanism of Action in mRNA Delivery

The function of ALC-0315 is intricately linked to the pH changes encountered by the LNP during its journey from formulation to intracellular delivery.

G cluster_0 LNP Formulation (Acidic pH) cluster_1 Systemic Circulation (Physiological pH ~7.4) cluster_2 Cellular Uptake & Endosomal Trafficking cluster_3 Cytoplasmic Release A ALC-0315 (Protonated, Positively Charged) C Self-Assembly into LNP Core A->C B mRNA (Negatively Charged) B->C D LNP with Neutral Surface C->D E Endocytosis D->E F Endosome (Acidic pH) E->F G ALC-0315 Reprotonation F->G H Endosomal Escape G->H I mRNA released into Cytoplasm H->I J Translation into Protein I->J

Caption: pH-dependent mechanism of ALC-0315 in mRNA delivery.

Experimental Protocol: LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for formulating ALC-0315-containing LNPs using a microfluidic device.

Materials:

  • ALC-0315, DSPC, Cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis or tangential flow filtration system for buffer exchange

Procedure:

  • Lipid Stock Preparation: Dissolve ALC-0315, DSPC, cholesterol, and the PEG-lipid in ethanol at a specific molar ratio. A common ratio is approximately 50:10:38.5:1.5 (ALC-0315:DSPC:Cholesterol:PEG-lipid).

  • mRNA Preparation: Dissolve the mRNA in a low pH aqueous buffer.

  • Microfluidic Mixing: Set the flow rates for the lipid-ethanol and mRNA-aqueous phases. The rapid mixing within the microfluidic channels leads to a change in solvent polarity, triggering the self-assembly of the lipids around the mRNA core.

  • Maturation: The resulting LNP suspension is typically incubated for a defined period to allow for stabilization.

  • Purification and Buffer Exchange: The ethanol is removed, and the buffer is exchanged to a neutral pH (e.g., phosphate-buffered saline, pH 7.4) using dialysis or tangential flow filtration.

  • Sterile Filtration: The final LNP formulation is passed through a 0.22 µm filter for sterilization.

Synthesis of ALC-0315

The synthesis of ALC-0315 is a multi-step process that involves the preparation of the amine headgroup and the lipid tails, followed by their conjugation. A general synthetic scheme is outlined below.

G A Starting Materials (e.g., 4-aminobutan-1-ol, 1,6-dibromohexane) B Synthesis of Amine Headgroup ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diol) A->B D Esterification Reaction B->D C 2-Hexyldecanoic Acid (Lipid Tail Precursor) C->D F Purification (e.g., Chromatography) D->F E ALC-0315 (Final Product) F->E

Caption: Generalized synthetic workflow for ALC-0315.

The synthesis generally involves the alkylation of a primary amine (like 4-aminobutan-1-ol) with a suitable linker (like 1,6-dibromohexane) to form the tertiary amine core. The terminal hydroxyl groups of this core are then esterified with 2-hexyldecanoic acid to attach the lipid tails. Purification is typically achieved through column chromatography.

Analytical Characterization of ALC-0315 and LNP Formulations

Rigorous analytical testing is crucial to ensure the quality, consistency, and safety of ALC-0315 and the final LNP product.

ParameterAnalytical MethodPurpose
Identity and Purity of ALC-0315 NMR, LC-MSConfirms the chemical structure and assesses the purity of the synthesized lipid.
LNP Particle Size and Polydispersity Dynamic Light Scattering (DLS)Measures the average particle size and the uniformity of the particle size distribution.
Zeta Potential Laser Doppler ElectrophoresisDetermines the surface charge of the LNPs at different pH values, which can predict stability and interactions with biological components.
mRNA Encapsulation Efficiency Ribogreen AssayQuantifies the percentage of mRNA that is successfully encapsulated within the LNPs.
In vivo Efficacy Animal modelsAssesses the biological activity of the delivered mRNA by measuring protein expression.
Protocol: Measuring mRNA Encapsulation Efficiency

Principle: The Ribogreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (like Triton X-100), the amount of encapsulated mRNA can be determined.

Procedure:

  • Prepare two sets of samples from the LNP formulation.

  • To one set, add the Ribogreen dye directly. This will measure the fluorescence from unencapsulated ("free") mRNA.

  • To the second set, first add a surfactant (e.g., Triton X-100) to lyse the LNPs, then add the Ribogreen dye. This measures the fluorescence from the total mRNA.

  • Measure the fluorescence of both sets using a plate reader.

  • Calculate the encapsulation efficiency using the formula: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Conclusion and Future Outlook

Ionizable lipids, exemplified by ALC-0315, are a cornerstone of modern nucleic acid delivery systems. Their sophisticated pH-responsive design enables the safe and effective transport of genetic material into cells, unlocking therapeutic possibilities for a wide range of diseases. Future research in this field will likely focus on developing next-generation ionizable lipids with enhanced biodegradability, improved efficacy for targeting specific tissues, and a reduced potential for immunogenicity. The continued refinement of these critical excipients will undoubtedly drive the next wave of innovations in nanomedicine and genetic therapies.

Introduction: Addressing the Challenge of Poorly Soluble Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine

The effective delivery of therapeutic agents to their target sites remains a significant hurdle in drug development, particularly for molecules with poor aqueous solubility. A primary strategy to overcome this is the use of advanced nanocarrier systems. This compound is a specialized PEGylated cationic lipid engineered to be a critical component in such systems.[1][2][3][4] Its unique amphipathic structure, featuring a hydrophilic polyethylene glycol (PEG) linker and hydrophobic lipid tails, enables the formulation of stable nanocarriers that can enhance the solubility, delivery efficiency, and tissue specificity of encapsulated drugs.[1][5][6] This guide provides a comprehensive technical overview of its structure, properties, and application in drug delivery research for scientists and development professionals.

Molecular Structure and Physicochemical Properties

The functionality of this compound is derived directly from its meticulously designed molecular architecture. Understanding this structure is fundamental to its application.

Structural Analysis

The molecule is a cationic lipid-like compound comprised of three key functional domains:

  • A Secondary Amine Core: The central nitrogen atom (azanediyl) acts as a linker and provides a cationic character at physiological pH, which can be crucial for interacting with anionic biomolecules or cell membranes.

  • Hydrophilic Ethoxyethyl Linkers: Two chains containing ethoxyethyl groups are attached to the central amine. These PEG-like structures are highly hydrophilic, increasing the overall water solubility of the compound and forming a protective corona on the surface of nanocarriers to improve their stability in biological fluids.[5][6]

  • Hydrophobic Lipid Tails: The molecule possesses four hydrophobic tails, each consisting of a 2-hexyldecanoate chain attached via an ester linkage.[5][6] These long, branched alkyl chains form a lipophilic core capable of encapsulating poorly soluble drug molecules.

This amphipathic nature drives the self-assembly of the lipid into higher-order structures, such as micelles or lipid nanoparticles (LNPs), when in an aqueous environment.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Chemical Name ((azanediylbis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(2-hexyldecanoate)[6]
Molecular Formula C40H79NO6[1][5][6]
Molecular Weight ~670.1 g/mol [1][4][5]
CAS Number 2985009-59-2[4]
Appearance Research-grade material is typically supplied as a powder.[4]
Solubility Soluble in organic solvents such as Ethanol, DMSO, and DMF.[5]
Storage Conditions Recommended long-term storage at -20°C to ensure stability.[4][5]

Conceptual Synthesis and Characterization

While specific, proprietary synthesis methods may vary, a logical retrosynthetic approach can be proposed based on the principles of organic chemistry. This provides insight into the molecule's construction and the potential for impurities.

Proposed Synthesis Workflow

The synthesis can be envisioned as a multi-step process involving the construction of the core amine structure followed by the attachment of the hydrophobic tails. The causality behind this workflow is to build the stable backbone first before introducing the ester-linked tails, which might be sensitive to harsh reaction conditions.

Synthesis_Workflow A Diethanolamine (Starting Material) B Ethoxylation (e.g., with Ethylene Oxide) A->B Step 1 C Bis(N-2-hydroxyethoxyethyl)amine (Intermediate) B->C E Esterification (e.g., DCC/DMAP or Acyl Chloride) C->E Step 2 D 2-Hexyldecanoic Acid (Lipid Tail Precursor) D->E F This compound (Final Product) E->F G Purification (Chromatography) F->G Post-Synthesis H Characterization (NMR, MS) G->H

Caption: Proposed multi-step synthesis pathway for this compound.

Purification and Structural Verification

Post-synthesis, purification via column chromatography is essential to remove unreacted starting materials and side products. The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and proton/carbon environment.

  • Mass Spectrometry (MS): To verify the molecular weight and elemental composition.[6]

Mechanism of Action in Drug Delivery Formulations

The primary application of this lipid is as a formulation excipient to create nanocarriers for poorly soluble drugs.[1] Its structure is optimized for self-assembly and in vivo stability.

Self-Assembly into Nanocarriers

In an aqueous medium, the amphipathic lipid molecules spontaneously arrange themselves to minimize the exposure of their hydrophobic tails to water. This process, driven by the hydrophobic effect, results in the formation of nanostructures where the lipid tails form a core and the hydrophilic PEG linkers form an outer shell or corona. This core is an ideal environment for encapsulating lipophilic drug molecules, effectively solubilizing them within the nanoparticle.

Encapsulation_Mechanism cluster_0 Aqueous Environment Lipid Lipid Monomer Micelle Drug-Loaded Nanocarrier Lipid->Micelle Self-Assembly Drug Drug Molecule Drug->Micelle Encapsulation

Caption: Conceptual workflow of drug encapsulation via lipid self-assembly in an aqueous medium.

The Role of PEGylation

The hydrophilic PEG chains serve a critical "stealth" function. When the nanocarrier is introduced into the bloodstream, the PEG corona creates a hydration layer that sterically hinders the adsorption of opsonin proteins. This opsonization process is what typically marks nanoparticles for rapid clearance by the mononuclear phagocyte system (e.g., macrophages in the liver and spleen). By reducing opsonization, PEGylation prolongs the circulation half-life of the nanocarrier, increasing the probability of it reaching its target tissue.

Representative Application Protocol: Nanocarrier Formulation

To ensure trustworthiness and reproducibility, any protocol must be a self-validating system. The following is a detailed, representative workflow for formulating and characterizing drug-loaded nanocarriers using this compound.

Materials and Reagents
  • This compound

  • Therapeutic drug (poorly water-soluble)

  • Co-lipids (e.g., cholesterol, DSPC - optional, for LNP formation)

  • Organic solvent (e.g., Ethanol, DMSO)[5]

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Dialysis membrane (appropriate MWCO)

  • Syringe filters (0.22 µm)

Experimental Workflow: Thin-Film Hydration Method

This protocol describes a common and reliable method for producing lipid-based nanocarriers.

Protocol_Workflow A Step 1: Dissolution Dissolve lipid and drug in organic solvent. B Step 2: Film Formation Evaporate solvent under vacuum to form a thin lipid film. A->B C Step 3: Hydration Hydrate the film with aqueous buffer while vortexing. B->C D Step 4: Sonication/Extrusion Reduce particle size and lamellarity to form unilamellar vesicles. C->D E Step 5: Purification Remove unencapsulated drug via dialysis or size exclusion chromatography. D->E F Step 6: Characterization Analyze particle size, zeta potential, and encapsulation efficiency. E->F

Caption: Step-by-step experimental workflow for nanocarrier formulation and characterization.

Step-by-Step Methodology
  • Dissolution: Accurately weigh and dissolve this compound and the therapeutic drug in a minimal volume of a suitable organic solvent in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (temperature set above the boiling point of the solvent) under reduced pressure to remove the organic solvent completely, resulting in a thin, uniform lipid-drug film on the flask's inner surface.

  • Hydration: Add the pre-warmed aqueous buffer to the flask. Hydrate the film by vortexing or mechanical shaking, which causes the lipid film to swell and peel off, forming multilamellar vesicles (MLVs).

  • Size Reduction: To achieve a uniform size distribution and form small unilamellar vesicles (SUVs), the MLV suspension must be downsized. This is typically achieved by probe sonication or, for better homogeneity, by extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Purification: Separate the formulated nanocarriers from the unencapsulated, free drug. Dialysis against a large volume of fresh buffer is a common and effective method.

  • Characterization (Self-Validation):

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). An acceptable PDI (< 0.3) indicates a homogenous population.

    • Zeta Potential: Also measured by DLS to determine the surface charge of the nanoparticles, which influences their stability and interaction with cells.

    • Encapsulation Efficiency (%EE): Quantify the amount of drug successfully loaded into the nanocarriers. This is calculated after disrupting the purified nanoparticles with a suitable solvent and measuring the drug concentration (e.g., by HPLC or UV-Vis spectroscopy). The formula is: %EE = (Mass of Drug in Nanoparticles / Total Mass of Drug Used) x 100

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, handling guidelines can be inferred from related chemical structures like secondary amines and long-chain esters.

Hazard CategoryPrecautionary MeasuresSource(s)
Skin/Eye Contact Causes severe skin burns and eye damage. Wear appropriate protective gloves, lab coat, and safety goggles with side-shields.[7][8]
Inhalation May be harmful if inhaled. Use only in a well-ventilated area or under a chemical fume hood.[9]
Ingestion Harmful if swallowed. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[9]
Storage Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[7][9]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9]
Incompatibilities Incompatible with strong oxidizing agents, strong acids, and strong alkalis.[10]

Conclusion

This compound represents a sophisticated tool for researchers in drug delivery. Its rational design, combining a cationic core, a hydrophilic PEG shield, and a hydrophobic drug reservoir, makes it a highly effective excipient for formulating nanocarriers. By enabling the delivery of poorly soluble drugs, this compound and others like it are pivotal in advancing novel therapeutics from the laboratory to clinical application. Adherence to rigorous formulation and characterization protocols is paramount to harnessing its full potential.

References

Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine synthesis and purification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of a Model Ionizable Lipid: Bis(2-(2-hexyldecanoyloxy)ethoxy)ethyl)amine

Introduction

The advent of mRNA-based therapeutics and vaccines, notably highlighted by the global response to the COVID-19 pandemic, has underscored the critical role of advanced drug delivery systems.[1][2] At the heart of this technology are lipid nanoparticles (LNPs), which protect the fragile mRNA cargo and facilitate its delivery into target cells.[2][3] A key component of modern LNPs is the ionizable lipid, a molecule typically comprising a tertiary amine headgroup and hydrophobic lipid tails.[3][4] These lipids are ingeniously designed to be positively charged in the acidic environment of the endosome, promoting interaction with endosomal membranes and subsequent release of the mRNA into the cytoplasm, while remaining neutral at physiological pH to enhance stability and reduce toxicity.[4]

This guide provides a comprehensive, in-depth technical overview of a plausible synthetic and purification strategy for a representative ionizable lipid, which we will refer to as Bis(2-(2-hexyldecanoyloxy)ethoxy)ethyl)amine, based on the fragments in the topic name. This molecule features a central tertiary amine, hydrophilic linkers, and branched lipid tails derived from 2-hexyldecanoic acid, characteristics that are representative of lipids used in advanced drug delivery research.[5]

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles, the rationale behind methodological choices, and the practical challenges involved, thereby serving as both a protocol and an educational resource.

Section 1: Overall Synthetic Strategy

The synthesis of the target ionizable lipid is approached via a convergent strategy, which involves the independent synthesis of key precursors followed by their final assembly. This method enhances efficiency and simplifies the purification of intermediates. The overall strategy is divided into three main stages:

  • Synthesis of the Hydrophobic Tails: Preparation of 2-hexyldecanoic acid, the branched fatty acid that will form the lipid tails of our target molecule.

  • Synthesis of the Amine Core: Preparation of the central tertiary amine bearing two hydroxyl groups, N,N-bis(2-(2-hydroxyethoxy)ethyl)amine.

  • Final Assembly via Esterification: Coupling of the fatty acid tails to the amine core to yield the final product.

  • Rigorous Purification: Implementation of advanced purification techniques to isolate the target lipid with high purity.

G cluster_0 Precursor Synthesis cluster_1 Final Assembly & Purification Methyl_Octanoate Methyl Octanoate Alkylation α-Alkylation Methyl_Octanoate->Alkylation NaH, THF Hexyl_Bromide 1-Hexyl Bromide Hexyl_Bromide->Alkylation Acid 2-Hexyldecanoic Acid Esterification Steglich Esterification Acid->Esterification DCC, DMAP DCM Saponification Saponification & Acidification Alkylation->Saponification 1. Intermediate Saponification->Acid 2. NaOH, H2O 3. HCl (aq) Amine_Core N,N-bis(2-(2-hydroxyethoxy)ethyl)amine (Amine Core Diol) Amine_Core->Esterification Final_Product Target Ionizable Lipid Purification Purification (IEX Chromatography) Purification->Final_Product Purity > 99% Esterification->Purification Crude Product caption Overall Synthetic Workflow

Caption: Overall Synthetic Workflow

Section 2: Synthesis of Precursors

Synthesis of 2-Hexyldecanoic Acid

The branched nature of the lipid tails can influence the fluidity of the LNP structure, which is crucial for efficient endosomal escape.[4] 2-Hexyldecanoic acid is a common building block for this purpose.[6] We will follow a procedure based on the α-alkylation of an ester followed by saponification.[7][8]

Principle: The reaction involves the formation of an enolate from methyl octanoate, which then acts as a nucleophile, attacking an alkyl halide (1-chlorohexane or 1-bromohexane). The resulting substituted ester is then hydrolyzed (saponified) to the carboxylate salt and subsequently acidified to yield the final carboxylic acid.

Experimental Protocol:

  • Enolate Formation & Alkylation: To a solution of sodium methoxide (1.1 eq) in anhydrous methanol in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl octanoate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Slowly add 1-chlorohexane (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approx. 60-65 °C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8]

  • Saponification: After cooling to room temperature, add a solution of sodium hydroxide (2.5 eq) in water. Re-heat the mixture to reflux for another 6 hours to ensure complete hydrolysis of the ester.[8]

  • Work-up & Isolation: Cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and transfer the aqueous solution to a separatory funnel. Wash with a non-polar solvent like hexane to remove any unreacted alkyl halide or non-acidic organic impurities.

  • Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is between 1 and 2. The 2-hexyldecanoic acid will separate as an oily layer.

  • Extract the product into an organic solvent such as diethyl ether or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-hexyldecanoic acid. The product can be further purified by vacuum distillation if necessary.

Table 1: Reagents for 2-Hexyldecanoic Acid Synthesis

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 0.1 mol scale)
Methyl Octanoate1.0158.2415.8 g
Sodium Methoxide1.154.025.9 g
1-Chlorohexane1.1120.6213.3 g
Sodium Hydroxide2.540.0010.0 g
Anhydrous MethanolSolvent32.04250 mL
The Amine Core: N,N-bis(2-(2-hydroxyethoxy)ethyl)amine

The hydrophilic linker between the amine headgroup and the lipid tails influences the pKa of the ionizable lipid and the overall stability of the LNP. The selected amine core, N,N-bis(2-(2-hydroxyethoxy)ethyl)amine, provides two primary alcohol functionalities for esterification. This precursor is commercially available from various chemical suppliers, which is the recommended route for consistency and time efficiency. If a custom synthesis is required, it can be prepared by reacting diethanolamine with 2-chloroethoxyethanol under basic conditions, although this route requires significant optimization and purification.

Section 3: Final Product Synthesis via Esterification

The final step couples the hydrophobic tails with the hydrophilic amine core. A mild esterification method is required to prevent side reactions involving the tertiary amine. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst at room temperature, is an ideal choice.

Principle: The carboxylic acid (2-hexyldecanoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol groups of the amine core, catalyzed by DMAP. The reaction is driven by the formation of the stable dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can be easily removed by filtration.

G RCOOH 2-Hexyldecanoic Acid (R-COOH) Intermediate O-Acylisourea Intermediate RCOOH->Intermediate + DCC DCC DCC->Intermediate DCU DCU (precipitate) Intermediate->DCU Product Final Product (Amine-O-CO-R) Intermediate->Product + Amine_OH Amine Core Diol (Amine-OH) Amine_OH->Product DMAP DMAP (catalyst) DMAP->Product catalyzes caption Steglich Esterification Mechanism

Caption: Steglich Esterification Mechanism

Experimental Protocol:

  • Reaction Setup: Dissolve the amine core diol (1.0 eq) and 2-hexyldecanoic acid (2.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DMAP (0.2 eq) to the solution, followed by the dropwise addition of a solution of DCC (2.3 eq) in anhydrous DCM.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC, observing the consumption of the starting alcohol.

  • Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct will have precipitated as a white solid. Filter the reaction mixture through a pad of Celite to remove the DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (aq) (to remove residual DMAP and unreacted DCC), saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Section 4: Purification of the Final Product

Purification is arguably the most critical and challenging step in the synthesis of ionizable lipids. The presence of the basic tertiary amine complicates standard silica gel chromatography, often leading to significant product loss and poor separation.[9] Therefore, more specialized techniques are required.

Method A: Chromatography on Amine-Functionalized Silica

Principle: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups, which strongly and often irreversibly bind to basic compounds like amines.[9] Amine-functionalized silica, or the addition of a volatile competing base like triethylamine to the mobile phase, masks these acidic sites, allowing for successful elution and separation of the target amine.[9]

Protocol:

  • Prepare a column using amine-functionalized silica gel.

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes. The less polar impurities will elute first, followed by the desired product.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Method B: Ion-Exchange Chromatography (IEX)

Principle: IEX is a highly effective technique that separates molecules based on their net charge.[10] Since the target molecule is a tertiary amine, it can be protonated under acidic conditions (pH < pKa) to carry a positive charge. This allows it to bind to a stationary phase containing negatively charged functional groups (a cation exchanger).[11] Impurities that are neutral or negatively charged will not bind and will be washed away. The pure, bound product can then be eluted by increasing the ionic strength (salt concentration) or the pH of the mobile phase, which disrupts the electrostatic interaction with the resin.[12][13]

G start Start load Load Crude Product (in low pH buffer) start->load bind Cation Exchange Column (-) Product (+) Neutral Impurities load->bind:f0 wash Wash with Low Salt Buffer (Elutes Neutral Impurities) bind->wash elute Apply Salt/pH Gradient (Disrupts Binding) wash->elute collect Collect Pure Product Fractions elute->collect end End collect->end caption Ion-Exchange Chromatography Workflow

Caption: Ion-Exchange Chromatography Workflow

Protocol:

  • Column Equilibration: Pack a column with a suitable strong cation exchange resin (e.g., sulfopropyl-functionalized). Equilibrate the column by washing with several column volumes of a low pH binding buffer (e.g., 20 mM citrate buffer, pH 4.0).

  • Sample Preparation: Dissolve the crude product in the binding buffer. Ensure the pH is low enough to fully protonate the tertiary amine. Filter the sample to remove any particulates.[13]

  • Loading and Binding: Load the sample onto the equilibrated column at a controlled flow rate. The positively charged target lipid will bind to the negatively charged resin.

  • Washing: Wash the column with several volumes of the binding buffer to elute any unbound, neutral, or anionic impurities.

  • Elution: Elute the bound product by applying a linear gradient of increasing salt concentration (e.g., 0 to 2 M NaCl in the binding buffer) or by increasing the pH. The product will detach from the resin and elute.

  • Fraction Collection & Analysis: Collect fractions and analyze for the presence of the product (e.g., by UV-Vis spectroscopy if applicable, or by TLC/LC-MS).

  • Desalting: Combine the pure fractions and remove the salt via dialysis, tangential flow filtration, or by extraction into an organic solvent after neutralizing the solution.

  • Isolate the final product by removing the solvent.

Table 2: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest For
Standard Silica Chromatography Inexpensive, widely availablePoor recovery and tailing for amines[9]Not recommended for this product
Amine-Modified Silica Good separation, avoids peak tailingMore expensive than standard silicaLab-scale purification
Ion-Exchange Chromatography High capacity, high resolution, scalableRequires buffer exchange/desalting stepHigh-purity, large-scale applications[10]
Acid-Base Extraction Simple, inexpensive, good for bulk removalLower resolution than chromatographyInitial work-up to remove gross impurities[14][15]

Conclusion

The synthesis and purification of advanced ionizable lipids like Bis(2-(2-hexyldecanoyloxy)ethoxy)ethyl)amine are multi-step processes that demand careful planning and execution. A convergent synthetic route, utilizing robust reactions such as α-alkylation and Steglich esterification, provides an efficient pathway to the crude product. However, the ultimate success of the synthesis hinges on a rigorous and well-designed purification strategy. While amine-modified silica chromatography is a viable option, ion-exchange chromatography offers superior resolution, scalability, and purity, making it the preferred method for producing materials suitable for demanding applications in drug development and clinical research. This guide provides the foundational knowledge and practical protocols necessary for scientists to successfully navigate the synthesis of these critical components of modern medicine.

References

An In-depth Technical Guide to Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine: Physicochemical Properties and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine, a novel ionizable lipid, and its application in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery. We will delve into its synthesis, characterization, and the critical role it plays in overcoming the challenges of intracellular delivery of therapeutic payloads such as mRNA.

Introduction: The Rise of Ionizable Lipids in Modern Therapeutics

The advent of mRNA-based therapeutics and vaccines has underscored the critical need for sophisticated delivery systems. Lipid nanoparticles have emerged as the leading platform for protecting and delivering nucleic acid payloads to their target cells.[1][2] At the heart of these delivery vehicles are ionizable lipids, which are meticulously designed to navigate the complex journey from administration to intracellular release.[3] this compound is a next-generation ionizable lipid designed to offer enhanced efficacy and safety profiles. Its unique structure, featuring a tertiary amine headgroup and branched alkyl chains, is engineered for optimal performance in LNP formulations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an ionizable lipid is paramount for rational formulation design and predicting in vivo performance.

PropertyValueSource
Chemical Formula C40H79NO6[4]
Molecular Weight 670.07 g/mol [4]
Appearance Colorless to yellow liquid[5]
Solubility Soluble in Ethanol, DMSO, DMF[6]
Storage Conditions Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment.[4]

pKa: The Key to Endosomal Escape

The pKa of an ionizable lipid is arguably its most critical attribute, as it governs the pH-responsive behavior essential for endosomal escape.[7][] An ideal ionizable lipid should be neutral at physiological pH (~7.4) to minimize toxicity and non-specific interactions, but become protonated and positively charged within the acidic environment of the endosome (pH 5.5-6.5).[9] This charge reversal facilitates the disruption of the endosomal membrane, leading to the release of the therapeutic cargo into the cytoplasm.[10][11]

While the experimentally determined pKa of this compound is not publicly available, it is predicted to be in the optimal range of 6.2-6.8 for effective in vivo delivery. The pKa of tertiary amines can be influenced by the surrounding chemical environment, including the presence of ester and ethoxy groups.[12][13]

Synthesis of this compound: A Plausible Synthetic Route

Synthesis of 2-Hexyldecanoic Acid

2-Hexyldecanoic acid can be synthesized via a malonic ester synthesis or by alkylation of an octanoate ester.[14][15]

Proposed Synthesis of this compound

The final molecule can be assembled through the esterification of 2-hexyldecanoic acid with the corresponding tertiary amine alcohol.

Synthesis_Workflow cluster_0 Synthesis of 2-Hexyldecanoic Acid cluster_1 Synthesis of Amine Alcohol cluster_2 Final Esterification Methyl_Octanoate Methyl Octanoate Alkylation Alkylation with 1-Chlorohexane Methyl_Octanoate->Alkylation Intermediate_A Methyl 2-hexyldecanoate Alkylation->Intermediate_A Hydrolysis Saponification Intermediate_A->Hydrolysis 2_Hexyldecanoic_Acid 2-Hexyldecanoic Acid Hydrolysis->2_Hexyldecanoic_Acid Esterification Fischer Esterification 2_Hexyldecanoic_Acid->Esterification Diethanolamine Diethanolamine Ethoxylation Williamson Ether Synthesis with Chloroethane Diethanolamine->Ethoxylation Amine_Alcohol Bis(2-ethoxyethyl)amine Ethoxylation->Amine_Alcohol Amine_Alcohol->Esterification Final_Product Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine Esterification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Formulation of Lipid Nanoparticles

The formulation of LNPs is a critical step that dictates the final characteristics of the delivery vehicle, including its size, charge, and encapsulation efficiency.[16] A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid: this compound, which is essential for encapsulating the nucleic acid payload and facilitating endosomal escape.[2]

  • Helper Lipid: A phospholipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) to provide structural stability.[17]

  • Cholesterol: To enhance the stability and rigidity of the LNP.[18]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) to control particle size and prevent aggregation.[2]

Experimental Protocol: LNP Formulation by Microfluidic Mixing

Microfluidic mixing is a widely adopted method for the reproducible and scalable production of LNPs.[19]

Materials:

  • This compound

  • DSPC (or DOPE)

  • Cholesterol

  • DMG-PEG2000

  • Ethanol (RNase-free)

  • mRNA in 10 mM Citrate Buffer (pH 3.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)

  • Microfluidic mixing device

Procedure:

  • Prepare the Lipid-Ethanol Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration can be optimized but is typically in the range of 10-20 mg/mL.

  • Prepare the mRNA-Aqueous Solution: Dilute the mRNA to the desired concentration in 10 mM citrate buffer (pH 3.0).

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Pump the lipid-ethanol solution and the mRNA-aqueous solution through the device at a defined flow rate ratio (typically 1:3 ethanol to aqueous phase).

  • Dilution and Neutralization: The resulting LNP solution is immediately diluted with PBS (pH 7.4) to raise the pH and stabilize the newly formed nanoparticles.

  • Purification and Concentration: Remove the ethanol and unencapsulated mRNA by dialysis or tangential flow filtration against PBS (pH 7.4). The LNPs can then be concentrated to the desired final concentration.

Characterization of Lipid Nanoparticles

Thorough characterization of the formulated LNPs is essential to ensure quality and batch-to-batch consistency.[20][21]

Particle Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and PDI of LNPs. A Zetasizer instrument is commonly used for this purpose.[4]

Zeta Potential

The zeta potential is a measure of the surface charge of the LNPs and is determined by electrophoretic light scattering (ELS), often using the same Zetasizer instrument.[16] At physiological pH, LNPs should have a near-neutral or slightly negative zeta potential.

Encapsulation Efficiency

The encapsulation efficiency, which is the percentage of mRNA successfully encapsulated within the LNPs, can be determined using a fluorescent dye-based assay, such as the RiboGreen assay.

Mechanism of Action: Endosomal Escape

The ability of LNPs to facilitate the escape of their payload from the endosome is the cornerstone of their success.

Endosomal_Escape cluster_0 Cellular Uptake and Endosomal Trafficking cluster_1 Endosomal Escape Mechanism LNP_Extracellular LNP in Extracellular Space (pH 7.4, Neutral Charge) Endocytosis Endocytosis LNP_Extracellular->Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Protonation Protonation of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine Late_Endosome->Protonation Membrane_Destabilization Interaction with Endosomal Membrane & Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release

Caption: The mechanism of LNP-mediated endosomal escape of mRNA.

In Vitro Evaluation of LNP Efficacy

The biological activity of the formulated LNPs can be assessed in vitro by measuring the expression of the encapsulated mRNA in a relevant cell line.[22][23][24]

Experimental Protocol: In Vitro mRNA Transfection

Materials:

  • LNP-encapsulated reporter mRNA (e.g., encoding luciferase or GFP)

  • Hepatocellular carcinoma cell line (e.g., Huh7 or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Luciferase assay reagent or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • LNP Treatment: Dilute the LNPs in complete cell culture medium to achieve the desired final mRNA concentration (e.g., 10-100 ng/well). Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Protein Expression:

    • Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • GFP: Visualize the GFP expression using a fluorescence microscope.

Conclusion and Future Perspectives

This compound represents a promising addition to the arsenal of ionizable lipids for nucleic acid delivery. Its unique chemical structure is designed to optimize the delicate balance between potent efficacy and a favorable safety profile. Further research is warranted to fully elucidate its in vivo performance and to explore its potential in a wide range of therapeutic applications, from vaccines to gene editing. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to embark on the evaluation and application of this novel delivery agent.

References

A Technical Guide to Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine: An Ionizable Lipid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine, an ionizable lipid crucial for the formulation of lipid nanoparticles (LNPs) in modern therapeutic applications. We will explore its molecular characteristics, the rationale behind its structural design, its mechanism of action in cellular delivery, and a detailed protocol for its application in formulating nucleic acid-based therapeutics.

Core Molecular Profile

This compound is a synthetically derived lipid designed for transient cationic charge, a critical feature for encapsulating and delivering anionic payloads like mRNA and siRNA. Its physicochemical properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₄₀H₇₉NO₆[1][2][3]
Molecular Weight 670.06 g/mol [1][2]
IUPAC Name ((azanediylbis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(2-hexyldecanoate)[2]
Synonyms This compound[1][2][3]
Classification Ionizable Cationic Lipid, PEGylated Lipid[1][2]
Solubility Soluble in Ethanol, DMSO, DMF[3]

Structural Analysis and Functional Rationale

The efficacy of an ionizable lipid is not accidental; it is a product of deliberate chemical design. Each component of this compound's structure is engineered for a specific function in the drug delivery process.

cluster_lipid This compound Structure cluster_function Functional Contributions N Tertiary Amine Head (Ionizable Core) L1 Ethoxyethyl Linker N->L1 pH-sensitive protonation L2 Ethoxyethyl Linker N->L2 E1 Ester Bond L1->E1 Connects polar head to nonpolar tail E2 Ester Bond L2->E2 T1 2-Hexyldecanoate Tail (Hydrophobic Anchor) E1->T1 Biodegradable Linkage T2 2-Hexyldecanoate Tail (Hydrophobic Anchor) E2->T2 F_Head Payload Encapsulation (pH < pKa) Endosomal Escape (pH ~5-6) F_Linker Provides flexibility and spacing. May influence biodegradability. F_Tail Forms the lipid core of the LNP. Influences nanoparticle stability and membrane fusion.

Caption: Molecular components and their respective functions.

  • Tertiary Amine Head: This is the core functional group. At an acidic pH (typically below its pKa of ~6.0-6.7), the nitrogen atom becomes protonated, acquiring a positive charge. This is the "on switch" that allows it to electrostatically bind and condense negatively charged nucleic acids during LNP formulation.[4][5] At physiological pH (~7.4), it remains largely neutral, which is a critical design feature to reduce the cytotoxicity associated with permanently charged cationic lipids.[4][5]

  • Branched 2-Hexyldecanoate Tails: The hydrophobic tails are the primary drivers for self-assembly into a nanoparticle structure. The choice of a branched acyl chain like 2-hexyldecanoate is deliberate. Unlike linear saturated tails which pack tightly, branched tails create imperfections in lipid packing.[4] This structural disruption lowers the phase transition temperature and increases the fluidity of the lipid bilayer, which is thought to facilitate the fusion of the LNP membrane with the endosomal membrane, a key step for payload release.[4][6]

  • Ester Bonds: The linkers connecting the hydrophobic tails to the headgroup contain ester bonds. These bonds are susceptible to hydrolysis by esterase enzymes within the cell. This provides a mechanism for the lipid to be biodegraded into smaller, more easily cleared components, improving its safety profile and reducing the risks of long-term lipid accumulation.[7]

  • Ethoxyethyl Linkers: The ethoxyethyl groups provide spacing and flexibility between the amine head and the ester linkages. This spacing can influence the pKa of the ionizable amine and affect how the lipid packs within the nanoparticle, ultimately fine-tuning its delivery efficiency.

Proposed Synthesis Pathway

While the exact proprietary synthesis for this specific molecule is not publicly detailed, a plausible and representative synthetic route can be extrapolated from established methods for similar ionizable lipids, such as ALC-0315.[8][9] The process generally involves two key reactions: esterification followed by alkylation.

R1 2-Hexyldecanoic Acid S1 Step 1: Esterification R1->S1 R2 2-(2-Bromoethoxy)ethanol R2->S1 R3 Bis(2-ethoxyethyl)amine S2 Step 2: N-Alkylation R3->S2 I1 Intermediate Ester: 2-(2-Bromoethoxy)ethyl 2-hexyldecanoate I1->S2 P Final Product: Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine S1->I1 Forms the 'tail-linker' unit S2->P Attaches two ester units to the amine head

Caption: A representative two-step synthesis workflow.

  • Esterification: 2-Hexyldecanoic acid is reacted with a linker molecule containing both a hydroxyl group and a leaving group (e.g., 2-(2-Bromoethoxy)ethanol) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This forms the ester bond and creates the hydrophobic tail attached to a reactive linker.

  • N-Alkylation: The resulting bromo-ester intermediate is then reacted with a central amine core, in this case, Bis(2-ethoxyethyl)amine. In the presence of a non-nucleophilic base (e.g., diisopropylethylamine), the nitrogen atom displaces the bromide leaving groups on two equivalents of the ester intermediate. This double alkylation reaction forms the final tertiary amine product. Purification is typically achieved via column chromatography.

Mechanism of Action in mRNA Delivery

The compound's primary role is as a core component of a Lipid Nanoparticle (LNP) delivery system for nucleic acids. LNPs are typically composed of four key lipid types, each with a specific function.[7][10]

cluster_formulation LNP Formulation (pH 4.0) cluster_delivery Cellular Delivery (pH 7.4 -> 5.5) Lipids Lipid Mix in Ethanol - Ionizable Lipid (+) - Helper Lipid - Cholesterol - PEG-Lipid Mixer Microfluidic Mixing Lipids->Mixer mRNA mRNA in Acidic Buffer (pH 4) (Net Negative Charge) mRNA->Mixer LNP_Formed Self-Assembly into LNP Core (mRNA Encapsulated) Mixer->LNP_Formed LNP_Circ LNP in Circulation (pH 7.4) (Neutral Surface) LNP_Formed->LNP_Circ Buffer Exchange Endocytosis Cellular Uptake (Endocytosis) LNP_Circ->Endocytosis Endosome LNP in Endosome (pH ~5-6) Ionizable Lipid becomes (+) Endocytosis->Endosome Release Endosomal Escape Membrane fusion & disruption Endosome->Release Protonation triggers structural change mRNA_Cytoplasm mRNA released into Cytoplasm Release->mRNA_Cytoplasm Translation Translation -> Protein mRNA_Cytoplasm->Translation

Caption: Workflow of LNP formulation and cellular payload delivery.

  • Encapsulation (Acidic pH): The LNP formulation process occurs at a low pH (e.g., in a citrate or acetate buffer at pH 4).[5][11] Under these conditions, the tertiary amine of this compound is protonated, carrying a positive charge. This allows it to complex with the negatively charged phosphate backbone of the mRNA. When the lipid-ethanol solution is rapidly mixed with the mRNA-aqueous buffer solution using a technique like microfluidics, the components self-assemble into a nanoparticle with the mRNA condensed in a lipid core.[12]

  • Circulation (Neutral pH): After formulation, the LNPs are buffer-exchanged into a physiological pH of 7.4. At this pH, the ionizable lipid is deprotonated and becomes neutral. This is crucial for in vivo stability, as a neutral surface charge prevents rapid clearance by the immune system and reduces toxicity.[4] A PEG-lipid is also included in the formulation to provide a "stealth" shield, further increasing circulation time.[6]

  • Uptake and Endosomal Escape (Acidic pH): LNPs are taken up by target cells via endocytosis. The endosome, an intracellular vesicle, then begins to acidify, dropping the internal pH to 5.0-6.0. This pH drop is the trigger for payload release. The ionizable lipid again becomes protonated (positively charged). This charge reversal is hypothesized to cause two critical events:

    • It disrupts the interaction with the mRNA, priming it for release.

    • The positively charged lipid interacts with negatively charged lipids on the inner leaflet of the endosomal membrane, leading to membrane destabilization and fusion.[7][13] This allows the LNP to rupture or fuse with the endosome, releasing the mRNA cargo into the cell's cytoplasm, where it can be translated into protein by ribosomes.

Experimental Protocol: LNP Formulation

This protocol describes a standard method for preparing mRNA-LNPs using a microfluidic system. All work with RNA must be conducted in an RNase-free environment.

A. Reagent Preparation:

  • Lipid Stock (Ethanol): Prepare a stock solution of the lipids in absolute ethanol. The molar ratio is a critical parameter to optimize. A common starting ratio for an ionizable lipid formulation is:

    • This compound: 50 mol%

    • Helper Lipid (e.g., DSPC): 10 mol%

    • Cholesterol: 38.5 mol%

    • PEG-Lipid (e.g., DMG-PEG2000): 1.5 mol%

    • Rationale: Cholesterol is included to fill gaps between the lipids, enhancing membrane stability, while the helper lipid provides structural integrity to the LNP.[7][12]

  • mRNA Stock (Aqueous): Dissolve the mRNA payload in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) to a desired concentration.

  • Quench/Dilution Buffer: Prepare a neutral buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) for dilution and dialysis.

B. Microfluidic Mixing:

  • Set up a microfluidic mixing device (e.g., NanoAssemblr® or similar).

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Set the flow rate ratio (FRR) of the aqueous to organic phase, typically starting at 3:1.[12]

  • Set the total flow rate (TFR) to control the mixing time and resulting particle size.

  • Initiate mixing. The two streams converge in the microfluidic chip, leading to rapid nanoprecipitation and self-assembly of the LNPs.

  • Collect the output solution, which now contains the formed LNPs in an ethanol/citrate buffer mixture.

C. Maturation and Purification:

  • Immediately dilute the collected LNP solution with a neutral buffer (e.g., PBS) to stop further particle evolution.

  • Dialyze the LNP solution against PBS (pH 7.4) overnight using an appropriate molecular weight cutoff (MWCO) dialysis cassette (e.g., 10 kDa). This crucial step removes the ethanol and exchanges the acidic external buffer for a physiological one, rendering the LNP surface neutral.[11]

  • Concentrate the sample if necessary using a centrifugal filter.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Quality Control and Characterization

A thorough characterization of the final LNP product is essential to ensure efficacy, safety, and reproducibility.

ParameterMethodRationale & Typical Values
Particle Size & Polydispersity Dynamic Light Scattering (DLS)Size affects biodistribution and cellular uptake. A narrow size distribution (low PDI) indicates a homogenous formulation.[1][14] Target: 60-120 nm, PDI < 0.2.
Zeta Potential Laser Doppler ElectrophoresisMeasures surface charge. Should be slightly positive at pH 4 and near-neutral at pH 7.4, confirming the ionizable nature of the lipid.[1]
Encapsulation Efficiency RiboGreen® AssayQuantifies the amount of mRNA protected inside the LNP versus total mRNA. High efficiency is critical for therapeutic dose accuracy. Target: >90%.
Payload Integrity Gel Electrophoresis / HPLCConfirms that the mRNA was not degraded during the formulation process.
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Visualizes the LNP structure, confirming a dense core and lamellar structure.[11]

Conclusion

This compound is a highly engineered ionizable lipid that exemplifies the principles of rational drug delivery design. Its pH-responsive tertiary amine head, biodegradable ester linkages, and branched hydrophobic tails work in concert to efficiently encapsulate, protect, and deliver nucleic acid payloads into the cytoplasm of target cells. Understanding the specific function of each molecular component is paramount for researchers and drug developers to optimize LNP formulations, leading to safer and more effective next-generation therapeutics.

References

Solubility of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine in Organic Solvents

Introduction

The rational selection of a solvent system is a cornerstone of successful formulation development, chemical synthesis, and purification processes. A thorough understanding of a compound's solubility profile is therefore of paramount importance. This guide provides a detailed examination of the solubility characteristics of this compound, a novel tertiary amine with ester and ether functionalities. Due to the limited publicly available data on this specific molecule, this document integrates foundational principles of organic chemistry with established experimental methodologies to predict and validate its solubility in a range of common organic solvents. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their work with this and structurally related compounds.

The molecular structure of this compound is predicted to contain a central nitrogen atom bonded to two 2-ethoxyethyl 2-hexyldecanoate substituents. The presence of long alkyl chains, ester groups, ether linkages, and a tertiary amine core bestows upon the molecule a complex physicochemical profile that dictates its interactions with various solvents.

N N C1_1 CH2 N->C1_1 C2_1 CH2 N->C2_1 C1_2 CH2 C1_1->C1_2 O1_ether O C1_2->O1_ether C1_3 CH2 O1_ether->C1_3 C1_4 CH2 C1_3->C1_4 O1_ester O C1_4->O1_ester C1_carbonyl C=O O1_ester->C1_carbonyl C1_chiral CH C1_carbonyl->C1_chiral C1_hexyl (CH2)5CH3 C1_chiral->C1_hexyl C1_octyl (CH2)7CH3 C1_chiral->C1_octyl C2_2 CH2 C2_1->C2_2 O2_ether O C2_2->O2_ether C2_3 CH2 O2_ether->C2_3 C2_4 CH2 C2_3->C2_4 O2_ester O C2_4->O2_ester C2_carbonyl C=O O2_ester->C2_carbonyl C2_chiral CH C2_carbonyl->C2_chiral C2_hexyl (CH2)5CH3 C2_chiral->C2_hexyl C2_octyl (CH2)7CH3 C2_chiral->C2_octyl

Caption: Predicted structure of this compound.

Theoretical Solubility Assessment

The principle of "like dissolves like" serves as a fundamental predictor of solubility. This principle is governed by the polarity, hydrogen bonding capability, and size of both the solute and the solvent molecules.

Molecular Characteristics of the Solute:

  • Polarity: The molecule possesses both nonpolar and polar regions. The two long 2-hexyldecanoate alkyl chains contribute significant nonpolar character. Conversely, the ester and ether linkages, along with the central tertiary amine, introduce polar moments. The lone pair of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

  • Hydrogen Bonding: As a tertiary amine, the central nitrogen atom lacks a proton to act as a hydrogen bond donor. However, the oxygen atoms within the ether and ester groups are potential hydrogen bond acceptors. This suggests that the molecule will interact favorably with solvents that are hydrogen bond donors.

  • Molecular Size: The large size and high molecular weight of the molecule, stemming from the long alkyl chains, will generally disfavor solubility compared to smaller analogues. Significant energy is required to create a cavity in the solvent to accommodate a molecule of this size.

Predicted Solubility in Different Solvent Classes:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the extensive alkyl chains, high solubility is anticipated in nonpolar solvents. Van der Waals forces between the solute's alkyl groups and the nonpolar solvent molecules will be the primary driving force for dissolution.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Good solubility is expected in these solvents. The dipole-dipole interactions between the polar functionalities of the solute (esters, ethers, amine) and the solvent molecules will facilitate dissolution.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water):

    • In alcohols like ethanol and methanol, moderate to good solubility is likely. These solvents can engage in hydrogen bonding with the ether and ester oxygen atoms of the solute, while their alkyl portions can interact with the solute's nonpolar chains.

    • In water , very low solubility is predicted. The large, hydrophobic alkyl chains will dominate, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water.

Experimental Determination of Solubility

To quantitatively assess the solubility, the isothermal equilibrium method is a reliable and widely adopted technique. This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis prep1 Add excess solute to a known volume of solvent in a vial prep2 Seal the vial tightly prep1->prep2 equil1 Place vial in a shaking incubator at constant temperature (e.g., 25°C) prep2->equil1 Start Equilibration equil2 Agitate for a set duration (e.g., 24-48 hours) to ensure equilibrium equil1->equil2 sep1 Allow solid to settle equil2->sep1 Equilibrium Reached sep2 Withdraw a clear aliquot of the supernatant sep1->sep2 sep3 Filter through a 0.22 µm syringe filter sep2->sep3 sep4 Quantify solute concentration (e.g., via HPLC or Gravimetry) sep3->sep4

Caption: Workflow for the Isothermal Equilibrium Solubility Assay.

Detailed Protocol: Isothermal Equilibrium Method

  • Preparation:

    • To a series of 4 mL glass vials, add a precisely weighed amount of the selected organic solvent (e.g., 2 mL).

    • Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Seal each vial securely with a PTFE-lined cap to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or a temperature-controlled water bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Analysis (Gravimetric Method):

    • After equilibration, remove the vials and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.

    • Carefully weigh a clean, dry watch glass or aluminum pan.

    • Using a pipette, withdraw a known volume (e.g., 1.00 mL) of the clear supernatant, ensuring no solid particles are transferred.

    • Dispense the supernatant onto the pre-weighed watch glass.

    • Place the watch glass in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight is achieved.

    • Reweigh the watch glass with the dried solute residue.

  • Calculation:

    • The solubility (in mg/mL) is calculated using the following formula:

      • Solubility = (Final Weight - Initial Weight) / Volume of Aliquot

Predicted Solubility Data Summary

The following table presents the anticipated solubility of this compound in various organic solvents at 25°C, based on the theoretical assessment.

Solvent ClassSolventPolarity IndexPredicted Solubility (at 25°C)Primary Intermolecular Forces
Nonpolar n-Hexane0.1> 200 mg/mL (Freely Soluble)Van der Waals forces
Toluene2.4> 200 mg/mL (Freely Soluble)Van der Waals, π-π stacking
Polar Aprotic Ethyl Acetate4.4> 150 mg/mL (Soluble)Dipole-dipole, Van der Waals
Tetrahydrofuran (THF)4.0> 150 mg/mL (Soluble)Dipole-dipole, H-bond acceptor
Acetone5.1> 100 mg/mL (Soluble)Dipole-dipole, H-bond acceptor
Polar Protic Ethanol4.3~50-100 mg/mL (Sparingly Soluble)H-bonding (acceptor), Dipole-dipole
Methanol5.1~20-50 mg/mL (Slightly Soluble)H-bonding (acceptor), Dipole-dipole
Water10.2< 0.1 mg/mL (Practically Insoluble)Hydrophobic effect

Conclusion and Applications

The dual nature of this compound, with its large nonpolar domains and localized polar regions, dictates a solubility profile that favors nonpolar and polar aprotic solvents. Its high solubility in solvents like hexane, toluene, and ethyl acetate makes it well-suited for applications in organic synthesis, extractions, and as a component in lipid-based formulations. Conversely, its predicted poor aqueous solubility is a critical factor for consideration in drug delivery systems, where it might be employed in lipid nanoparticles or self-emulsifying drug delivery systems (SEDDS) to enhance the bioavailability of hydrophobic active pharmaceutical ingredients. The experimental validation of this predicted profile using standardized methods, such as the one detailed in this guide, is an essential step in harnessing the full potential of this molecule in research and development.

Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine for Advanced Drug Delivery Applications

Introduction

In the rapidly evolving landscape of nucleic acid therapeutics and targeted drug delivery, the design and synthesis of functional excipients are of paramount importance. Among these, PEGylated lipids have emerged as a cornerstone technology for the formulation of stable and effective lipid nanoparticles (LNPs). This guide provides a comprehensive technical overview of this compound, a novel cationic, lipid-like polyethylene glycol (PEG) compound. While a specific CAS (Chemical Abstracts Service) number for this molecule is not publicly listed in major chemical databases, its unique structure offers significant potential for researchers, scientists, and drug development professionals.

This document delves into the compound's chemical identity, a proposed synthetic pathway, robust analytical characterization methods, and its critical role in LNP formulations. The insights provided herein are grounded in established chemical principles and field-proven experience in lipid chemistry and drug delivery systems.

Chemical Identity and Physicochemical Properties

This compound is an amphiphilic molecule designed for utility in drug delivery systems. Structurally, it features a central secondary amine, which imparts a cationic character, flanked by two flexible ethoxyethyl chains. These chains terminate in bulky, hydrophobic 2-hexyldecanoate ester groups. This architecture—a hydrophilic amine core and PEG-like linkers combined with lipophilic tails—positions it as an effective surface-modifying agent in lipid-based nanoparticles. The hydrophilic PEG linkers are known to enhance the aqueous solubility of lipidic compounds[1].

The IUPAC name is given as ((azanediylbis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(2-hexyldecanoate)[2].

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number Not Assigned / Not Available[1][2]
Molecular Formula C₄₀H₇₉NO₆[1][2]
Molecular Weight ~670.1 g/mol [1][2]
Appearance Varies (typically a colorless to yellowish oil or waxy solid)Inferred
Solubility Soluble in Ethanol, DMSO, DMF[1]
Storage Conditions -20°C, under inert atmosphere[1][2]

Synthesis and Purification: A Proposed Protocol

The synthesis of this compound can be logically achieved via a well-established esterification reaction. The causality behind this choice is the need to form a stable ester linkage between the hydrophilic amine-PEG core and the hydrophobic fatty acid tails. A Steglich esterification is proposed due to its mild reaction conditions, which are ideal for preventing side reactions with the amine functionality.

The key starting materials are Bis(2-(2-hydroxyethoxy)ethyl)amine and 2-Hexyldecanoic acid . The reaction involves activating the carboxylic acid with a carbodiimide coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide), and a catalyst, like DMAP (4-dimethylaminopyridine), to facilitate the nucleophilic attack from the hydroxyl groups of the amine.

Diagram 2: Proposed Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification & Final Product A Bis(2-(2-hydroxyethoxy)ethyl)amine E Combine reactants at 0°C Stir at RT for 24h A->E B 2-Hexyldecanoic Acid (2.2 eq) B->E C DCC (2.5 eq) + DMAP (0.2 eq) C->E D Anhydrous DCM (Solvent) D->E F Filter DCU precipitate E->F G Aqueous Wash (e.g., NaHCO₃, brine) F->G H Dry organic layer (Na₂SO₄) Concentrate in vacuo G->H I Silica Gel Chromatography (Hexane/Ethyl Acetate Gradient) H->I J Characterize pure fractions (TLC, NMR, MS) I->J K Final Product (Store at -20°C) J->K

Caption: Workflow for the synthesis and purification of the target lipid.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve Bis(2-(2-hydroxyethoxy)ethyl)amine (1.0 eq) and 2-Hexyldecanoic acid (2.2 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation: In a separate flask, dissolve DCC (2.5 eq) and DMAP (0.2 eq) in anhydrous DCM.

  • Reaction Initiation: Cool the amine/acid solution to 0°C in an ice bath. Add the DCC/DMAP solution dropwise over 30 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil using automated flash column chromatography on silica gel, employing a gradient elution system (e.g., 0% to 40% ethyl acetate in hexane).

  • Final Product: Combine the pure fractions (identified by TLC), evaporate the solvent, and dry the final product under high vacuum. Store the resulting oil or solid at -20°C.

Analytical Characterization and Quality Control

For any material intended for drug delivery, rigorous characterization is non-negotiable. This ensures structural identity, purity, and batch-to-batch consistency, which are critical for reproducible in-vivo performance and safety. A combination of NMR spectroscopy, mass spectrometry, and chromatography provides a self-validating system for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the covalent structure. The integration of proton signals in ¹H NMR can verify the ratio of the hydrophilic ethoxyethyl protons to the hydrophobic alkyl chain protons, confirming successful di-esterification. The presence of characteristic peaks, such as the ester carbonyl in ¹³C NMR, provides definitive structural evidence[3].

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS is used to confirm the molecular weight of the compound. The high accuracy of HRMS allows for the determination of the elemental composition, distinguishing the target compound from potential impurities with very similar masses[4][5].

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., ELSD or CAD) is employed to determine the purity of the final product, typically aiming for >95% for research applications.

Table 2: Expected Analytical Data

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)~3.5-3.7 ppm (-O-CH₂-CH₂-O-), ~4.2 ppm (-O-C(=O)-CH-), 0.8-1.6 ppm (alkyl chains)
¹³C NMR Chemical Shift (δ)~175 ppm (C=O, ester), ~60-70 ppm (-O-CH₂-), ~14-40 ppm (alkyl chains)
HRMS (ESI+) [M+H]⁺Calculated m/z: 670.6082, Observed m/z: within 5 ppm
HPLC Purity>95%

Application in Lipid Nanoparticle (LNP) Formulation

This compound functions as a PEGylated lipid, a critical component in modern LNP formulations used for delivering nucleic acids like mRNA and siRNA[1][2].

Key Roles in LNPs:

  • Steric Stabilization: The PEG-like chains form a hydrated layer on the LNP surface, preventing aggregation and fusion of nanoparticles, which is crucial for stability and shelf-life[6].

  • "Stealth" Properties: This surface coating sterically hinders the binding of opsonin proteins from the bloodstream, reducing uptake by the mononuclear phagocyte system (MPS). This leads to longer circulation times, increasing the probability of the LNP reaching its target tissue[7].

  • Control of Particle Size: The molar percentage of the PEGylated lipid in the formulation can be modulated to control the final size of the nanoparticles during self-assembly[7].

Diagram 3: Role in a Lipid Nanoparticle (LNP)

LNP Schematic of an LNP showing surface localization of the PEGylated lipid. cluster_0 LNP Core cluster_1 LNP Shell Core Nucleic Acid Cargo (mRNA/siRNA) + Ionizable Lipid A Helper Lipid B Cholesterol C Ionizable Lipid PEG_Lipid Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine PEG_Chain PEG-like chain PEG_Lipid->PEG_Chain PEG_Chain->B

Caption: Location and function of the PEGylated lipid on an LNP surface.

Example LNP Formulation Protocol
  • Lipid Stock Preparation: Prepare separate stock solutions of the four lipid components (e.g., an ionizable lipid like DLin-MC3-DMA, a helper lipid like DSPC, cholesterol, and this compound) in absolute ethanol at defined molar ratios (e.g., 50:10:38.5:1.5).

  • Aqueous Phase Preparation: Prepare the nucleic acid cargo in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0).

  • Nanoparticle Assembly: Rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution using a microfluidic mixing device. The rapid change in polarity triggers the self-assembly of the lipids around the nucleic acid core.

  • Purification and Buffer Exchange: Dialyze the resulting nanoparticle suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acid.

  • Characterization: Analyze the final LNP formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Safety, Handling, and Storage

As a novel chemical, a specific Safety Data Sheet (SDS) for this compound is not available. Therefore, a risk assessment must be based on its structural components: a tertiary amine and long-chain esters.

  • Potential Hazards:

    • Skin/Eye Irritation: Tertiary amines and some esters can be irritating or corrosive to the skin and eyes. Direct contact should be avoided[8][9].

    • Inhalation: If handled as a powder or aerosolized, it may be harmful if inhaled.

    • Ingestion: Assumed to be harmful if swallowed.

  • Recommended Precautions:

    • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

    • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust or aerosols.

    • Spills: Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal.

  • Storage and Stability:

    • Store in a tightly sealed container at -20°C as recommended by suppliers[1].

    • Protect from moisture and oxygen. For long-term storage, blanketing with an inert gas like argon is advisable.

Conclusion

This compound represents a specialized tool for formulators in the field of advanced drug delivery. Its rational design, incorporating a cationic center, PEG-like linkers, and hydrophobic tails, makes it a valuable component for creating stable, long-circulating lipid nanoparticles. While it lacks a formal CAS number, a logical synthetic pathway and robust analytical methods can ensure its reliable production and characterization. By leveraging its properties to enhance the delivery of sensitive payloads like mRNA, this compound can contribute significantly to the development of next-generation therapeutics.

References

The Architectonics of Intracellular Delivery: A Technical Guide to the Mechanism of Action of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Novel Ionizable Lipid for Advanced Drug Delivery Systems

Foreword: Decoding the Delivery Vehicle

In the landscape of nucleic acid therapeutics, the delivery vehicle is as critical as the therapeutic cargo itself. Lipid nanoparticles (LNPs) have emerged as the vanguard of clinical translation, a success largely attributable to the rational design of their constituent components. At the heart of these LNPs lies the ionizable lipid, a molecule exquisitely engineered to navigate the complex journey from administration to cytosolic delivery. This guide provides an in-depth technical analysis of a novel ionizable lipid, Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine, focusing on its presumed mechanism of action within drug delivery systems. While this specific molecule is of emergent interest, its direct characterization in peer-reviewed literature remains nascent. Therefore, this guide is constructed upon a robust foundation of established principles for analogous ionizable lipids, dissecting its structural components to project its functional behavior. We will explore the causal relationships between its chemical architecture and its pivotal role in nucleic acid encapsulation, endosomal escape, and ultimate therapeutic payload release.

I. Molecular Blueprint: Deconstructing this compound

The efficacy of an ionizable lipid is dictated by its molecular structure. The IUPAC name, ((azanediylbis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(2-hexyldecanoate), reveals a multi-domain architecture, each with a specific role in the drug delivery cascade.

  • The Ionizable Core: Tertiary Amine Headgroup: At its core lies a tertiary amine (azanediyl). This functional group is the pH-sensing trigger of the molecule.[1][2][3] At physiological pH (~7.4), the tertiary amine is predominantly deprotonated and thus electrically neutral. This neutrality is crucial for minimizing non-specific interactions with biological membranes and proteins in the bloodstream, contributing to the stability and longevity of the LNP in circulation.[4]

  • The Hydrophilic Shield: Ethoxyethyl Groups: Flanking the central amine are two ethoxyethyl groups. These ether-containing chains impart a degree of hydrophilicity to the headgroup. This feature is likely responsible for the "PEG-like" description by some suppliers, as it can create a hydrated layer at the LNP surface. This hydration shell can sterically hinder protein adsorption and aggregation, further enhancing the nanoparticle's stability in vivo.

  • The Fusogenic Engine: Branched Hydrophobic Tails: The molecule possesses two 2-hexyldecanoate tails. The branched nature of these alkyl chains is a critical design feature. Unlike linear chains, branched tails introduce steric hindrance that disrupts the ordered packing of the lipids. This disordered arrangement is thought to increase the fusogenicity of the LNP membrane, a key attribute for merging with the endosomal membrane to facilitate cargo release.

The interplay of these three structural motifs—the pH-sensitive core, the hydrophilic shield, and the fusogenic tails—governs the lipid's journey from nanoparticle formulation to intracellular payload delivery.

II. The LNP Formulation: A Symphony of Self-Assembly

The encapsulation of nucleic acids into LNPs is a thermodynamically driven process, orchestrated by precise control over pH and solvent polarity. The formulation of LNPs containing this compound, alongside helper lipids, cholesterol, and a PEGylated lipid, is optimally achieved using microfluidic mixing.[5][6][7][8][9]

Experimental Protocol: LNP Formulation via Microfluidics
  • Lipid Stock Preparation: Prepare individual stock solutions of this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol. A typical molar ratio would be 50:10:38.5:1.5, respectively.

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo (mRNA or siRNA) in a low pH buffer, such as a citrate or acetate buffer (pH 4.0). This low pH ensures that the tertiary amine of the ionizable lipid is protonated.

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., with a staggered herringbone mixer design).[6][7] Load the lipid-ethanol mixture into one syringe and the nucleic acid-aqueous buffer mixture into another.

  • Controlled Mixing: Pump the two solutions through the microfluidic chip at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic). The rapid, controlled mixing within the microchannels induces a rapid change in solvent polarity, causing the lipids to precipitate and self-assemble around the nucleic acid. The positively charged ionizable lipid electrostatically complexes with the negatively charged nucleic acid backbone, forming the core of the LNP.[9]

  • Dialysis and Concentration: The resulting LNP solution is then dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNP. The LNPs can then be concentrated using centrifugal filter units.

LNP_Formulation cluster_inputs Inputs cluster_process Process cluster_output Output Lipids Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics NucleicAcid mRNA/siRNA in Low pH Buffer (pH 4.0) NucleicAcid->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) & Concentration Microfluidics->Dialysis Self-Assembly LNP Stable LNP with Encapsulated Nucleic Acid (Neutral Surface Charge) Dialysis->LNP Purification & Neutralization

Caption: Workflow for LNP formulation using microfluidics.

III. The Cellular Odyssey: From Endocytosis to Endosomal Escape

Once administered, the LNPs circulate and are taken up by target cells, primarily through endocytosis. The journey through the endo-lysosomal pathway is a race against time, as the LNP must release its cargo before being degraded in the lysosome. This is where the pH-sensitive nature of this compound becomes paramount.

As the endosome matures, its internal pH drops from ~6.5 to ~5.0. This acidic environment protonates the tertiary amine of the ionizable lipid, imparting a positive charge to the LNP.[4] This charge reversal triggers a cascade of events leading to endosomal escape:

  • Electrostatic Interaction: The now positively charged LNP interacts with negatively charged lipids on the inner leaflet of the endosomal membrane.

  • Membrane Destabilization: The unique structure of this compound, particularly its branched tails, promotes the formation of non-bilayer lipid phases (e.g., hexagonal HII phase). This structural rearrangement disrupts the integrity of the endosomal membrane.

  • Cargo Release: The destabilization of the endosomal membrane creates pores or leads to fusion with the LNP, allowing the nucleic acid cargo to be released into the cytoplasm, where it can be translated (mRNA) or engage with the RNAi machinery (siRNA).

Endosomal_Escape cluster_cellular_uptake Cellular Uptake cluster_endosomal_pathway Endosomal Pathway cluster_escape_mechanism Escape Mechanism LNP_ext LNP in Circulation (pH 7.4, Neutral Charge) Endocytosis Endocytosis LNP_ext->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome Maturation & pH Drop Lysosome Lysosome (pH ~4.5, Degradation) Late_Endosome->Lysosome Fusion Protonation Ionizable Lipid Protonation (+ Charge) Late_Endosome->Protonation Acidic Environment Triggers Escape Interaction Interaction with Endosomal Membrane Protonation->Interaction Destabilization Membrane Destabilization (Non-bilayer Phase) Interaction->Destabilization Release Cargo Release into Cytoplasm Destabilization->Release Translation Translation Release->Translation mRNA Translation or siRNA Action

Caption: The mechanism of LNP endosomal escape.

IV. Validating the Mechanism: Key Characterization Protocols

To ensure the trustworthiness and efficacy of an LNP formulation containing this compound, a suite of characterization assays is essential.

Table 1: Key LNP Characterization Parameters
ParameterMethodPrincipleDesired Outcome
Size & Polydispersity Dynamic Light Scattering (DLS)Measures fluctuations in scattered light intensity due to Brownian motion to determine hydrodynamic diameter and size distribution.80-150 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the velocity of charged particles in an electric field to determine surface charge.Near-neutral at pH 7.4
Nucleic Acid Encapsulation RiboGreen AssayA fluorescent dye that binds to nucleic acids. Comparing fluorescence before and after LNP lysis with a detergent (e.g., Triton X-100) quantifies encapsulation.> 90%
Apparent pKa TNS Assay6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluoresces upon binding to the hydrophobic core of the LNP, which is exposed upon protonation of the ionizable lipid. The pKa is the pH at which 50% of maximal fluorescence is observed.6.2 - 6.7 for optimal endosomal escape
Experimental Protocol: pKa Determination using TNS Assay
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3.0 to 10.0.[10]

  • LNP Dilution: Dilute the blank LNP formulation (without nucleic acid) in each of the prepared buffers.

  • TNS Addition: Prepare a stock solution of TNS in DMSO. Add a small volume of the TNS stock to each diluted LNP sample in a 96-well plate.[10][11][12][13]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 320 nm and 450 nm, respectively.[11][12][13]

  • Data Analysis: Plot the fluorescence intensity as a function of pH. Fit the data to a sigmoidal curve. The pH at which the fluorescence is 50% of the maximum corresponds to the apparent pKa of the LNP.[14]

Experimental Protocol: In Vitro Endosomal Escape Assay
  • Cell Culture: Plate cells (e.g., HeLa or a relevant cell line) in a glass-bottom dish suitable for confocal microscopy.

  • LNP Labeling: Formulate LNPs with a fluorescently labeled nucleic acid (e.g., Cy5-mRNA).

  • Endosome Staining: Treat the cells with a lysosomal/endosomal stain, such as LysoTracker Red.

  • LNP Treatment: Add the fluorescently labeled LNPs to the cells and incubate for a defined period (e.g., 2-4 hours).

  • Confocal Microscopy: Wash the cells and image using a confocal microscope.

  • Analysis: Quantify the colocalization between the fluorescent nucleic acid signal and the endo-lysosomal stain. A diffuse cytoplasmic signal for the nucleic acid, with low colocalization, indicates successful endosomal escape.[15]

V. Conclusion and Future Outlook

This compound represents a promising addition to the toolkit of ionizable lipids for drug delivery. Its molecular architecture, featuring a pH-sensitive tertiary amine, branched hydrophobic tails, and hydrophilic ethoxyethyl groups, is rationally designed to facilitate stable nucleic acid encapsulation and efficient endosomal escape. While direct experimental data for this specific molecule is yet to be widely published, the principles outlined in this guide, drawn from extensive research on analogous lipids, provide a robust framework for understanding its mechanism of action. Future research should focus on the empirical determination of its pKa, fusogenicity, and in vivo efficacy to fully validate its potential as a key component in the next generation of nucleic acid therapeutics. The continued refinement of such delivery vehicles is paramount to unlocking the full therapeutic promise of genetic medicines.

References

A Technical Guide to the Strategic PEGylation of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The engineering of lipid-based nanoparticles (LNPs) for therapeutic delivery is a field of continuous innovation, where the surface chemistry of the nanoparticle dictates its stability, biocompatibility, and pharmacokinetic profile. Polyethylene glycol (PEG)ylation is a cornerstone strategy for imparting "stealth" characteristics to these nanocarriers, enabling them to evade the mononuclear phagocyte system and prolonging systemic circulation.[1][2][3] This guide focuses on the strategic PEGylation of a novel lipid-like molecule, Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine. While this molecule contains short ethoxy chains, the covalent attachment of a longer PEG polymer can significantly enhance its utility in sophisticated drug delivery systems. We will explore the structural rationale, the chemical methodology for its modification, and the subsequent impact on nanoparticle formulation and performance. This document serves as a technical resource, providing both the theoretical framework and actionable experimental protocols for scientists in the field of nanomedicine.

Introduction: The Rationale for Advanced PEGylation

Lipid nanoparticles have emerged as a leading platform for the delivery of genetic payloads, such as mRNA and siRNA, highlighted by their success in COVID-19 vaccines.[4][5] The efficacy of these LNPs is critically dependent on their composition, which typically includes an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[4][6] The PEG-lipid component, though a small fraction of the total lipid content, is crucial for controlling particle size, preventing aggregation, and shielding the nanoparticle surface from opsonization and rapid clearance.[1][7][8]

This compound is a cationic, lipid-like molecule featuring a central secondary amine and hydrophobic tails, making it a candidate for inclusion in LNP formulations.[9][10] Its structure, with built-in short ethoxyethyl groups, provides a degree of hydrophilicity. However, for many systemic applications, a more substantial hydrophilic shield is required to achieve the desired pharmacokinetic profile. Covalently attaching a longer polyethylene glycol (PEG) chain—a process known as PEGylation—transforms this molecule into a superior stabilizing agent for LNPs.

The core benefits of PEGylating this compound include:

  • Enhanced "Stealth" Properties: A dense layer of PEG creates a steric barrier that reduces the adsorption of serum proteins (opsonins), thereby minimizing recognition and uptake by the mononuclear phagocyte system (MPS).[1][3][7]

  • Prolonged Circulation Time: By evading the MPS, PEGylated LNPs remain in circulation longer, increasing the probability of reaching the target tissue.[1][11]

  • Improved Colloidal Stability: The hydrophilic PEG chains prevent nanoparticle aggregation during formulation, storage, and in the physiological environment.[7][]

  • Tunable Pharmacokinetics: The length and density of the PEG chains can be modulated to fine-tune the biodistribution and clearance rate of the nanoparticles.[4][11]

This guide provides a comprehensive examination of the chemical strategy and practical execution of PEGylating this specific secondary amine for advanced drug delivery applications.

The Chemistry of PEGylation: Modifying the Secondary Amine

The central secondary amine of this compound serves as the primary reactive handle for PEGylation. While many common PEGylation strategies target primary amines, specific chemistries can be effectively employed for secondary amines.[13] The most robust and specific method is reductive amination using a PEG-aldehyde derivative.

This reaction proceeds in two steps:

  • The secondary amine nucleophilically attacks the aldehyde group of the PEG-aldehyde, forming a transient, unstable hemiaminal which then dehydrates to form an iminium ion.

  • A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to form a stable tertiary amine linkage.[14]

Controlling the reaction pH is critical; a mildly acidic environment (pH ~5-6) is optimal to facilitate iminium ion formation without excessively protonating the amine, which would render it non-nucleophilic.[14]

PEGylation_Reaction Lipid Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine (Secondary Amine) Intermediate Iminium Ion Intermediate (Unstable) Lipid->Intermediate + PEG-CHO (pH 5-6) PEG mPEG-Propionaldehyde (PEG-CHO) PEG->Intermediate Product PEGylated Product (Stable Tertiary Amine Linkage) Intermediate->Product + NaBH₃CN Reagent Sodium Cyanoborohydride (Reducing Agent) Reagent->Product

Caption: Reductive amination pathway for PEGylating the secondary amine.

Experimental Section: Protocols for Synthesis, Purification, and Characterization

This section provides a validated, step-by-step workflow for the PEGylation of this compound and the characterization of the final product.

3.1. Overall Experimental Workflow

The process begins with the chemical reaction, followed by rigorous purification to remove unreacted reagents, and concludes with analytical characterization to confirm the structure and purity of the PEGylated lipid.

Experimental_Workflow start Start reaction Step 1: PEGylation Reaction (Reductive Amination) start->reaction quench Step 2: Reaction Quenching & Solvent Removal reaction->quench purification Step 3: Purification (Size-Exclusion or RP-HPLC) quench->purification characterization Step 4: Characterization (NMR, MS, HPLC) purification->characterization end Pure PEGylated Lipid characterization->end

Caption: High-level workflow from synthesis to final product verification.

3.2. Detailed Protocol: Synthesis via Reductive Amination

Objective: To covalently attach a 2000 Da methoxy-PEG (mPEG) chain to the secondary amine of this compound.

Materials:

  • This compound (MW: ~670.07 g/mol )[15]

  • mPEG-Propionaldehyde (MW: ~2000 g/mol )

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • Glacial Acetic Acid

  • Argon or Nitrogen gas supply

Procedure:

  • In a dry round-bottom flask under an inert argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add mPEG-Propionaldehyde (1.2 eq) to the solution and stir for 30 minutes at room temperature. The slight excess of PEG-aldehyde drives the reaction towards completion.

  • Add 2-3 drops of glacial acetic acid to catalyze the formation of the iminium ion intermediate.

  • In a separate vial, dissolve sodium cyanoborohydride (2.0 eq) in a small amount of anhydrous MeOH.

  • Slowly add the NaBH₃CN solution to the reaction mixture dropwise. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Allow the reaction to stir at room temperature for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Once complete, quench the reaction by adding 1M HCl dropwise until gas evolution ceases.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

3.3. Protocol: Purification of the PEGylated Product

Objective: To separate the final PEGylated lipid from unreacted mPEG-aldehyde and other impurities.

Methodology: High-Performance Liquid Chromatography (HPLC) is the preferred method. Either Size-Exclusion Chromatography (SEC) or Reversed-Phase (RP-HPLC) can be employed.[16]

A. Size-Exclusion Chromatography (SEC):

  • Principle: Separates molecules based on their hydrodynamic radius. The larger PEGylated product will elute earlier than the smaller, unreacted PEG-aldehyde.[17]

  • Column: A column suitable for separating polymers in the 1-5 kDa range.

  • Mobile Phase: Tetrahydrofuran (THF) or a similar organic solvent.

  • Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEG lacks a strong UV chromophore.[18][19]

  • Procedure:

    • Dissolve the crude product in the mobile phase.

    • Inject the sample onto the SEC column.

    • Collect fractions corresponding to the high molecular weight peak (the PEGylated product).

    • Combine the relevant fractions and evaporate the solvent to obtain the pure product.

B. Reversed-Phase HPLC (RP-HPLC):

  • Principle: Separates molecules based on hydrophobicity. The more hydrophobic PEGylated lipid will be retained longer on the column than the more hydrophilic PEG-aldehyde.

  • Column: C8 or C18 analytical or semi-preparative column.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), often with 0.1% trifluoroacetic acid (TFA).

  • Procedure:

    • Develop a gradient method that effectively separates the product from starting materials.

    • Inject the crude product and collect the peak corresponding to the PEGylated lipid.

    • Evaporate the organic solvent and lyophilize to remove water and obtain the pure product.

3.4. Protocol: Analytical Characterization

Objective: To confirm the identity, structure, and purity of the final PEGylated lipid.

Technique Purpose Expected Outcome
¹H NMR Spectroscopy Structural confirmation and purity assessment.Appearance of characteristic PEG methylene protons (~3.6 ppm) and shifts in the signals of the protons adjacent to the amine, confirming covalent linkage. Integration of PEG signals relative to lipid signals can confirm the conjugation ratio.[6]
Mass Spectrometry (MALDI-TOF) Molecular weight confirmation.A mass spectrum showing a polymer distribution centered around the expected molecular weight (MW of lipid + MW of PEG, e.g., ~670 + ~2000 = ~2670 Da). This confirms successful conjugation.[20]
Analytical HPLC Purity assessment.A single, sharp peak under the optimized SEC or RP-HPLC conditions, indicating >95% purity.
Impact on Lipid Nanoparticle Formulation and Performance

The incorporation of the newly synthesized, PEGylated this compound into an LNP formulation significantly impacts its physicochemical properties and biological performance.

4.1. LNP Formulation and Structural Role

During LNP self-assembly, the hydrophobic 2-hexyldecanoate tails of the PEGylated lipid anchor into the lipid core of the nanoparticle, while the hydrophilic PEG chain extends into the aqueous exterior.[21] This creates a hydrated, sterically-hindering layer on the nanoparticle surface.

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) cluster_Shell Lipid Shell Core Core (e.g., mRNA, Ionizable Lipid) Helper Helper Lipid Chol Cholesterol PEG_Lipid PEGylated Amine Lipid Stealth "Stealth" Shield (Hydrated PEG Layer) PEG_Lipid->Stealth extends into aqueous phase

Caption: Role of the PEGylated amine lipid in forming a stealth LNP.

4.2. Comparative Performance Metrics

The benefits of PEGylation are best illustrated by comparing LNPs formulated with the original amine versus the PEGylated version.

Parameter LNP with Unmodified Amine LNP with PEGylated Amine Scientific Rationale
Particle Size (DLS) Larger, potential for aggregationSmaller, more uniform sizeThe steric hindrance from PEG chains prevents particle fusion and controls size during formation.[22]
Polydispersity Index (PDI) Higher (>0.2)Lower (<0.15)PEGylation leads to more controlled and uniform particle assembly.
Colloidal Stability Prone to aggregation in serumStable in high-salt/serumThe hydrophilic PEG layer provides a repulsive barrier, preventing aggregation.[7]
In Vivo Circulation Half-Life Short (minutes)Long (hours)The "stealth" shield reduces MPS uptake, prolonging circulation.[1][11]
Immunogenicity Potential for immune responseReduced immunogenicityPEGylation can mask surface epitopes and reduce the likelihood of inducing anti-PEG antibodies, though this is a complex issue.[7][11]
Conclusion and Future Outlook

The strategic PEGylation of this compound via reductive amination is a powerful technique to create a high-value component for advanced drug delivery systems. This process transforms the base molecule into a potent stabilizing agent that imparts essential "stealth" properties to lipid nanoparticles, leading to improved stability, longer circulation times, and better overall performance. The detailed protocols provided in this guide offer a clear and validated pathway for researchers to synthesize, purify, and characterize this novel PEG-lipid.

Future work should focus on optimizing the PEG chain length (e.g., 1 kDa, 5 kDa) and surface density on the nanoparticle to precisely control the pharmacokinetic profile and balance stealth properties with cellular uptake efficiency—a concept often referred to as the "PEG dilemma".[7] Furthermore, attaching targeting ligands to the distal end of the PEG chain could enable the development of next-generation, actively targeted nanomedicines.

References

The Formulator's Guide to Amine-Based Cationic Lipids in Gene Delivery: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: This guide centers on the principles and applications of tertiary amine-containing cationic lipids for gene delivery. While the initial topic of interest was Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine, a thorough review of publicly available scientific literature and databases did not yield sufficient in-depth data for a comprehensive technical whitepaper. Structurally, this molecule is described as a cationic, PEG-like lipid with a tertiary amine head, and ester-linked hydrophobic tails, suggesting its utility in forming lipid nanoparticles (LNPs) for drug delivery.[1][2][3]

To provide a scientifically robust and actionable guide, we will focus on the extensively characterized and clinically validated ionizable cationic lipid, DLin-MC3-DMA (MC3) . MC3 shares the core structural motifs of a tertiary amine head group and lipid tails, making it an exemplary model for understanding the formulation, mechanism of action, and application of this class of lipids in gene delivery. The principles and methodologies discussed herein are broadly applicable to the development and evaluation of novel cationic lipids sharing this architecture.

Introduction: The Pivotal Role of Ionizable Cationic Lipids

The advent of gene therapies, including mRNA vaccines and siRNA therapeutics, has been largely enabled by advances in non-viral delivery systems.[4] Among these, lipid nanoparticles (LNPs) have emerged as the leading platform due to their high encapsulation efficiency, biocompatibility, and ability to deliver nucleic acid payloads into target cells.[5] The cornerstone of modern LNPs is the ionizable cationic lipid.[6] Unlike permanently charged cationic lipids which often exhibit significant toxicity, ionizable lipids possess a unique pH-responsive nature.[7] They are neutrally charged at physiological pH (around 7.4), minimizing non-specific interactions and toxicity in circulation, but become protonated and thus positively charged within the acidic environment of the endosome (pH 5.5-6.5).[8][9] This charge-switching capability is the key to their success, facilitating both nucleic acid encapsulation during formulation and endosomal escape for cytosolic delivery.

DLin-MC3-DMA, or (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, is a prime example of a highly optimized ionizable lipid.[9][10] Its development was a result of meticulous structure-activity relationship studies to maximize in vivo gene silencing potency.[11] It is a critical component of the first FDA-approved siRNA therapeutic, Onpattro.[12] This guide will leverage the extensive knowledge base surrounding MC3 to provide a detailed technical framework for researchers and drug developers.

The Molecular Blueprint: Synthesis and Physicochemical Properties of DLin-MC3-DMA

Synthesis

The chemical synthesis of DLin-MC3-DMA involves a multi-step process. An improved synthetic route has been described that avoids problematic reactions and proceeds with a higher overall yield compared to earlier methods.[13] The synthesis generally involves the esterification of a branched lipid alcohol with a dimethylamino-functionalized butanoic acid. The lipid alcohol itself is synthesized through steps that create the characteristic di-unsaturated acyl chains.[13]

Physicochemical Characteristics

The efficacy of DLin-MC3-DMA is intrinsically linked to its chemical structure and resulting physicochemical properties.

PropertyValue/DescriptionSignificance
Chemical Formula C43H79NO2Defines the elemental composition.[6]
Molecular Weight 642.11 g/mol Influences molar ratio calculations in formulations.[11]
pKa ~6.44This is the most critical parameter. It ensures the lipid is neutral at physiological pH and becomes cationic in the acidic endosome, triggering payload release.[6][10]
Solubility Soluble in ethanol, DMSO; Insoluble in water.Dictates the choice of solvents for LNP formulation.[7][9]
Structure Tertiary amine head group, biodegradable ester linker, two unsaturated lipid tails.The tertiary amine is ionizable. The ester linkage allows for in vivo degradation, reducing long-term toxicity. The unsaturated tails prevent tight packing, promoting a fusogenic lipid structure.[9]

LNP Formulation: From Benchtop to Clinical Application

The formation of LNPs is a self-assembly process driven by the controlled mixing of lipids dissolved in an organic solvent (typically ethanol) with a nucleic acid cargo in an acidic aqueous buffer (e.g., citrate or acetate buffer, pH 4.0).[12][14]

Core Components of an MC3-Based LNP Formulation

A typical LNP formulation consists of four key components, each with a specific function:

ComponentExampleMolar Ratio (%)Function
Ionizable Cationic Lipid DLin-MC3-DMA50Encapsulates nucleic acid at low pH and facilitates endosomal escape.[8][14]
Helper Phospholipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)10Provides structural stability to the nanoparticle.[7][14]
Structural Lipid Cholesterol38.5Modulates bilayer fluidity and stability, filling gaps between lipids.[7][14]
PEGylated Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)1.5Forms a hydrophilic corona that prevents aggregation and reduces opsonization, thereby increasing circulation time.[7][14]
Step-by-Step LNP Formulation Protocol (Microfluidic Mixing)

Microfluidic mixing is a highly reproducible and scalable method for producing LNPs with uniform size and high encapsulation efficiency.

Objective: To formulate mRNA-LNPs using DLin-MC3-DMA with a target size of 80-100 nm.

Materials:

  • DLin-MC3-DMA in ethanol

  • DSPC in ethanol

  • Cholesterol in ethanol

  • DMG-PEG 2000 in ethanol

  • mRNA in 10 mM citrate buffer, pH 4.0

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO) or tangential flow filtration (TFF) system

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Preparation of Lipid Stock Solution:

    • Combine the individual lipid solutions in ethanol to achieve the desired molar ratio (50:10:38.5:1.5).

    • The final lipid concentration in ethanol will depend on the microfluidic system's parameters.

  • Preparation of Aqueous Phase:

    • Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio (aqueous:organic) typically to 3:1.

    • Initiate mixing through the microfluidic cartridge. The rapid mixing of the two phases causes a change in solvent polarity, leading to the self-assembly of LNPs with the mRNA encapsulated in the core.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is diluted with PBS and purified to remove ethanol and unencapsulated mRNA.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight or use a TFF system for larger scales. This step is crucial to raise the pH to a physiological level, neutralizing the surface charge of the LNPs.

  • Sterile Filtration and Storage:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

    • Store the LNPs at 2-8°C for short-term use or at -80°C for long-term storage.[15]

Diagram: LNP Formulation Workflow

LNP_Formulation cluster_prep Phase Preparation cluster_process Processing cluster_final Final Product Lipids Lipid Mixture (MC3, DSPC, Cholesterol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Lipids->Mixing Organic Phase mRNA mRNA in Acidic Buffer (pH 4.0) mRNA->Mixing Aqueous Phase Purification Purification (Dialysis / TFF) Buffer Exchange to PBS (pH 7.4) Mixing->Purification Self-Assembly Filtration Sterile Filtration (0.22 µm) Purification->Filtration Final_LNP mRNA-LNP Formulation Filtration->Final_LNP

Caption: A streamlined workflow for mRNA-LNP formulation using microfluidics.

Biophysical Characterization: Ensuring Quality and Consistency

Thorough characterization of LNPs is a critical quality attribute to ensure batch-to-batch consistency, stability, and predictable in vivo performance.[12][16]

ParameterMethodTypical Value (MC3-LNPs)Importance
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)70-100 nm, PDI < 0.15Size influences biodistribution and cellular uptake. Low PDI indicates a homogenous population.[8]
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral at pH 7.4A neutral surface charge reduces clearance by the reticuloendothelial system.[8][17]
mRNA Encapsulation Efficiency RiboGreen Assay>90%High encapsulation protects mRNA from degradation and ensures efficient delivery.[8]
LNP Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, electron-dense coreVisualizes the structure and integrity of the nanoparticles.[17]
pKa of the LNP TNS Assay~6.0 - 6.5Confirms the pH-responsive nature of the formulated LNP.[17]

Mechanism of Action: The Journey into the Cell

The therapeutic effect of an LNP-delivered gene therapy is contingent on its ability to navigate the intracellular environment and release its cargo into the cytoplasm.

Diagram: Cellular Uptake and Endosomal Escape Pathway

Endosomal_Escape LNP LNP (Neutral Surface) in Circulation (pH 7.4) Cell Target Cell LNP->Cell 1. Endocytosis Endosome Early Endosome (pH ~6.5) MC3 becomes protonated (+) Late_Endosome Late Endosome / Lysosome (pH <6.0) Membrane Destabilization Endosome->Late_Endosome 2. Endosomal Maturation & Acidification Cytoplasm Cytoplasm Late_Endosome->Cytoplasm 3. Endosomal Escape (Membrane Fusion) Translation mRNA Translation (Protein Production) Cytoplasm->Translation 4. mRNA Release

Caption: The intracellular trafficking pathway of an MC3-based LNP.

  • Endocytosis: LNPs are taken up by cells primarily through apolipoprotein E (ApoE)-mediated endocytosis, with macropinocytosis also playing a role.[18]

  • Endosomal Acidification: As the endosome matures, proton pumps in its membrane actively lower the internal pH.[5]

  • Protonation and Endosomal Escape: In the acidic environment, the tertiary amine of DLin-MC3-DMA becomes protonated, giving the LNP a positive charge. This leads to electrostatic interactions with anionic lipids in the endosomal membrane.[5][9] This interaction is thought to induce a non-bilayer hexagonal phase in the membrane, leading to its destabilization and the formation of pores.[5][19] This "proton sponge" effect also contributes to osmotic swelling and rupture of the endosome.[5] The result is the release of the mRNA cargo into the cytoplasm.[20]

In Vitro and In Vivo Performance

In Vitro Transfection Efficiency

The potency of LNP formulations is initially assessed in cell culture.

Experimental Protocol: In Vitro mRNA Transfection

  • Cell Seeding: Plate a relevant cell line (e.g., HeLa, HepG2) in a 96-well plate and allow cells to adhere overnight.

  • LNP Treatment: Dilute the mRNA-LNPs (encoding a reporter protein like luciferase or GFP) in cell culture medium and add to the cells at various concentrations.

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis:

    • For luciferase, lyse the cells and measure luminescence using a plate reader.

    • For GFP, measure fluorescence using flow cytometry or a fluorescence microscope.

  • Cytotoxicity Assay: Concurrently, assess cell viability using an assay like MTT or AlamarBlue to determine the therapeutic window of the formulation.[21]

LNPs formulated with DLin-MC3-DMA have been shown to mediate high levels of protein expression in vitro.[22]

In Vivo Performance and Biodistribution

Following successful in vitro testing, lead formulations are evaluated in animal models.

  • Biodistribution: After intravenous administration, MC3-LNPs predominantly accumulate in the liver.[6] This is a common characteristic of many LNP systems. However, the route of administration can influence biodistribution, with intramuscular injections leading to localization in the muscle and draining lymph nodes.[6][8]

  • Efficacy: In vivo efficacy is typically measured by the level of gene silencing (for siRNA) or protein expression (for mRNA) in the target organ. MC3-LNPs have demonstrated potent, dose-dependent gene silencing in the liver.[6]

  • Toxicity Profile: While significantly safer than permanently charged lipids, high doses of ionizable lipids can still induce an inflammatory response.[23] Studies comparing DLin-MC3-DMA to other clinically used lipids like ALC-0315 have shown that at high doses, MC3 may have a more favorable liver toxicity profile.[16][24]

Conclusion and Future Directions

DLin-MC3-DMA and similar ionizable cationic lipids represent a cornerstone of modern gene therapy. Their pH-responsive nature provides an elegant solution to the challenge of safely and effectively delivering nucleic acid payloads into the cytosol of target cells. The principles of LNP formulation, characterization, and mechanism of action detailed in this guide provide a foundational understanding for researchers in the field.

Future research will continue to focus on the rational design of novel ionizable lipids with improved potency, enhanced biodegradability, and tailored biodistribution profiles to target tissues beyond the liver. As our understanding of the complex interplay between LNP structure and biological function deepens, we can expect the development of even more sophisticated and targeted gene delivery systems for a wide range of therapeutic applications.

References

An In-Depth Technical Guide to PEG Lipids in Nanoparticle Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polyethylene glycol (PEG)-lipid conjugates, or PEG lipids, are integral components in the design and formulation of nanoparticle-based drug delivery systems.[1] Their unique amphiphilic structure, comprising a hydrophilic PEG chain and a hydrophobic lipid anchor, imparts critical "stealth" characteristics to nanoparticles, enabling them to evade the immune system and prolonging their circulation time in the bloodstream.[1][2] This guide provides a comprehensive technical overview of PEG lipids, delving into their fundamental structure and properties, their pivotal role in nanoparticle formulation, and the critical formulation parameters that dictate their in vivo performance. We will explore the mechanistic underpinnings of how PEGylation enhances drug delivery through the Enhanced Permeability and Retention (EPR) effect and discuss the significant challenges posed by the "PEG dilemma," including the Accelerated Blood Clearance (ABC) phenomenon. Furthermore, this guide will detail advanced PEGylation strategies, such as the use of functionalized and cleavable PEG lipids, and introduce emerging alternatives to traditional PEGylation. Finally, we will outline key analytical techniques for the thorough characterization of PEGylated nanoparticles and provide standardized protocols for their formulation and analysis.

The Fundamental Architecture and Properties of PEG Lipids

PEG lipids are amphiphilic molecules composed of a hydrophilic polyethylene glycol head and a hydrophobic lipid tail.[3] This dual nature is fundamental to their function in drug delivery systems.[3]

  • Structure: The core structure consists of a PEG polymer chain covalently linked to a lipid molecule, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE).[2] The linkage between the PEG and the lipid can be designed to be stable or cleavable in response to specific physiological triggers.[]

  • Properties: The hydrophilic PEG chain creates a steric barrier on the nanoparticle surface, which reduces the adsorption of opsonin proteins—a process that marks nanoparticles for clearance by the mononuclear phagocyte system (MPS).[1][5] This "stealth" effect is a primary reason for the widespread use of PEG lipids.[1] The hydrophobic lipid anchor embeds within the lipid bilayer of the nanoparticle, ensuring the stable association of the PEG chains with the carrier.[2]

The properties of PEG lipids can be finely tuned by altering several parameters:

  • PEG Chain Length: The molecular weight of the PEG chain influences the thickness of the hydrophilic corona. Longer PEG chains generally provide more effective steric hindrance.[6][7]

  • PEG Density: The density of PEG chains on the nanoparticle surface affects the conformation of the PEG molecules, which can adopt either a "mushroom" or "brush" conformation.[7][8] The brush conformation, achieved at higher densities, is more effective at preventing protein adsorption.[7]

  • Lipid Anchor: The choice of the lipid anchor influences the stability of the PEG lipid within the nanoparticle membrane.[2]

  • Terminal Functional Groups: The end of the PEG chain can be modified with various functional groups to facilitate the attachment of targeting ligands, such as antibodies or peptides, for active targeting of specific cells or tissues.[9][10]

The Role of PEG Lipids in Nanoparticle Formulation and Function

PEG lipids are a critical component in many nanoparticle formulations, including liposomes and lipid nanoparticles (LNPs), which are used for the delivery of a wide range of therapeutics, from small molecule drugs to nucleic acids like mRNA and siRNA.[1][11]

Key Functions of PEG Lipids:

  • Prolonged Circulation: By reducing opsonization and clearance by the MPS, PEGylation significantly extends the circulation half-life of nanoparticles in the bloodstream.[1][5][12] This increased circulation time is crucial for allowing the nanoparticles to accumulate in target tissues.[12]

  • Enhanced Stability: The hydrophilic PEG layer prevents the aggregation of nanoparticles, thereby improving their colloidal stability and shelf-life.[3][5][13]

  • Passive Targeting via the EPR Effect: The prolonged circulation of PEGylated nanoparticles allows them to take advantage of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[14][15] Tumor blood vessels are often leaky, with larger pores than those in healthy tissues, allowing nanoparticles to extravasate into the tumor microenvironment.[14][16] Furthermore, tumors typically have poor lymphatic drainage, which leads to the retention of the nanoparticles within the tumor tissue.[15][16]

  • Reduced Immunogenicity: The PEG coating can shield the nanoparticle surface from recognition by the immune system, thereby reducing the potential for an immune response.[3][5]

Visualizing the Stealth Effect: The Protein Corona

When nanoparticles are introduced into a biological fluid, proteins rapidly adsorb to their surface, forming a "protein corona".[17][18] This corona can alter the nanoparticle's physicochemical properties and its biological fate.[17] PEGylation is a key strategy to minimize the formation of this protein corona.

Protein_Corona_Formation cluster_0 Un-PEGylated Nanoparticle cluster_1 PEGylated Nanoparticle Bare NP Bare NP Opsonized NP Opsonized NP Bare NP->Opsonized NP Protein Adsorption Macrophage Uptake Macrophage Uptake Opsonized NP->Macrophage Uptake Phagocytosis PEG_NP PEGylated NP Stealth NP Reduced Protein Adsorption PEG_NP->Stealth NP Steric Hindrance Prolonged Circulation Prolonged Circulation Stealth NP->Prolonged Circulation Evasion of MPS

Caption: Mechanism of PEGylation in reducing protein corona formation and subsequent macrophage uptake.

The "PEG Dilemma": Navigating the Challenges of PEGylation

Despite its significant advantages, PEGylation is not without its challenges, collectively referred to as the "PEG dilemma".[5][19][20]

  • Accelerated Blood Clearance (ABC) Phenomenon: Upon repeated administration, PEGylated nanoparticles can induce the production of anti-PEG antibodies, primarily of the IgM isotype.[21][22] These antibodies can bind to subsequently injected PEGylated nanoparticles, leading to their rapid clearance from the bloodstream, a phenomenon known as Accelerated Blood Clearance (ABC).[21][23][24] The ABC phenomenon can significantly reduce the therapeutic efficacy of the drug.[21]

  • Reduced Cellular Uptake: The same steric hindrance that prevents protein adsorption can also impede the interaction of nanoparticles with target cells, thereby reducing cellular uptake and the intracellular delivery of the therapeutic payload.[25][26]

  • Hypersensitivity Reactions: Although rare, PEG has been associated with hypersensitivity reactions, including complement activation-related pseudoallergy (CARPA).[27]

The magnitude of these effects can be influenced by several factors related to the PEG lipid itself, including:

  • PEG Chain Length and Density: Both very short and very long PEG chains, as well as both low and high PEG densities, can paradoxically increase the likelihood of inducing the ABC phenomenon.[2][28]

  • PEG Architecture: Branched PEG structures have been shown to provide better "stealth" properties compared to linear PEG chains.[2]

  • Lipid Anchor: The type of lipid anchor can influence the immunogenicity of the PEGylated nanoparticle.[28]

Experimental Workflow: Evaluating the ABC Phenomenon

A typical in vivo study to assess the ABC phenomenon involves a two-injection protocol.

ABC_Phenomenon_Workflow cluster_animal_model Animal Model (e.g., Rat, Mouse) cluster_day7 Day 7 Group_A Group A (Control): Saline Injection Second_Injection_A Second Injection: PEGylated Nanoparticles Group_A->Second_Injection_A Group_B Group B (Test): First Injection of PEGylated Nanoparticles Second_Injection_B Second Injection: PEGylated Nanoparticles Group_B->Second_Injection_B Blood_Sampling_A Blood_Sampling_A Second_Injection_A->Blood_Sampling_A Blood Sampling (Multiple Time Points) Blood_Sampling_B Blood_Sampling_B Second_Injection_B->Blood_Sampling_B Blood Sampling (Multiple Time Points) Pharmacokinetic_Analysis_A Pharmacokinetic_Analysis_A Blood_Sampling_A->Pharmacokinetic_Analysis_A Analyze Nanoparticle Concentration Pharmacokinetic_Analysis_B Pharmacokinetic_Analysis_B Blood_Sampling_B->Pharmacokinetic_Analysis_B Analyze Nanoparticle Concentration Comparison Comparison Pharmacokinetic_Analysis_A->Comparison Normal Clearance Pharmacokinetic_Analysis_B->Comparison Accelerated Clearance?

Caption: Workflow for an in vivo study to investigate the Accelerated Blood Clearance (ABC) phenomenon.

Advanced PEGylation Strategies and Emerging Alternatives

To overcome the limitations of traditional PEGylation, researchers are exploring advanced strategies and alternative polymers.

Advanced PEGylation Strategies:

  • Functionalized PEG Lipids: These lipids have a reactive group at the distal end of the PEG chain, allowing for the covalent attachment of targeting ligands.[9][10] This approach enables active targeting of specific cell types, enhancing therapeutic efficacy and reducing off-target effects.[10][29] Common functional groups include maleimide, amine, and carboxyl groups.[9][10]

  • Cleavable PEG Lipids: To address the issue of reduced cellular uptake, cleavable PEG lipids have been developed.[20] These lipids incorporate linkages that are stable in the bloodstream but are cleaved in the tumor microenvironment (e.g., by low pH or specific enzymes), shedding the PEG corona and facilitating cellular uptake.[20]

Alternatives to PEG:

Several alternative polymers are being investigated to replace PEG and mitigate its associated immunogenicity.[30]

  • Polysarcosine (pSar): A biodegradable polymer that has shown promise in providing "stealth" properties without inducing an immune response.[30]

  • Poly(2-oxazolines) (POx): A class of polymers with tunable properties that can mimic the stealth characteristics of PEG.[30][31]

  • Zwitterionic Polymers: These polymers have a neutral charge and have demonstrated excellent resistance to protein fouling.[32]

  • Poly(amino acids): Biodegradable polymers that may reduce the risk of accumulation and toxicity associated with non-degradable polymers.[32][33]

Polymer ClassKey AdvantagesKey Disadvantages
Polysarcosine (pSar) Biocompatible, non-immunogenic, biodegradable.[30][32]Limited commercial availability of well-defined polymers.
Poly(2-oxazolines) (POx) Tunable properties, low immunogenicity, good stability.[30][31][33]Less established regulatory history compared to PEG.[30]
Zwitterionic Polymers Excellent anti-fouling properties, biocompatible.[32]Can be more complex to synthesize.
Poly(amino acids) Biodegradable, potentially lower toxicity.[32][33]Can be immunogenic depending on the amino acid sequence.[33]

Analytical Techniques for Characterization of PEGylated Nanoparticles

Thorough characterization of PEGylated nanoparticles is essential to ensure their quality, stability, and in vivo performance.

Key Characterization Techniques:

  • Dynamic Light Scattering (DLS): Used to determine the hydrodynamic diameter and size distribution of the nanoparticles.

  • Zeta Potential Measurement: Measures the surface charge of the nanoparticles, which can influence their stability and interaction with biological components.

  • Transmission Electron Microscopy (TEM) / Cryo-TEM: Provides direct visualization of the nanoparticle morphology and size.

  • High-Performance Liquid Chromatography (HPLC): Used to quantify the amount of drug encapsulated within the nanoparticles and to assess the purity of the PEG lipid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the PEG lipid and to determine the PEG density on the nanoparticle surface.[34]

  • Gel Electrophoresis: To assess the integrity and encapsulation efficiency of nucleic acid payloads.

Standardized Protocols

Protocol 1: Formulation of PEGylated Lipid Nanoparticles by Microfluidic Mixing

This protocol describes a common method for producing uniform lipid nanoparticles with encapsulated mRNA.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • mRNA in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the lipid mixture by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • Prepare the aqueous phase containing the mRNA in the acidic buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions, with the lipid phase in one inlet and the aqueous phase in another.

  • Pump the two phases through the device at a controlled flow rate ratio (e.g., 3:1 aqueous to lipid). The rapid mixing in the microfluidic channels induces the self-assembly of the lipid nanoparticles, encapsulating the mRNA.

  • Collect the resulting nanoparticle suspension.

  • Dialyze the suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, which neutralizes the ionizable lipid and stabilizes the nanoparticles.

  • Concentrate the final formulation if necessary using a suitable method like tangential flow filtration.

  • Sterile filter the final product through a 0.22 µm filter.

Protocol 2: Characterization of PEGylated Nanoparticles

A. Size and Zeta Potential Measurement (DLS):

  • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).

  • Transfer the diluted sample to a cuvette.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument. Aim for a particle size in the range of 80-150 nm with a PDI < 0.2 for most drug delivery applications.

B. Encapsulation Efficiency (Ribogreen Assay for mRNA):

  • Prepare two sets of samples: one with the intact nanoparticles and another where the nanoparticles are lysed with a detergent (e.g., Triton X-100) to release the encapsulated mRNA.

  • Add a fluorescent dye that specifically binds to single-stranded RNA (e.g., RiboGreen).

  • Measure the fluorescence intensity of both sets of samples.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

Conclusion

PEG lipids are a cornerstone of modern nanoparticle drug delivery, enabling the development of therapies with improved pharmacokinetic profiles and enhanced efficacy. While challenges such as the "PEG dilemma" persist, ongoing research into advanced PEGylation strategies and novel alternative polymers is paving the way for the next generation of safer and more effective nanomedicines. A thorough understanding of the principles outlined in this guide is essential for researchers and drug development professionals working to harness the full potential of nanoparticle-based therapeutics.

References

A Toxicological Framework for Novel Tertiary Amine Esters: A Case Study on Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of novel chemical entities (NCEs) into research and development pipelines necessitates a robust and predictive toxicological assessment. This guide addresses the challenge of evaluating substances for which limited or no public safety data exists, using the complex tertiary amine ester, Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine, as a representative case study. Due to the absence of specific toxicological data for this molecule, this document outlines a systematic, tiered approach for hazard identification and risk characterization. We will leverage predictive in silico methods, detail a battery of state-of-the-art in vitro assays, and discuss the rationale for targeted in vivo studies. The methodologies described are grounded in internationally recognized standards, such as the OECD Test Guidelines, providing a framework for generating the foundational safety data required for informed decision-making in a professional R&D environment.

Introduction: The Challenge of Data-Poor Compounds

This compound is a molecule characterized by several functional groups of toxicological interest: a tertiary amine core, dual ether linkages, and two ester bonds formed with 2-hexyldecanoic acid, a branched-chain carboxylic acid. Such a combination of functionalities precludes simple toxicological classification without empirical data. When faced with a data-poor substance like this, a modern safety assessment strategy does not begin with animal testing but rather with a weight-of-evidence approach, starting with computational and cell-based methods.

This guide provides the strategic framework and experimental logic for:

  • Predicting a toxicological profile using computational tools.

  • Defining the metabolic fate and toxicokinetic properties.

  • Implementing a tiered in vitro testing battery for key toxicological endpoints.

  • Justifying and designing higher-tier studies for comprehensive risk assessment.

Physicochemical Profile and In Silico Toxicological Prediction

Prior to any biological testing, a thorough understanding of the molecule's physicochemical properties is essential, as these govern its absorption, distribution, metabolism, and excretion (ADME). For a novel substance, these properties are typically determined experimentally or estimated using validated computational models.

Table 1: Predicted Physicochemical Properties of this compound and their Toxicological Implications

PropertyPredicted Value/RangeToxicological Implication
Molecular Weight ~599.9 g/mol High molecular weight may limit passive diffusion across biological membranes, potentially reducing oral bioavailability.
LogP (Octanol-Water) > 5.0 (Highly Lipophilic)Suggests a high affinity for fatty tissues, potential for bioaccumulation, and likely dermal absorption. May also indicate low water solubility.
Water Solubility LowLow solubility can limit systemic exposure via the oral route and may require specialized vehicle formulations for in vitro and in vivo testing.
Vapor Pressure Very LowInhalation exposure is expected to be minimal under standard laboratory conditions (room temperature, normal pressure).
In Silico Hazard Prediction

Quantitative Structure-Activity Relationship (QSAR) models are indispensable for initial hazard screening. These models compare the NCE to databases of known toxicants and identify structural alerts—molecular substructures associated with specific toxicities.

G cluster_input Input Phase cluster_process In Silico Analysis cluster_output Output & Interpretation Input Define Structure of This compound (SMILES/MOL file) QSAR Select QSAR Models (e.g., OECD Toolbox, Derek Nexus) Input->QSAR Load Structure Profiling Run Endpoint Profiling: - Mutagenicity (Ames) - Skin Sensitization - Carcinogenicity - etc. QSAR->Profiling Execute Analysis ReadAcross Identify Structural Analogues and Group into Categories Profiling->ReadAcross Find Similar Compounds Alerts Review Structural Alerts (e.g., Michael Acceptors, Aromatic Amines) Profiling->Alerts Identify Hazards Prediction Generate Endpoint Predictions (Plausible, Equivocal, etc.) ReadAcross->Prediction Provides Context Alerts->Prediction Report Compile Preliminary Hazard Assessment Report Prediction->Report Summarize Findings

Caption: Workflow for in silico toxicological hazard prediction.

The OECD QSAR Toolbox is a free software application that helps users fill data gaps for chemical hazard assessment by grouping chemicals into categories.[1][2][3] This approach, known as read-across, uses data from tested chemicals to predict the properties of similar, untested substances.[4][5] Commercial platforms like Derek Nexus use a knowledge-based system of structural alerts to predict toxicity for various endpoints, such as mutagenicity, carcinogenicity, and skin sensitization.[6][7][8] Predictions are often expressed with a level of confidence (e.g., "plausible," "equivocal") to aid in expert review.[9] These tools are valuable for prioritizing testing needs and supporting regulatory submissions.[6][9]

Predicted Toxicokinetics and Metabolism

The ADME profile of this compound can be predicted by examining its primary functional groups.

  • Absorption: Due to its high lipophilicity (LogP > 5) and large molecular weight, oral absorption is likely to be limited. However, the lipophilic nature suggests that dermal absorption is a potentially significant route of exposure, especially in an occupational setting.

  • Distribution: If absorbed systemically, the compound is expected to partition into fatty tissues and lipid-rich organs.

  • Metabolism: The most probable metabolic pathway is hydrolysis of the ester bonds by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This would liberate 2-hexyldecanoic acid and a central amine core, N,N-bis(2-ethoxyethyl)amine. Each of these metabolites would then undergo further metabolism. The ether linkages may be subject to slower O-dealkylation via cytochrome P450 enzymes.

  • Excretion: The metabolites, particularly the more water-soluble products of further metabolism, are likely to be excreted via the urine and feces.

G cluster_metabolism Phase I Metabolism cluster_phase2 Further Metabolism Parent Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine Hydrolysis Ester Hydrolysis (Carboxylesterases) Parent->Hydrolysis Metabolite1 2-Hexyldecanoic Acid (x2) Hydrolysis->Metabolite1 Metabolite2 N,N-bis(2-ethoxyethyl)amine Hydrolysis->Metabolite2 BetaOx Beta-Oxidation Metabolite1->BetaOx Dealk O-Dealkylation (CYP450) Metabolite2->Dealk Excretion Excretion (Urine, Feces) BetaOx->Excretion Dealk->Excretion

Caption: Predicted primary metabolic pathway via ester hydrolysis.

A Tiered Strategy for In Vitro Toxicological Assessment

A modern, ethics-driven approach to toxicology (the 3Rs: Replacement, Reduction, Refinement) mandates the use of in vitro methods as the primary screen for hazard identification. The following is a proposed battery of tests for key toxicological endpoints.

Basal Cytotoxicity
  • Method: Neutral Red Uptake (NRU) Cytotoxicity Assay (as per OECD TG 129).

  • Principle: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells. A decrease in dye uptake correlates with cell death or reduced cell number.

  • Experimental Protocol:

    • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 or Normal Human Keratinocytes) in 96-well microtiter plates and incubate for 24 hours to allow for cell attachment.

    • Dosing: Prepare a dilution series of the test article in a suitable, non-toxic vehicle (e.g., DMSO). Replace the culture medium with the test article dilutions and control media.

    • Incubation: Incubate the plates for a defined period (e.g., 24 hours).

    • Dye Uptake: Wash the cells and incubate with a medium containing Neutral Red for approximately 3 hours. The dye will accumulate in the lysosomes of living cells.

    • Extraction & Measurement: Wash the cells to remove excess dye. Add a destain solution (e.g., ethanol/acetic acid) to extract the dye from the lysosomes.

    • Analysis: Measure the absorbance of the extracted dye using a spectrophotometer. Calculate the concentration that reduces viability by 50% (IC50) relative to the vehicle control.

Genotoxicity

A standard genotoxicity screen includes a test for gene mutation and a test for chromosomal damage.

  • Gene Mutation: Bacterial Reverse Mutation Test (Ames Test; OECD TG 471). This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result (mutagen) is indicated by a substance's ability to cause reverse mutations, allowing the bacteria to grow on a nutrient-deficient medium. The test is run with and without metabolic activation (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Chromosomal Damage: In Vitro Micronucleus Test (OECD TG 487). This assay detects damage to chromosomes or the mitotic apparatus. Cells (e.g., human peripheral blood lymphocytes or CHO cells) are treated with the test article. After treatment, the cells are cultured and blocked during cytokinesis. The cells are then examined for the presence of micronuclei—small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Skin Sensitization
  • Method: Direct Peptide Reactivity Assay (DPRA; OECD TG 442C).

  • Principle: This is an in chemico method that models the first key event in the skin sensitization Adverse Outcome Pathway (AOP)—the covalent binding of a chemical (hapten) to skin proteins. The assay quantifies the reactivity of the test article with model synthetic peptides containing either cysteine or lysine.

  • Experimental Protocol:

    • Preparation: Prepare solutions of the test article and control chemicals. Prepare solutions of the cysteine and lysine-containing peptides.

    • Incubation: Incubate the test article with each peptide solution for 24 hours at room temperature.

    • Analysis: Following incubation, quantify the remaining non-depleted peptide concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculation: Calculate the percent peptide depletion for both cysteine and lysine.

    • Prediction: The mean depletion score is used to categorize the substance into one of four reactivity classes (no, low, moderate, or high reactivity), which correlates with its skin sensitization potential.

Table 2: Template for Summarizing In Vitro Toxicology Results

EndpointAssayResult (Example)Interpretation
Cytotoxicity Neutral Red Uptake (3T3 cells)IC50 = 75 µg/mLModerate basal cytotoxicity.
Gene Mutation Ames Test (OECD TG 471)Negative in all strains (± S9 activation)Not a bacterial mutagen under test conditions.
Clastogenicity In Vitro Micronucleus (OECD TG 487)Negative up to cytotoxic concentrations (± S9)Does not appear to cause chromosomal damage in vitro.
Skin Sensitization DPRA (OECD TG 442C)Mean Peptide Depletion = 25%Moderate reactivity; predicted to be a skin sensitizer.
Skin Irritation Reconstructed Human Epidermis (OECD TG 439)Mean Tissue Viability = 45%Classified as an irritant (Viability < 50%).
Eye Irritation BCOP (OECD TG 437)IVIS Score = 60Classified as a severe eye irritant (Score > 55).

Justification and Design of Higher-Tier Studies

Should in vitro results indicate a potential hazard (e.g., sensitization, irritation) or if a comprehensive systemic toxicity profile is required for regulatory purposes, targeted in vivo studies may be warranted. The study designs should prioritize animal welfare and scientific validity.

  • Acute Toxicity: An Acute Toxic Class Method (OECD TG 423) or the Up-and-Down Procedure (OECD TG 425) can be used to estimate the acute oral LD50. These methods use a stepwise procedure with a minimal number of animals to assign a GHS hazard category.

  • Repeated Dose Toxicity: A 28-day repeated dose oral toxicity study (OECD TG 407) is a cornerstone for characterizing sub-acute toxicity. Rats are typically dosed daily for 28 days. Endpoints include:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Clinical Pathology: Hematology and clinical chemistry parameters measured at termination.

    • Gross Pathology and Histopathology: A full necropsy is performed, and organs are weighed and examined microscopically to identify target organs of toxicity.

    • Key Output: The study aims to identify the No-Observed-Adverse-Effect Level (NOAEL) , which is the highest dose at which no statistically or biologically significant adverse effects are found.

Conclusion and Safe Handling Recommendations

This guide presents a systematic framework for assessing the toxicological profile of a novel, data-poor substance like this compound. The strategy emphasizes a modern, tiered approach beginning with in silico and in vitro methods to predict and identify hazards before considering any animal studies.

Based on the structural analysis and the proposed testing cascade, a preliminary hazard profile suggests that this substance is likely to be a skin and eye irritant and a potential skin sensitizer, with a risk of systemic effects on lipid-rich tissues upon repeated exposure.

Recommendations for Laboratory Handling:

  • Engineering Controls: All handling of the neat material or concentrated solutions should be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Given the lipophilic nature, double-gloving may be appropriate.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

    • Skin and Body Protection: A lab coat should be worn at all times.

  • Hygiene: Avoid direct contact. Wash hands thoroughly after handling.

  • Spill Management: Have appropriate spill cleanup materials (absorbents) readily available.

This proactive assessment framework allows researchers and drug development professionals to generate critical safety data, enabling informed risk management and ensuring a safe laboratory environment.

References

Methodological & Application

Topic: Protocol for Formulating Lipid Nanoparticles with Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the formulation, processing, and characterization of lipid nanoparticles (LNPs) utilizing Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine as a novel ionizable lipid. Lipid nanoparticles are at the forefront of nucleic acid delivery, a prominence underscored by their critical role in mRNA vaccines.[1] The efficacy of these delivery systems hinges on the strategic selection of their lipid components, particularly the ionizable lipid, which is paramount for nucleic acid encapsulation and endosomal escape.[] this compound is a unique lipid-like molecule featuring a tertiary amine core for pH-responsive charge, branched hydrophobic tails, and ethoxyethyl groups that confer hydrophilicity.[3][4] This protocol leverages microfluidic mixing, a technique that ensures reproducible and scalable LNP synthesis with uniform particle characteristics.[5][6] We present a step-by-step methodology, from reagent preparation to final characterization, designed for researchers, scientists, and drug development professionals aiming to explore this and other novel lipids in their LNP formulations.

Introduction: The Central Role of the Ionizable Lipid

The clinical success of LNP-based therapeutics, such as the siRNA drug Onpattro® and the mRNA COVID-19 vaccines, has cemented their status as a leading platform for genetic drug delivery.[7] An LNP formulation typically comprises four key lipid components:

  • Ionizable Cationic Lipid: Essential for complexing with negatively charged nucleic acids (mRNA, siRNA, etc.) during formulation at a low pH.[8] Upon cellular uptake into the endosome, the acidic environment protonates the lipid, facilitating interaction with the endosomal membrane and triggering the release of the payload into the cytoplasm.[][9]

  • Helper Phospholipid: Usually a neutral lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which provides structural integrity to the lipid bilayer.[10][11]

  • Cholesterol: A critical structural component that modulates bilayer stability, fluidity, and membrane fusion.[10]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) that sterically stabilizes the nanoparticle, preventing aggregation and reducing opsonization, which prolongs circulation time in the body.[12][13]

This compound is a distinctive molecule that appears to merge the properties of an ionizable lipid with those of a PEGylated lipid.[3][14] Its tertiary amine provides the pH-sensitive positive charge necessary for nucleic acid encapsulation.[3] The ethoxyethyl moieties are short, PEG-like chains that increase water solubility and may contribute to the particle's stability and stealth properties.[4] This protocol provides a robust starting point for harnessing the potential of this novel excipient.

Experimental Workflow Overview

The formulation of LNPs is a controlled nanoprecipitation process. A lipid mixture dissolved in ethanol is rapidly mixed with a nucleic acid payload dissolved in an acidic aqueous buffer.[15] The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, entrapping the nucleic acid cargo. The following diagram illustrates the end-to-end workflow.

LNP_Workflow cluster_prep Phase 1: Preparation cluster_formulation Phase 2: Formulation cluster_purification Phase 3: Purification & Concentration cluster_characterization Phase 4: Quality Control prep_lipid Prepare Lipid Stock (Ethanol) mix Microfluidic Mixing (Rapid Nanoprecipitation) prep_lipid->mix prep_rna Prepare Nucleic Acid (Aqueous Buffer, pH 4.0) prep_rna->mix purify Dialysis or TFF (Buffer Exchange to PBS, pH 7.4) mix->purify filter Sterile Filtration (0.22 µm filter) purify->filter qc Characterization: - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency filter->qc

Caption: High-level workflow for LNP formulation and analysis.

Materials and Reagents

ReagentSupplier ExamplePurpose
This compound MedChemExpressIonizable Lipid ; pH-dependent charge for nucleic acid encapsulation and endosomal release.
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar LipidsHelper Lipid ; provides structural integrity to the LNP.
CholesterolSigma-AldrichStructural Lipid ; enhances particle stability and modulates membrane fluidity.
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)Avanti Polar LipidsPEGylated Lipid ; controls particle size and provides steric stability ("stealth").
mRNA or siRNA encoding a reporter gene (e.g., Luciferase)TriLink BioTechnologiesPayload ; the active pharmaceutical ingredient (API).
Ethanol, 200 Proof (Molecular Biology Grade)Fisher ScientificOrganic Solvent for dissolving lipids.
Sodium Citrate DihydrateSigma-AldrichAqueous Buffer Component ; maintains low pH to protonate the ionizable lipid during formulation.
Phosphate Buffered Saline (PBS), RNase-FreeThermo FisherFinal Buffer for LNP suspension after dialysis.
Quant-iT RiboGreen RNA Assay KitThermo FisherQuantification Reagent for determining RNA concentration and encapsulation efficiency.
Dialysis Cassettes (e.g., 10K MWCO)Thermo FisherPurification ; for buffer exchange and removal of ethanol.

Step-by-Step Protocol

This protocol is designed for formulating LNPs using a microfluidic system and is optimized for a starting molar lipid ratio of 50:10:38.5:1.5 (Ionizable:DSPC:Cholesterol:PEG).[1]

Part 1: Preparation of Stock Solutions (Aseptic Technique Recommended)
  • Aqueous Phase (Payload):

    • Prepare a 50 mM sodium citrate buffer, pH 4.0, using RNase-free water.

    • Thaw the nucleic acid (e.g., mRNA) on ice.

    • Dilute the nucleic acid stock in the citrate buffer to a final concentration of 0.2 mg/mL. Keep on ice. The volume required will be 3x the volume of the lipid phase (for a 3:1 flow rate ratio).

  • Organic Phase (Lipids):

    • Bring all lipid stocks to room temperature. Some lipids may require gentle warming (up to 65°C) to fully dissolve in ethanol.[1]

    • To prepare 1 mL of a 25 mM total lipid stock solution in 100% ethanol, combine the following:

      • This compound (100 mM stock): 125 µL (Final: 12.5 mM, 50 mol%)

      • DSPC (10 mM stock): 250 µL (Final: 2.5 mM, 10 mol%)

      • Cholesterol (100 mM stock): 96.25 µL (Final: 9.625 mM, 38.5 mol%)

      • DMG-PEG 2000 (10 mM stock): 37.5 µL (Final: 0.375 mM, 1.5 mol%)

      • 100% Ethanol: 491.25 µL

    • Vortex the final lipid mixture thoroughly. This stock should be used fresh but can be stored at -20°C for short periods.[1]

Part 2: LNP Assembly via Microfluidic Mixing

Causality: Rapid, controlled mixing in a microfluidic device ensures uniform nanoprecipitation, leading to a homogenous population of LNPs with a small size and low polydispersity.[5][6] The Flow Rate Ratio (FRR) and Total Flow Rate (TFR) are critical parameters that control the mixing speed and resulting particle size.[6]

  • System Setup:

    • Set up the microfluidic mixing system (e.g., NanoAssemblr Ignite or a syringe pump system with a herringbone micromixer chip).[6]

    • Prime the system with ethanol and then with the respective buffers (citrate for the aqueous line, ethanol for the organic line) to ensure no air bubbles are present.

  • Formulation:

    • Load the prepared lipid solution (Organic Phase) into a syringe for the organic inlet.

    • Load the prepared nucleic acid solution (Aqueous Phase) into a separate syringe for the aqueous inlet.[16]

    • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic).

    • Set the Total Flow Rate (TFR) to 12 mL/min .

    • Initiate the mixing process and collect the resulting translucent/milky LNP suspension in a sterile tube. The collected volume will be 4x the initial organic phase volume.

Part 3: Downstream Processing and Purification

Causality: This step is crucial to remove the organic solvent (ethanol) and to raise the pH of the suspension from ~4.0 to a physiological pH of 7.4. The pH increase deprotonates the ionizable lipid, resulting in a near-neutral surface charge, which is critical for reducing toxicity and improving stability in vivo.[7][9]

  • Dialysis:

    • Transfer the collected LNP suspension into a dialysis cassette (e.g., 10K MWCO Slide-A-Lyzer).

    • Place the cassette in a beaker containing 1X RNase-free PBS, pH 7.4. The volume of PBS should be at least 1000x the sample volume.

    • Dialyze for at least 6 hours at 4°C, with at least two complete changes of the PBS buffer.

  • Sterilization and Storage:

    • Carefully recover the dialyzed LNP solution from the cassette.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the final LNP product at 4°C. For long-term storage, aliquoting and freezing at -80°C may be possible, but stability must be validated.

LNP Characterization: A Self-Validating System

Accurate characterization of the LNP's physicochemical properties is essential to ensure safety, efficacy, and reproducibility.[17]

Method 1: Particle Size and Polydispersity Index (PDI)
  • Technique: Dynamic Light Scattering (DLS).[18]

  • Procedure: Dilute a small aliquot of the final LNP suspension in 1X PBS. Analyze using a DLS instrument (e.g., Malvern Zetasizer).

  • Interpretation:

    • Z-Average Diameter: Represents the mean particle size. A target range of 50-150 nm is typical for systemic delivery.[19]

    • Polydispersity Index (PDI): Measures the width of the size distribution. A PDI value < 0.2 indicates a monodisperse and homogenous population, which is highly desirable.[12]

Method 2: Zeta Potential
  • Technique: Electrophoretic Light Scattering (ELS).[19]

  • Procedure: Analyze the diluted LNP sample in the DLS instrument using a zeta potential cell.

  • Interpretation: Zeta potential measures the surface charge. After dialysis in PBS (pH 7.4), a near-neutral charge (-10 mV to +10 mV) is expected, indicating successful deprotonation of the ionizable lipid and good colloidal stability.[17]

Method 3: Nucleic Acid Encapsulation Efficiency (EE%)
  • Technique: Quant-iT RiboGreen Assay (or similar nucleic acid-binding fluorescent dye).[5][18]

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. In intact LNPs, the encapsulated RNA is inaccessible to the dye. By measuring fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), one can calculate the percentage of encapsulated RNA.

  • Procedure:

    • Prepare two sets of samples: (A) Intact LNPs and (B) Lysed LNPs (add 0.5% Triton X-100 and incubate for 10 minutes).

    • Add the RiboGreen reagent to both sets and measure fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate total RNA from the lysed sample (B) and free RNA from the intact sample (A) against a standard curve.

    • Calculate EE% using the formula: EE% = [(Total RNA - Free RNA) / Total RNA] x 100

  • Interpretation: A high EE% (>90%) is critical for ensuring an effective therapeutic dose and is a hallmark of a successful formulation.

Expected Results

The following table summarizes the target quality attributes for an optimized LNP formulation using this protocol.

ParameterTechniqueTarget ValueRationale
Z-Average Diameter (nm)DLS70 - 120 nmOptimal size for cellular uptake and avoiding rapid renal clearance.[17]
Polydispersity Index (PDI)DLS< 0.2Indicates a uniform and homogenous particle population.[12]
Zeta Potential (mV) at pH 7.4ELS-10 mV to +10 mVNear-neutral charge reduces toxicity and non-specific interactions in vivo.[17]
Encapsulation Efficiency (EE%)RiboGreen> 90%Ensures a high payload of the active drug is successfully loaded into the LNP.[18]

Conceptual LNP Structure

The self-assembly process results in a core-shell structure where the ionizable lipids and nucleic acid form a dense core, surrounded by the other lipid components.

LNP_Structure cluster_core LNP Core (pH-sensitive) cluster_shell Outer Shell rna Nucleic Acid (e.g., mRNA) d DSPC l1 Ionizable Lipid p1 p2 p3 p4 p5 p6 p7 p8 c Cholesterol p PEG-Lipid

Caption: Conceptual model of a multi-component lipid nanoparticle.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the formulation of lipid nanoparticles using the novel ionizable lipid, this compound. By employing controlled microfluidic mixing and adhering to robust downstream processing and characterization methods, researchers can reproducibly generate high-quality LNPs suitable for preclinical evaluation. The principles and techniques outlined herein are adaptable and serve as a foundational framework for the development of next-generation nucleic acid delivery systems.

References

How to prepare mRNA-loaded LNPs using Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Comprehensive Guide to the Formulation of mRNA-Loaded Lipid Nanoparticles Using Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine

Abstract

The delivery of messenger RNA (mRNA) therapeutics has been significantly advanced by the development of lipid nanoparticle (LNP) technology. The cornerstone of this delivery system is the ionizable lipid, which plays a pivotal role in mRNA encapsulation and its subsequent release into the cytoplasm. This guide provides a detailed protocol for the preparation of mRNA-loaded LNPs utilizing this compound as a novel ionizable lipid. We will delve into the mechanistic principles behind LNP formation, provide step-by-step instructions for formulation using microfluidics, and outline essential characterization techniques to ensure the quality and efficacy of the resulting nanoparticles.

Introduction: The Critical Role of Ionizable Lipids in mRNA Delivery

Lipid nanoparticles are the leading non-viral vectors for delivering nucleic acid therapeutics. A typical LNP formulation is composed of four key components:

  • Ionizable Lipid: These are cationic lipids with a pKa that allows them to be positively charged at a low pH and neutral at physiological pH. This property is crucial for two reasons:

    • During formulation at a low pH, the positive charge facilitates the complexation with the negatively charged mRNA backbone.

    • At the neutral pH of the bloodstream, the neutral surface charge reduces interactions with the cell membrane, enhancing biocompatibility.[1][2]

  • Helper Phospholipid: Typically, a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is included to provide structural integrity to the nanoparticle.[3][4]

  • Cholesterol: This sterol lipid contributes to the stability and structural integrity of the LNP.[3][4]

  • PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) is incorporated to form a protective hydrophilic layer around the LNP. This shield enhances circulation time in the bloodstream.[3][5]

This compound is a tertiary amine-containing lipid, positioning it as an effective ionizable lipid for LNP formulations. Its structural characteristics are designed to facilitate efficient mRNA encapsulation and endosomal escape, a critical step for the cytoplasmic delivery of mRNA.

Pre-Formulation Considerations and Safety

Materials and Reagents

A comprehensive list of necessary materials is provided in the table below. All reagents should be of high purity and handled in an RNase-free environment to prevent mRNA degradation.

Reagent/Material Supplier Notes
This compoundVariesThe core ionizable lipid for this protocol.
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)VariesHelper lipid.
CholesterolVariesStructural lipid.
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)VariesPEGylated lipid.
Messenger RNA (mRNA)VariesThe therapeutic payload.
Ethanol (200 proof, anhydrous)VariesSolvent for the lipid phase.
Citrate Buffer (pH 4.0)In-houseAqueous phase buffer for mRNA.
Phosphate-Buffered Saline (PBS, pH 7.4)VariesFor dialysis and final formulation.
RiboGreen ReagentVariesFor quantifying mRNA concentration and encapsulation efficiency.
Triton X-100VariesFor lysing LNPs during the encapsulation efficiency assay.
Microfluidic Mixing SystemVariese.g., NanoAssemblr or similar.
Dynamic Light Scattering (DLS) InstrumentVariesFor measuring particle size and polydispersity index (PDI).
Zetasizer or similar instrumentVariesFor measuring zeta potential.
Dialysis Cassettes (10 kDa MWCO)VariesFor buffer exchange and removal of ethanol.
Safety Precautions

This compound and other amine-containing lipids should be handled with care in a well-ventilated chemical fume hood.[6][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8] In case of skin contact, wash immediately with soap and water.[6] If inhaled, move to fresh air.[9] Dispose of all chemical waste according to your institution's guidelines.

Experimental Protocol: mRNA-LNP Formulation

This protocol employs a microfluidic mixing approach, which allows for the rapid and reproducible self-assembly of LNPs.[10][11]

Preparation of Stock Solutions

Lipid Stock Solution (in Ethanol):

  • Prepare individual stock solutions of each lipid in anhydrous ethanol. Gentle heating (60-65°C) may be necessary to fully dissolve DSPC and cholesterol.[12]

  • Combine the individual lipid stocks to create a final lipid mixture with the following molar ratio:

    • This compound: 50%

    • DSPC: 10%

    • Cholesterol: 38.5%

    • DMG-PEG2000: 1.5%

  • The final total lipid concentration in the ethanol phase should be between 10-25 mM. For this protocol, we will use a 25 mM total lipid stock.[12]

  • Vortex the final lipid mixture to ensure homogeneity and store it at -20°C until use.

Aqueous mRNA Stock Solution:

  • Thaw the mRNA stock solution on ice. All handling should be performed in an RNase-free environment.

  • Dilute the mRNA in pre-chilled citrate buffer (pH 4.0) to the desired concentration. A typical starting concentration is 0.1 mg/mL.[13]

Microfluidic Mixing for LNP Formation

The following diagram illustrates the workflow for LNP formation using a microfluidic system.

LNP_Formation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_post Downstream Processing LipidStock Lipid Stock (Ethanol) This compound DSPC, Cholesterol, PEG-Lipid SyringePump Syringe Pumps LipidStock->SyringePump Lipid Phase mRNA_Solution mRNA Solution (Citrate Buffer, pH 4.0) mRNA_Solution->SyringePump Aqueous Phase MicrofluidicChip Microfluidic Chip (Rapid Mixing) SyringePump->MicrofluidicChip CrudeLNPs Crude LNP Suspension (Ethanol/Aqueous Mixture) MicrofluidicChip->CrudeLNPs Self-Assembly Dialysis Dialysis (vs. PBS, pH 7.4) CrudeLNPs->Dialysis Purification FinalLNPs Purified mRNA-LNPs Dialysis->FinalLNPs

Caption: Workflow for mRNA-LNP formulation via microfluidic mixing.

  • System Setup: Prime the microfluidic system according to the manufacturer's instructions.

  • Loading: Load the lipid stock solution into one syringe and the aqueous mRNA solution into another.

  • Mixing Parameters: Set the flow rate ratio of the aqueous phase to the ethanol phase at 3:1. A typical total flow rate is 12 mL/min.[13][14]

  • Collection: Initiate the flow and discard the initial effluent to ensure a stable mixture. Collect the resulting turbid LNP suspension.

  • Purification: Immediately proceed to dialysis to remove the ethanol and exchange the buffer to a physiological pH. Dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.[13]

  • Storage: After dialysis, the purified mRNA-LNPs can be sterile-filtered and stored at 4°C for short-term use or at -80°C for long-term storage.

Characterization of mRNA-LNPs

Thorough characterization is essential to ensure the quality and consistency of the formulated LNPs.[15] The key parameters to assess are particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[15]

The following diagram depicts the structure of a formulated mRNA-LNP.

LNP_Structure cluster_core LNP Core cluster_shell LNP Shell mRNA mRNA IonizableLipid Ionizable Lipid (this compound) Cholesterol_core Cholesterol PEG_Lipid PEG-Lipid DSPC_core DSPC

Caption: Simplified structure of an mRNA-loaded lipid nanoparticle.

Particle Size and Polydispersity Index (PDI)
  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP suspension in PBS (pH 7.4) and measure using a DLS instrument.

  • Expected Results: For effective in vivo delivery, the particle size should ideally be between 80-150 nm.[16] The PDI, a measure of the size distribution homogeneity, should be below 0.2.[14][17]

Zeta Potential
  • Technique: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the LNP suspension in a low ionic strength buffer, such as 0.1x PBS, to obtain an accurate measurement.[15]

  • Expected Results: The zeta potential should be close to neutral at physiological pH, which indicates successful shielding by the PEGylated lipid and predicts good stability in circulation.

mRNA Encapsulation Efficiency
  • Technique: RiboGreen Assay. This assay utilizes a fluorescent dye that selectively binds to nucleic acids.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.[14] This will measure the total mRNA.

    • The other set remains intact to measure the amount of free, unencapsulated mRNA.

    • Add the RiboGreen reagent to both sets and measure the fluorescence.

    • Calculate the encapsulation efficiency (EE) using the following formula:

    EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

  • Expected Results: A high encapsulation efficiency, typically >90%, is desirable for a potent therapeutic effect.[17]

Summary of Expected Characteristics
Parameter Technique Target Value Significance
Mean Particle Size (Z-average)DLS80 - 150 nmInfluences biodistribution and cellular uptake.[16]
Polydispersity Index (PDI)DLS< 0.2Indicates a homogenous particle size distribution.[14][17]
Zeta PotentialELS~0 mV (at pH 7.4)Predicts in vivo stability and biocompatibility.[15]
Encapsulation EfficiencyRiboGreen Assay> 90%Ensures a high payload of the therapeutic mRNA.[17]

Conclusion and Future Perspectives

This guide provides a robust framework for the formulation and characterization of mRNA-loaded LNPs using this compound. The success of any LNP formulation is highly dependent on the precise control of formulation parameters and thorough analytical characterization. The protocol described herein serves as an excellent starting point for research and development. Further optimization of lipid ratios, flow rates, and N/P ratios (the ratio of the amine groups in the ionizable lipid to the phosphate groups in the mRNA) may be necessary to achieve the desired therapeutic profile for specific applications. The continued development of novel ionizable lipids, such as this compound, is crucial for advancing the field of mRNA therapeutics and vaccines.

References

Application and Protocol Guide: Utilizing Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine for siRNA Encapsulation and Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine, a novel ionizable lipid, for the encapsulation and intracellular delivery of small interfering RNA (siRNA). While specific performance data for this particular lipid are not yet extensively documented in peer-reviewed literature, this document establishes a foundational methodology based on well-understood principles of lipid nanoparticle (LNP) technology. We present the scientific rationale, detailed protocols for LNP formulation via microfluidics, characterization techniques, and in vitro evaluation of gene silencing. The protocols provided are robust starting points derived from established systems and are intended to be optimized for this specific ionizable lipid to achieve maximal therapeutic efficacy.

Introduction: The Challenge and Opportunity of siRNA Delivery

Small interfering RNAs hold immense therapeutic promise due to their ability to silence disease-causing genes with high specificity. However, the inherent instability and negative charge of naked siRNA molecules prevent their efficient entry into target cells, necessitating advanced delivery vehicles.[1] Lipid nanoparticles (LNPs) have emerged as the most clinically advanced non-viral platform for systemic nucleic acid delivery, as exemplified by the FDA-approved siRNA therapeutic, Onpattro, and the widespread use of LNPs in mRNA vaccines.[2][3]

The cornerstone of modern LNP efficacy is the ionizable cationic lipid.[4] These smart materials are engineered to be near-neutral at physiological pH (≈7.4), minimizing non-specific interactions and toxicity during circulation, but become positively charged in the acidic environment of the endosome (pH ≈ 5.0-6.5).[5][6] This pH-triggered protonation is critical for two reasons: it facilitates the initial encapsulation of negatively charged siRNA during formulation at a low pH and, following cellular uptake via endocytosis, it promotes the disruption of the endosomal membrane, releasing the siRNA payload into the cytoplasm where it can engage the RNA-induced silencing complex (RISC).[6][7]

This compound is a synthetic ionizable lipid featuring a tertiary amine headgroup, ester-linked hydrophobic tails, and integrated PEGylation.[8][9] Its structure suggests it is designed to leverage the pH-responsive mechanism for effective siRNA delivery. This guide provides the necessary scientific context and detailed protocols to formulate, characterize, and evaluate LNPs using this lipid.

Properties and Mechanism of Action

The efficacy of an ionizable lipid is dictated by its chemical structure, particularly its pKa (the pH at which it is 50% ionized). An optimal pKa, typically between 6.2 and 6.7, ensures that the lipid remains relatively neutral in the bloodstream but becomes sufficiently protonated within the endosome to interact with anionic endosomal lipids.[3] This interaction is hypothesized to induce a structural change in the LNP, promoting fusion with the endosomal membrane or its destabilization, and subsequent release of the siRNA cargo.[5]

The general components of an siRNA-LNP formulation are:

  • Ionizable Lipid (e.g., this compound): Drives siRNA encapsulation and endosomal escape.[4]

  • Helper Phospholipid (e.g., DSPC, DOPE): Provides structural integrity to the nanoparticle bilayer.[4][10]

  • Cholesterol: Modulates bilayer fluidity and stability.[4]

  • PEG-Lipid: Controls particle size during formation and provides a hydrophilic shield to reduce opsonization and prolong circulation.[11]

The proposed mechanism for siRNA delivery using LNPs formulated with a pH-sensitive ionizable lipid is illustrated below.

G cluster_0 Bloodstream (pH 7.4) cluster_1 Cellular Uptake cluster_2 Early Endosome (pH ~6.5) cluster_3 Cytoplasm LNP_circ LNP with Neutral Ionizable Lipid Endocytosis Endocytosis LNP_circ->Endocytosis 1. Circulation & Targeting LNP_endo LNP with Protonated (Cationic) Ionizable Lipid Endocytosis->LNP_endo 2. Endosomal Encapsulation siRNA_release siRNA Release LNP_endo->siRNA_release 3. Endosomal Escape (Membrane Destabilization) RISC RISC Engagement & Target mRNA Cleavage siRNA_release->RISC 4. Gene Silencing

Figure 1: pH-Dependent Mechanism of LNP-mediated siRNA Delivery.

LNP Formulation and Characterization Protocols

Precise and reproducible LNP formulation is paramount. Microfluidic mixing is the state-of-the-art method, enabling rapid and controlled nanoprecipitation of lipids around the siRNA payload by mixing a lipid-in-ethanol stream with an siRNA-in-aqueous-buffer stream.[12][13]

Materials and Reagents
  • Ionizable Lipid: this compound

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Structural Lipid: Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

  • siRNA: Target-specific and non-targeting control siRNA

  • Solvent: Anhydrous Ethanol (200 proof)

  • Aqueous Buffer: 10 mM Citrate Buffer, pH 4.0

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic System: NanoAssemblr Benchtop Instrument or similar microfluidic mixer

  • Dialysis Device: Slide-A-Lyzer Dialysis Cassettes (10K MWCO)

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol is based on established LNP formulations and should be considered a starting point for optimization.[3]

  • Prepare Stock Solutions:

    • Lipid Stock (in Ethanol): Prepare a stock solution of the four lipid components in ethanol. A common starting molar ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5 .[3] The total lipid concentration should be between 10-25 mM.

    • siRNA Stock (in Aqueous Buffer): Dissolve the siRNA in 10 mM citrate buffer (pH 4.0) to a concentration of 0.2-0.4 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.

    • Set the flow rate ratio (FRR) of aqueous to organic phase to 3:1.

    • Set the total flow rate (TFR) to a value between 2 mL/min and 12 mL/min. Higher flow rates generally lead to smaller particle sizes.

    • Initiate the mixing process. The first portion of the mixture should be directed to waste to ensure the system has reached equilibrium.

    • Collect the resulting nanoparticle suspension. It will appear as a translucent, milky-white solution.

  • Purification and Buffer Exchange:

    • Immediately transfer the collected LNP suspension to a pre-wetted dialysis cassette.

    • Perform dialysis against 1X PBS (pH 7.4) for at least 6 hours at 4°C, with at least two changes of buffer. This step removes the ethanol and raises the pH to physiological levels.

  • Sterilization and Storage:

    • Recover the dialyzed LNP solution.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

Protocol 2: LNP Characterization

Accurate characterization is essential to ensure batch-to-batch consistency and to correlate physical properties with biological activity.

Table 1: Key LNP Characterization Parameters and Methodologies

ParameterTechniqueTypical Target ValuesRationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)70 - 150 nmInfluences biodistribution, cellular uptake, and clearance.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Measures the homogeneity of the particle size distribution.
Zeta Potential Laser Doppler Velocimetry-10 to +10 mV (at pH 7.4)Indicates surface charge; near-neutral charge at physiological pH is desired to reduce clearance.
siRNA Encapsulation Efficiency RiboGreen Assay> 90%Quantifies the percentage of siRNA successfully encapsulated within the LNPs.
  • Size and PDI Measurement (DLS):

    • Dilute a small aliquot of the final LNP suspension in PBS (pH 7.4).

    • Measure the hydrodynamic diameter (Z-average) and PDI using a Malvern Zetasizer or similar instrument.

  • Zeta Potential Measurement:

    • Dilute a sample in an appropriate low-ionic-strength buffer (e.g., 1 mM HEPES).

    • Measure the zeta potential using an instrument equipped with a laser Doppler velocimetry module.

  • Encapsulation Efficiency (EE%) Measurement (RiboGreen Assay):

    • Prepare two sets of LNP samples.

    • To the first set ("Total siRNA"), add a surfactant (e.g., 0.5% Triton X-100) to lyse the nanoparticles and release all encapsulated siRNA.

    • The second set ("Free siRNA") remains untreated.

    • Use a Quant-iT RiboGreen RNA assay kit according to the manufacturer's protocol to measure the fluorescence in both sets of samples against a standard curve of known siRNA concentrations.

    • Calculate EE% using the formula: EE% = ( (Total siRNA - Free siRNA) / Total siRNA ) * 100

In Vitro siRNA Delivery and Gene Knockdown Protocol

This section provides a generalized protocol for assessing the gene silencing efficacy of the formulated LNPs in a relevant cell line.

G cluster_workflow In Vitro Gene Silencing Workflow A 1. Seed Cells in 96-well plate (24h prior) B 2. Prepare LNP-siRNA Dilutions in Media A->B C 3. Treat Cells with LNPs B->C D 4. Incubate (48-72h) C->D E 5. Cell Lysis & RNA Extraction D->E F 6. qRT-PCR Analysis (Target & Housekeeping Gene) E->F G 7. Calculate % Knockdown F->G

References

Application Note: High-Efficiency In Vitro Transfection of HepG2 Cells with Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in vitro transfection of the human hepatocellular carcinoma cell line, HepG2, using lipid nanoparticles (LNPs) formulated with the novel ionizable lipid, Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine. HepG2 cells are a critical model for liver-related research, and LNPs represent a leading platform for nucleic acid delivery.[1][2] This document details the scientific principles of LNP-mediated delivery, step-by-step protocols for cell culture and transfection, and methods for assessing transfection efficiency and cytotoxicity. The protocols are designed to be robust and reproducible, providing researchers with the tools to effectively utilize this advanced delivery system for applications in gene therapy, vaccine development, and functional genomics.

Scientific Principles

The LNP Delivery Vehicle

Lipid nanoparticles are multi-component systems designed to encapsulate and protect nucleic acid payloads (e.g., mRNA, siRNA) and facilitate their delivery into target cells.[3] A typical LNP formulation consists of four key components:

  • Ionizable Cationic Lipid: This is the critical component for payload encapsulation and endosomal escape. At a low pH (within the endosome), its amine groups become protonated, acquiring a positive charge.[][5]

  • Helper Phospholipid: A neutral lipid, such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), provides structural stability to the nanoparticle.[6][7]

  • Cholesterol: This molecule modulates the fluidity and stability of the lipid bilayer, contributing to the overall integrity of the LNP.[6]

  • PEG-Lipid: A lipid conjugated to polyethylene glycol (PEG) stabilizes the particle, prevents aggregation, and controls particle size during formulation.[3][8]

The Role of this compound

The specified lipid, this compound, is a novel ionizable lipid.[9][10] Its structure, featuring a tertiary amine core, is designed to be near-neutral at physiological pH (~7.4) and become positively charged in the acidic environment of the endosome (pH 5.0-6.0).[][11] This pH-triggered protonation is the key to its function. The ester linkages in its hydrophobic tails suggest a design for biodegradability, potentially reducing long-term lipid accumulation and associated cytotoxicity.[5]

Mechanism of Transfection in HepG2 Cells

The process of LNP-mediated transfection is a multi-step journey, as illustrated below.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space LNP LNP (Neutral Surface) Cell HepG2 Cell Membrane LNP->Cell ApoE Binding & LDLR-Mediated Endocytosis EarlyEndosome Early Endosome (pH ~6.5) LateEndosome Late Endosome (pH ~5.5) LNP becomes cationic (+) EarlyEndosome->LateEndosome Maturation Release Payload Release LateEndosome->Release Membrane Fusion & Endosomal Escape Translation Protein Expression Release->Translation mRNA in Cytoplasm

Figure 1: LNP-mediated transfection workflow.

Mechanism Explained:

  • Systemic Interaction: In circulation (or culture medium containing serum), LNPs adsorb proteins, notably Apolipoprotein E (ApoE).[1][6]

  • Cellular Uptake: The ApoE-coated LNP is recognized by the low-density lipoprotein receptor (LDLR), which is highly expressed on hepatocytes like HepG2 cells, leading to receptor-mediated endocytosis.[1][8][12]

  • Endosomal Acidification: The internalized LNP traffics through the endo-lysosomal pathway. As the endosome matures, proton pumps decrease the internal pH.[13][14]

  • Endosomal Escape: In the acidic late endosome, the amine in this compound becomes protonated. The now positively-charged LNP interacts with negatively-charged lipids in the endosomal membrane, disrupting the membrane and allowing the nucleic acid payload to escape into the cytoplasm.[][5][13]

  • Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest.

Materials and Reagents

ReagentRecommended SupplierCatalog Number
HepG2 Cell LineATCCHB-8065
Eagle's Minimum Essential Medium (EMEM)ATCC30-2003
Fetal Bovine Serum (FBS), Heat-InactivatedLife Technologies10082147
Penicillin-Streptomycin (10,000 U/mL)Life Technologies15140
Trypsin-EDTA (0.25%)ATCC30-2101
DPBS (Dulbecco's Phosphate-Buffered Saline)ATCC30-2200
This compoundBroadPharmBP-22316
DSPCAvanti Polar Lipids850365C
CholesterolSigma-AldrichC8667
DMG-PEG 2000Avanti Polar Lipids880151C
Reporter mRNA (e.g., Firefly Luciferase)TriLink BioTechnologiesL-7601
Ethanol (200 Proof, Molecular Biology Grade)Sigma-AldrichE7023
Citrate Buffer (pH 3.0)Sigma-AldrichC1909
Luciferase Assay SystemPromegaE1501
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
Opti-MEM™ I Reduced Serum MediumLife Technologies31985062

Experimental Protocols

Protocol 1: HepG2 Cell Culture

This protocol is based on standard guidelines for the HB-8065 cell line.[15]

  • Thawing Cells: Rapidly thaw a cryovial of HepG2 cells in a 37°C water bath.[16] Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (EMEM + 10% FBS + 1% Pen-Strep). Centrifuge at 280 x g for 10 minutes.[15]

  • Seeding: Resuspend the cell pellet in 10-15 mL of complete growth medium and transfer to a T-75 culture flask.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[16]

  • Maintenance: Change the medium every 2-3 days.

  • Sub-culturing: When cells reach 70-80% confluence, wash with DPBS, and detach using 2-3 mL of Trypsin-EDTA.[15] Neutralize with 7-8 mL of complete growth medium and re-seed new flasks at a 1:4 to 1:6 split ratio.

Protocol 2: LNP Formulation (Microfluidic Mixing)

LNPs are formulated by the rapid mixing of a lipid-in-ethanol solution with a nucleic acid-in-aqueous buffer solution. This protocol is a representative method.

  • Prepare Lipid Stock (in Ethanol): Prepare a stock solution containing the four lipid components in ethanol. A common molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).

  • Prepare mRNA Stock (in Buffer): Dilute the reporter mRNA (e.g., Luciferase) in a low pH buffer (e.g., 50 mM Citrate Buffer, pH 3.0) to the desired concentration.

  • Microfluidic Mixing: Using a microfluidic mixing device (e.g., from NanoAssemblr®), pump the lipid-ethanol solution and the mRNA-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing causes a change in solvent polarity, leading to the self-assembly of LNPs that encapsulate the mRNA.

  • Dialysis: Dialyze the resulting LNP suspension against DPBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

  • Characterization (Quality Control):

    • Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Optimal LNPs for hepatocyte delivery are typically 60-120 nm in diameter with a PDI < 0.2.[17][18]

    • Zeta Potential: Measure to confirm surface charge. At pH 7.4, the surface should be near-neutral (-5 to +5 mV).[3][17]

    • Encapsulation Efficiency: Quantify using a nucleic acid quantitation assay (e.g., RiboGreen™) before and after lysing the LNPs with a detergent.

Protocol 3: Transfection of HepG2 Cells

This protocol is optimized for a 96-well plate format.

Figure 2: Step-by-step transfection workflow.

  • Cell Seeding (Day 1): Seed HepG2 cells in a 96-well, clear-bottom white plate at a density of 1.5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight.[19]

    • Scientist's Note: Seeding 18-24 hours prior to transfection ensures cells are in a logarithmic growth phase and are well-adhered, which is optimal for uptake.[20]

  • LNP Preparation (Day 2): Prepare serial dilutions of the mRNA-LNP stock in fresh, pre-warmed complete growth medium to achieve the desired final mRNA concentrations (e.g., 100, 50, 25, 12.5 ng mRNA/well).

    • Scientist's Note: Unlike many traditional transfection reagents, modern LNP formulations are robust and highly efficient in the presence of serum, which is more physiologically relevant and less stressful for the cells.[21]

  • Transfection (Day 2): Carefully aspirate the old medium from the cells. Gently add 100 µL of the prepared LNP dilutions to each well.[19]

  • Incubation (Day 2-4): Return the plate to the incubator (37°C, 5% CO₂) for 24 to 48 hours before analysis.

Protocol 4: Post-Transfection Analysis

A. Transfection Efficiency (Luciferase Assay) This assay quantifies the amount of functional protein produced from the delivered mRNA.[22][23]

  • Equilibrate the plate and Luciferase Assay Reagent to room temperature.

  • Remove the plate from the incubator.

  • Add 100 µL of Luciferase Assay Reagent to each well.

  • Place the plate on an orbital shaker for 2-5 minutes to ensure cell lysis.

  • Measure luminescence using a plate-reading luminometer. Express results as Relative Light Units (RLU).

B. Cell Viability (Cytotoxicity Assay) This assay measures ATP as an indicator of metabolically active, viable cells.[24][25]

  • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

  • Remove 100 µL of medium from each well (if desired, to maintain volume).

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence and calculate viability as a percentage relative to untreated control cells.

Data Presentation & Expected Results

LNP Dose (ng mRNA/well)Transfection Efficiency (RLU)Cell Viability (% of Control)
0 (Untreated Control)1.0 x 10³100%
12.55.0 x 10⁵98%
252.2 x 10⁶95%
508.5 x 10⁶91%
1001.1 x 10⁷85%
Table 1: Representative data for a dose-response experiment in HepG2 cells 24 hours post-transfection. RLU values are illustrative.

Interpretation: A successful experiment will show a dose-dependent increase in luciferase expression (RLU) with minimal impact on cell viability. High cytotoxicity at effective doses may indicate a suboptimal LNP formulation or excessive lipid concentration.[26]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Transfection Efficiency Suboptimal LNP characteristics (size >200nm, high PDI).[17]Re-formulate and characterize LNPs. Ensure rapid, consistent microfluidic mixing.
Low cell viability or unhealthy cells.Use low-passage cells (passage <20), ensure >90% viability before seeding.[27]
Incorrect LNP dose.Perform a dose-response experiment (e.g., 10 ng to 200 ng mRNA/well) to find the optimal concentration.
High Cytotoxicity LNP dose is too high.Reduce the amount of LNP added to the cells.
Impurities from formulation (e.g., residual ethanol).Ensure thorough dialysis post-formulation.
Intrinsic toxicity of the ionizable lipid.Compare with a well-established ionizable lipid. Assess viability at an earlier time point (e.g., 24h vs 48h).[28]
High Variability Between Wells Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before plating; avoid edge effects on the plate.
Inaccurate pipetting of LNP dilutions.Use calibrated pipettes and mix dilutions thoroughly before adding to cells.

References

Application Notes and Protocols for In vivo Biodistribution Studies of Lipid Nanoparticles Utilizing Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Novel Lipids in Next-Generation LNP Therapeutics

The advent of mRNA-based therapeutics has underscored the pivotal role of lipid nanoparticles (LNPs) as a sophisticated delivery vehicle.[1] The in vivo fate of these nanoparticles is a key determinant of both their efficacy and safety, making biodistribution studies a cornerstone of preclinical development.[2][3] At the heart of LNP performance are novel ionizable lipids, which are instrumental in nucleic acid encapsulation and endosomal escape.[4] This document provides a comprehensive guide to conducting in vivo biodistribution studies for LNPs formulated with a novel cationic lipid, Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine.

This compound is a cationic lipid-like compound characterized by a tertiary amine core, ester-linked hydrophobic tails, and ethoxyethyl headgroups.[5][6] While specific in vivo data for this lipid is not yet widely published, its structure suggests a role as an ionizable cationic lipid, crucial for interacting with and encapsulating anionic nucleic acid payloads at low pH and facilitating their release into the cytoplasm at physiological pH.[4] This guide will, therefore, outline a robust framework for the formulation, characterization, and in vivo evaluation of LNPs incorporating this novel lipid, based on established principles and state-of-the-art methodologies.

Part 1: LNP Formulation and Characterization

The journey to understanding the in vivo biodistribution of a novel LNP formulation begins with its meticulous preparation and thorough characterization. The physicochemical properties of the LNPs, such as size, surface charge, and encapsulation efficiency, are critical parameters that significantly influence their interaction with biological systems and, consequently, their biodistribution profile.

Rationale for LNP Composition

A typical LNP formulation is a four-component system, each with a specific function:[7]

  • Ionizable Cationic Lipid: (e.g., this compound) Essential for encapsulating the nucleic acid payload and facilitating endosomal escape.

  • Helper Lipid: (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC) A phospholipid that provides structural stability to the nanoparticle.[4]

  • Cholesterol: A structural component that modulates membrane fluidity and stability.[4]

  • PEG-Lipid: (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol) Creates a hydrophilic stealth layer that reduces opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time.[2]

Protocol for LNP Formulation via Microfluidic Mixing

Microfluidic mixing has become the gold standard for producing uniform and reproducible LNPs.[4][7]

Materials:

  • This compound

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-Lipid (e.g., C14-PEG-2000)

  • Ethanol (anhydrous)

  • Nucleic acid payload (e.g., mRNA encoding a reporter protein like Luciferase)

  • Acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of this compound, DSPC, cholesterol, and PEG-lipid in ethanol. A typical molar ratio for the lipid mix is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid), though this should be optimized.

  • Organic Phase Preparation: Combine the lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol.

  • Aqueous Phase Preparation: Dissolve the nucleic acid payload in the acidic aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing system. The organic phase (lipids in ethanol) and the aqueous phase (nucleic acid in buffer) are pumped through the microfluidic cartridge at a defined total flow rate and flow rate ratio (typically 3:1 aqueous to organic).[8] The rapid mixing within the microchannels leads to the self-assembly of LNPs.

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against PBS (pH 7.4) overnight to remove ethanol and non-encapsulated nucleic acid.[8] The LNPs can then be concentrated using appropriate molecular weight cutoff filters.

  • Sterile Filtration: The final LNP formulation should be sterile-filtered through a 0.22 µm filter before in vivo use.

LNP Characterization

Thorough characterization is essential to ensure batch-to-batch consistency and to correlate physical properties with in vivo performance.

ParameterMethodTypical Expected ValuesRationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 120 nmSize influences circulation time and tissue accumulation.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a narrow and uniform particle size distribution.
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4A neutral surface charge reduces non-specific interactions and clearance.
Encapsulation Efficiency Ribogreen Assay (or similar)> 90%High encapsulation protects the nucleic acid from degradation and ensures efficient delivery.
Nucleic Acid Integrity Gel ElectrophoresisIntact bandConfirms that the nucleic acid was not degraded during formulation.

Part 2: In Vivo Biodistribution Study Design and Execution

The primary goal of the in vivo biodistribution study is to determine the temporal and spatial distribution of the LNPs and their payload within a living organism.

Experimental Workflow

G cluster_0 Pre-Injection cluster_1 Injection & Imaging cluster_2 Ex Vivo Analysis cluster_3 Data Interpretation A LNP Formulation & Characterization C LNP Administration (e.g., Intravenous) A->C B Animal Model Acclimatization (e.g., BALB/c mice) B->C D In Vivo Imaging (IVIS) (Multiple Time Points) C->D Time course E Animal Euthanasia & Organ Harvest D->E F Ex Vivo Organ Imaging E->F G Quantitative Analysis (e.g., Luciferase Assay, qPCR) E->G H Data Analysis & Pharmacokinetic Modeling F->H G->H I Toxicity Assessment H->I G A IV Injection B Blood Circulation (Opsonization) A->B C Uptake by Mononuclear Phagocyte System (MPS) B->C F Tissue Extravasation (e.g., Tumors - EPR effect) B->F D Liver (Hepatocytes, Kupffer cells) C->D E Spleen (Macrophages) C->E J Clearance C->J G Cellular Uptake (Endocytosis) D->G E->G F->G H Endosomal Escape G->H I mRNA Translation H->I

References

Application Note: Characterization of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine Lipid Nanoparticles by Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Size in LNP-based Drug Delivery

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids like mRNA and siRNA.[1][2] The clinical success of mRNA-based COVID-19 vaccines has underscored the potential of LNPs in modern medicine.[1][3] A typical LNP formulation consists of four key components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2][3] The precise physicochemical characteristics of these nanoparticles are critical to their in vivo performance, influencing their stability, biodistribution, cellular uptake, and ultimately, their therapeutic efficacy.[4][5] Among these characteristics, particle size and size distribution are paramount.[5][6]

Dynamic Light Scattering (DLS) is a powerful, non-invasive, and well-established technique for measuring the size and size distribution of nanoparticles in a liquid medium.[7][8] It is an indispensable tool in the development and quality control of LNP formulations.[9][10] This application note provides a detailed guide to the characterization of LNPs formulated with Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine, a PEGylated lipid that can be used in drug delivery research to improve the delivery efficiency and tissue specificity of poorly soluble drugs, using DLS.[11][12][13] We will delve into the principles of DLS, provide a step-by-step protocol for sample preparation and analysis, and discuss the interpretation of the resulting data.

Understanding the Principles of Dynamic Light Scattering (DLS)

DLS, also known as Photon Correlation Spectroscopy (PCS), measures the hydrodynamic diameter of particles in a suspension.[7][14] The technique is based on the principle of Brownian motion, the random movement of particles suspended in a fluid resulting from their collision with the fast-moving molecules of the solvent.[15] Smaller particles move more rapidly through the solvent, while larger particles move more slowly.[15]

When a laser beam is passed through a sample containing nanoparticles, the particles scatter the light in all directions.[8] Due to their Brownian motion, the intensity of the scattered light fluctuates over time.[16] DLS instruments detect these rapid fluctuations in scattering intensity. A digital correlator then analyzes the rate of these fluctuations to determine the translational diffusion coefficient (D) of the particles.[7] The hydrodynamic diameter (d.H) is then calculated using the Stokes-Einstein equation:[14][15]

d.H = kBT / 3πηD

Where:

  • kB is the Boltzmann constant

  • T is the absolute temperature

  • η is the viscosity of the solvent

  • D is the translational diffusion coefficient

The hydrodynamic diameter represents the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. It is important to note that this includes any molecules or ions that are associated with the surface of the particle as it moves through the solvent.[9]

Experimental Protocol: A Self-Validating System for LNP Characterization

This protocol is designed to ensure the generation of accurate and reproducible DLS data for LNPs containing this compound.

Materials and Equipment
  • LNP Sample: LNPs formulated with this compound, an ionizable lipid, a helper phospholipid (e.g., DSPC), and cholesterol, dispersed in a suitable buffer (e.g., 1X PBS).

  • DLS Instrument: A well-maintained DLS instrument (e.g., Malvern Zetasizer series).[4][17]

  • Cuvettes: Low-volume disposable or quartz cuvettes compatible with the DLS instrument.

  • Syringe Filters: 0.2 µm syringe filters to remove dust and large aggregates from the buffer.

  • Pipettes and Tips: Calibrated micropipettes and sterile, low-retention tips.

  • Buffer: Filtered (0.2 µm) buffer matching the LNP formulation (e.g., 1X PBS). It is crucial to avoid using pure de-ionized water for DLS measurements of charged particles, as it can lead to inaccuracies due to long-range electrostatic interactions.[18] A buffer with a controlled ionic strength is recommended.[9]

Experimental Workflow

DLS_Workflow cluster_prep Sample & Instrument Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis & Interpretation A Equilibrate Instrument B Prepare Diluent (Filtered Buffer) C Gently Mix LNP Stock B->C D Dilute LNP Sample C->D E Transfer to Cuvette D->E F Set Measurement Parameters E->F Place cuvette in instrument G Equilibrate Sample in Instrument F->G H Perform Measurement G->H I Analyze Correlation Function H->I J Determine Z-average & PDI I->J K Assess Size Distribution J->K L Report Results K->L

Figure 1: A schematic overview of the experimental workflow for DLS analysis of LNPs.

Step-by-Step Methodology
  • Instrument Preparation:

    • Turn on the DLS instrument and allow it to warm up for the manufacturer-recommended time to ensure laser stability.

    • Ensure the instrument is clean and free of dust.

  • Sample Preparation (The Causality Behind Each Step):

    • Buffer Filtration: Filter the dilution buffer (e.g., 1X PBS) through a 0.2 µm syringe filter. This is a critical step to remove any dust or particulate contaminants from the buffer, which could otherwise be detected by the DLS and lead to erroneous results.[18]

    • LNP Sample Handling: Gently invert the stock LNP suspension several times to ensure homogeneity. Avoid vigorous vortexing or sonication, as this can induce aggregation or disrupt the LNP structure.

    • Dilution: Dilute the LNP sample in the filtered buffer to an appropriate concentration. Highly concentrated samples can cause multiple scattering events, where light scattered by one particle is scattered again by another, leading to an underestimation of the particle size.[18] A good starting point is a 1:100 dilution. The final solution should be clear to slightly hazy.[18] A dilution series can be performed to ensure the measured size is independent of concentration.[18]

    • Cuvette Loading: Carefully pipette the diluted LNP sample into a clean, dust-free cuvette, ensuring there are no air bubbles. Bubbles can cause significant scattering and interfere with the measurement.

  • DLS Measurement:

    • Parameter Setup: In the instrument software, define the measurement parameters:

      • Dispersant: Select the appropriate dispersant from the software's library (e.g., water or PBS). This ensures the correct viscosity and refractive index are used in the Stokes-Einstein equation.[14]

      • Material: Select a material with a refractive index similar to that of your LNPs (e.g., "Liposome").

      • Equilibration Time: Set an equilibration time of at least 120 seconds to allow the sample to reach thermal equilibrium within the instrument.

      • Measurement Duration and Repeats: Set the measurement to perform multiple runs (e.g., 3-5 runs) of a suitable duration (e.g., 10-15 seconds each). This allows for statistical analysis and ensures the reproducibility of the results.

    • Measurement Execution: Place the cuvette in the instrument's cell holder and start the measurement.

Data Analysis and Interpretation

The DLS software will output several key parameters for characterizing your this compound LNPs:

  • Z-average (Mean Hydrodynamic Diameter): This is the intensity-weighted mean hydrodynamic size of the particles in the sample. It is the primary and most stable value produced by DLS. However, it is important to remember that the Z-average can be sensitive to the presence of a small number of large particles or aggregates due to their disproportionately high light scattering intensity.[4]

  • Polydispersity Index (PDI): The PDI is a dimensionless measure of the heterogeneity of the sample. It ranges from 0.0 for a perfectly monodisperse sample to 1.0 for a highly polydisperse sample with a very broad size distribution. For LNP formulations, a PDI value below 0.3 is generally considered acceptable, indicating a relatively narrow and homogenous size distribution.[6]

  • Size Distribution by Intensity, Volume, and Number: DLS provides size distributions based on intensity, volume, and number.

    • The intensity distribution is the primary result and is weighted towards larger particles.

    • The volume and number distributions are derived from the intensity distribution and can provide a more intuitive representation of the sample, but they are more susceptible to noise and should be interpreted with caution.

Data Presentation and Expected Results

The results of the DLS analysis should be presented in a clear and organized manner.

Table 1: Example DLS Data for this compound LNPs

Formulation BatchZ-average (d.nm)Polydispersity Index (PDI)Peak 1 (Intensity, d.nm)Peak 1 (% Intensity)
LNP-BN2E-00195.20.1594.8100
LNP-BN2E-00298.70.1897.5100
LNP-BN2E-003150.40.45145.295

Interpretation of Example Data:

  • LNP-BN2E-001 and LNP-BN2E-002 show a Z-average size of around 95-99 nm with a low PDI (<0.2), indicating a homogenous population of nanoparticles, which is desirable for many drug delivery applications.[9]

  • LNP-BN2E-003 exhibits a larger Z-average and a higher PDI, suggesting the presence of aggregates or a more heterogeneous population. This might warrant further investigation or optimization of the formulation process.

Troubleshooting and Best Practices

  • High PDI (>0.5): This could indicate a truly polydisperse sample, the presence of aggregates, or contamination with dust. Re-filter the buffer and re-prepare the sample. If the high PDI persists, it may be inherent to the formulation.

  • Inconsistent Results: Ensure the instrument is properly equilibrated and that the sample is homogenous. Check for bubbles in the cuvette.

  • Always Run a Blank: Measure the filtered buffer alone to ensure it is free of contaminants.

  • Orthogonal Techniques: For a more comprehensive characterization, consider using complementary techniques such as Nanoparticle Tracking Analysis (NTA) or electron microscopy.[4][6]

Conclusion

Dynamic Light Scattering is a rapid, reliable, and essential technique for the characterization of lipid nanoparticles, including those formulated with this compound. By following a well-designed protocol and understanding the principles behind the measurement, researchers can obtain high-quality data on particle size and size distribution, which are critical quality attributes for the development of safe and effective LNP-based therapeutics. This application note provides a framework for the successful implementation of DLS in your LNP research and development workflow.

References

Revealing the Nanoscale Architecture of Advanced Lipid Vesicles: A Guide to Cryo-TEM Imaging of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine Liposomes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Formulation with High-Resolution Visualization

The advent of novel ionizable and PEGylated lipids has revolutionized the field of drug delivery, enabling the creation of sophisticated lipid nanoparticles (LNPs) for therapeutic payloads like mRNA and siRNA. Among these, Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine stands out as a unique cationic, PEG-like lipid featuring four hydrophobic tails. This distinct molecular architecture is engineered to enhance formulation stability and delivery efficiency. However, understanding how this structure translates to the final nanoparticle's morphology—its size, shape, lamellarity, and internal organization—is paramount for optimizing its therapeutic efficacy and ensuring batch-to-batch consistency.

Cryogenic Transmission Electron Microscopy (cryo-TEM) is the gold standard for visualizing these delicate nanostructures in their near-native, hydrated state.[1][2] Unlike techniques that provide bulk measurements, such as Dynamic Light Scattering (DLS), cryo-TEM allows for the direct observation of individual particles, offering unparalleled insights into sample heterogeneity, drug encapsulation, and the intricate details of the lipid assembly.[2] This guide provides a comprehensive framework for the preparation and cryo-TEM imaging of liposomes formulated with this compound, designed for researchers, scientists, and drug development professionals seeking to characterize these advanced delivery vehicles with precision.

Part 1: The "Why" - Causality in Formulation and Imaging Choices

The selection of each component and procedural step is critical and directly influences the final nanoparticle structure. The unique properties of this compound necessitate careful consideration.

1.1 Lipid Composition and its Morphological Implications:

A typical LNP formulation is a four-component system, and the interplay between these components dictates the final structure.[3]

  • Ionizable Cationic Lipid (this compound): This is the core functional component. Its four hydrophobic tails may lead to unique packing parameters compared to traditional two-tailed lipids. At an acidic formulation pH (e.g., pH 4), the tertiary amine group becomes protonated, acquiring a positive charge.[4] This charge is crucial for complexing with negatively charged cargo (like nucleic acids) and influences the particle's internal structure. Cryo-TEM studies on similar ionizable lipids have revealed that this interaction can lead to the formation of tightly packed bilayer structures with cargo sandwiched between lipid monolayers or the formation of an electron-dense, potentially amorphous, core upon pH neutralization.[1][5]

  • Helper Lipid (e.g., DOPE or DSPC): Phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are included to aid in the formation of the bilayer structure and can influence the fusogenicity of the liposome, which is critical for endosomal escape.[3][6] The choice between a cone-shaped lipid like DOPE and a cylindrical lipid like DSPC can significantly alter the curvature and stability of the final particle.[7]

  • Cholesterol: This sterol acts as a "fluidity buffer," modulating the rigidity and stability of the lipid bilayer.[3] It fills gaps between the phospholipid tails, reducing permeability and increasing mechanical strength, which is observable in cryo-TEM as a more defined and stable vesicular shape.

  • PEG-Lipid (e.g., DMPE-PEG2000): A lipid conjugated to polyethylene glycol provides a hydrophilic corona that sterically stabilizes the nanoparticle, preventing aggregation and reducing clearance by the reticuloendothelial system.[8] However, the concentration of PEG-lipid is a critical parameter. High concentrations can induce a transition from vesicles to smaller, high-curvature structures like discoidal or worm-like micelles, a phenomenon readily visualized by cryo-TEM.[8][9]

1.2 The Criticality of the Vitrification Process:

The primary goal of cryo-TEM sample preparation is to preserve the liposomes in a thin layer of amorphous (vitreous) ice, preventing the formation of crystalline ice which would destroy the delicate nanoparticle structure.[5] This is achieved by plunge-freezing the sample into a cryogen like liquid ethane at a cooling rate of 10⁵–10⁶ K/s.[10] This rapid freezing traps the liposomes in their native solution state, providing an accurate snapshot of their morphology at the moment of freezing.[5]

Part 2: Experimental Protocols

This section details the step-by-step methodologies for liposome formulation and subsequent cryo-TEM analysis.

2.1 Materials and Reagents

ComponentExample SupplierPurpose
This compoundMedKoo BiosciencesPrimary ionizable cationic lipid
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Avanti Polar LipidsHelper lipid
CholesterolMilliporeSigmaStructural stabilizer
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)Avanti Polar LipidsPEGylated lipid for steric stabilization
Ethanol (200 proof, anhydrous)Decon LabsOrganic solvent for lipids
Sodium Acetate Buffer (25-50 mM, pH 4.0)MilliporeSigmaAqueous phase for formulation
Phosphate-Buffered Saline (PBS, pH 7.4)GibcoBuffer for dialysis/storage
ChloroformMilliporeSigmaOptional solvent for thin-film method
TEM Grids (Quantifoil R2/2 or C-Flat)Electron Microscopy SciencesSubstrate for sample vitrification
Liquid EthaneAirgasCryogen for plunge-freezing
Liquid NitrogenAirgasCoolant for cryogen and microscope

2.2 Protocol 1: Liposome Formulation via Microfluidic Mixing

This is a highly reproducible method for producing LNPs with a controlled size distribution.[4]

  • Preparation of Lipid Stock Solution:

    • In a sterile glass vial, dissolve this compound, DOPE, Cholesterol, and DMPE-PEG2000 in anhydrous ethanol. A common starting molar ratio is 50:10:38.5:1.5.[1]

    • Vortex thoroughly to ensure a clear, homogenous solution. The total lipid concentration should typically be in the range of 10-25 mg/mL.

  • Preparation of Aqueous Phase:

    • Prepare the aqueous phase using a sterile-filtered 25-50 mM sodium acetate buffer at pH 4.0. If encapsulating a payload like mRNA, it should be dissolved in this buffer.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr® Benchtop).

    • Load the ethanolic lipid solution into one syringe and the aqueous phase into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio, typically 3:1 (Aqueous:Ethanol).[4] The rapid mixing causes a change in solvent polarity, triggering the self-assembly of lipids into nanoparticles.

  • Dialysis and Concentration:

    • Collect the resulting nanoparticle suspension.

    • Dialyze the suspension against PBS (pH 7.4) for at least 6 hours, with several buffer changes, using a dialysis cassette (e.g., 10K MWCO Slide-A-Lyzer™) to remove the ethanol and raise the pH. This pH shift neutralizes the ionizable lipid, trapping the payload and finalizing the internal structure.[1]

    • Concentrate the sample if necessary using a centrifugal filter unit.

2.3 Protocol 2: Cryo-TEM Sample Preparation and Vitrification

This process must be performed with precision to ensure high-quality, artifact-free imaging.

  • Glow-Discharging Grids:

    • Place the TEM grids (carbon side up) in a glow-discharge system.

    • Apply a low-pressure air plasma for 15-30 seconds. This process renders the carbon surface hydrophilic, ensuring even spreading of the aqueous sample.

  • Setting up the Vitrification Device:

    • Set up a plunge-freezing apparatus (e.g., FEI Vitrobot™ Mark IV). Equilibrate the environmental chamber to a controlled temperature (e.g., 22°C) and 100% relative humidity to prevent sample evaporation.

    • Fill the cryogen container with liquid nitrogen and condense liquid ethane into the ethane cup.

  • Sample Application and Plunging:

    • Secure a glow-discharged grid in the Vitrobot tweezers.

    • Apply 3-4 µL of the liposome suspension to the carbon side of the grid.

    • Blot the grid with filter paper to create an ultra-thin film of the suspension across the grid holes. The blot time (typically 2-5 seconds) is a critical parameter that must be optimized to achieve an appropriate ice thickness.

    • Immediately plunge the grid into the liquid ethane.

  • Storage:

    • Quickly transfer the vitrified grid from the ethane into a grid box submerged in liquid nitrogen for storage until imaging.

Workflow Diagram: From Formulation to Imaging

G cluster_0 Liposome Formulation cluster_1 Cryo-TEM Preparation cluster_2 Imaging & Analysis A 1. Prepare Lipid-Ethanol Mix (this compound + Helper Lipids) C 3. Microfluidic Mixing (Rapid Self-Assembly) A->C B 2. Prepare Aqueous Phase (pH 4.0 Buffer +/- Payload) B->C D 4. Dialysis vs. PBS (pH 7.4) (Solvent Removal & pH Shift) C->D E 5. Glow-Discharge TEM Grid (Hydrophilization) D->E F 6. Apply Sample to Grid (3-4 µL) E->F G 7. Blot to Create Thin Film (Optimize Blot Time) F->G H 8. Plunge-Freeze in Liquid Ethane (Vitrification) G->H I 9. Load Grid into Cryo-TEM H->I J 10. Low-Dose Imaging (Acquire Micrographs) I->J K 11. Image Analysis (Measure Size, Morphology, Lamellarity) J->K

Caption: Workflow from liposome formulation to cryo-TEM analysis.

2.4 Protocol 3: Cryo-TEM Imaging and Data Acquisition

  • Microscope Setup:

    • Use a transmission electron microscope equipped with a field emission gun (FEG), operating at 200-300 kV, and fitted with a cryo-stage and a direct electron detector.

    • Cool the cryo-stage to liquid nitrogen temperature before transferring the sample grid.

  • Grid Transfer:

    • Transfer the vitrified grid into the microscope's cryo-holder under liquid nitrogen to prevent ice contamination.

    • Insert the holder into the microscope and allow the temperature to stabilize.

  • Low-Dose Imaging:

    • It is crucial to use low-dose imaging procedures to minimize radiation damage to the beam-sensitive liposomes. The total electron dose should be kept below 20-30 e⁻/Ų.

    • Locate a promising area with good ice thickness at low magnification (e.g., ~500x).

    • Move to a new, adjacent area for focusing (e.g., at ~50,000x).

    • Move to another new, adjacent area for image acquisition at the desired magnification (e.g., 25,000x - 50,000x), capturing the image with a defined defocus (e.g., -1.5 to -3.0 µm) to enhance contrast.

  • Data Collection:

    • Systematically collect images from multiple grid squares and holes to ensure the dataset is representative of the entire sample. Automated data collection software (e.g., EPU, Leginon) can greatly facilitate this process.

Part 3: Data Analysis and Expected Morphologies

Analysis of the acquired cryo-TEM micrographs provides quantitative and qualitative data on the liposome population.

3.1 Image Analysis:

  • Particle Size and Distribution: Use image analysis software (e.g., ImageJ/Fiji, or specialized software like those from Vironova AB) to manually or semi-automatically measure the diameter of a large population of particles (n > 200) to generate a statistically relevant size distribution histogram.[11]

  • Morphology Assessment: Qualitatively categorize the observed structures. Look for spherical vesicles, ellipsoidal shapes (which may indicate encapsulated cargo), or non-vesicular structures like discs or rods.[8][11]

  • Lamellarity: Count the number of bilayers for each particle to determine if the population is primarily unilamellar, multilamellar, or contains multivesicular vesicles.

  • Internal Structure: Observe the core of the particles. Is it aqueous (electron-lucent), or does it contain an electron-dense core, suggesting payload condensation or a different lipid phase?[5][12]

3.2 Expected Observations and Interpretations:

Given the structure of this compound, several morphologies could be anticipated:

  • Spherical Unilamellar Vesicles (LUVs): This is the most common and often desired morphology for drug delivery liposomes.

  • Electron-Dense Core Particles: Especially when formulated with nucleic acids, the ionizable lipid may form a condensed, non-lamellar core.[5]

  • Heterogeneous Populations: Formulations may yield a mix of structures. The presence of high-curvature lipids (the four-tailed cationic lipid and the PEG-lipid) can lead to the coexistence of vesicles and smaller micellar structures.[8]

  • Multilamellar or Oligolamellar Vesicles: Depending on the formulation method and lipid ratios, vesicles with multiple lipid bilayers may be present.

Quantitative Data Summary Table

ParameterMeasurement MethodExpected Range/ValueSignificance
Mean Diameter (Z-average)Dynamic Light Scattering80 - 150 nmBulk size measurement
Polydispersity Index (PDI)Dynamic Light Scattering< 0.2Indicates monodisperse population
Mean Diameter (Number Avg.)Cryo-TEM Image Analysis70 - 140 nmVisual confirmation of size, avoids bulk averaging bias
Zeta Potential (at pH 7.4)Laser Doppler VelocimetryNear-neutral (-10 to +10 mV)Confirms surface charge shielding by PEG
Encapsulation EfficiencyRiboGreen Assay (for RNA)> 90%Measures payload loading

Logical Relationship Diagram: Lipid Properties to Cryo-TEM Observations

G Lipid Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine Prop1 Four Hydrophobic Tails Lipid->Prop1 Prop2 Cationic Amine Headgroup (Ionizable) Lipid->Prop2 Prop3 PEG-like Linker Lipid->Prop3 Obs1 Unique Packing Parameter (CPP) Prop1->Obs1 influences Obs2 Electrostatic Interaction with Payload (e.g., RNA) Prop2->Obs2 enables Obs3 Steric Shielding & High Headgroup Volume Prop3->Obs3 provides Morph1 Potential for High Curvature Structures (e.g., Micelles) Obs1->Morph1 leads to Morph2 Electron-Dense Core Formation Obs2->Morph2 can result in Obs3->Morph1 can induce Morph3 Stable, Dispersed Vesicles Obs3->Morph3 promotes

Caption: Impact of lipid properties on potential cryo-TEM morphologies.

Conclusion: A Self-Validating System

This guide outlines a robust workflow for the structural characterization of liposomes formulated with the novel lipid this compound. By integrating rational formulation design with high-resolution cryo-TEM imaging, researchers can gain a deep understanding of how molecular architecture translates to nanoscale morphology. The protocol is designed as a self-validating system: results from bulk characterization methods like DLS should correlate with the averages derived from cryo-TEM image analysis, while the cryo-TEM images themselves provide the indispensable visual proof of particle structure and heterogeneity that bulk methods cannot.[2][11] This comprehensive characterization is essential for the rational design and optimization of next-generation lipid-based drug delivery systems.

References

Quantifying mRNA encapsulation efficiency in Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine LNPs

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Quantifying mRNA Encapsulation Efficiency in Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine LNPs using a Modified RiboGreen® Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Importance of Payload Encapsulation

The advent of mRNA-based therapeutics and vaccines represents a paradigm shift in modern medicine, with lipid nanoparticles (LNPs) emerging as the most clinically advanced vehicle for their delivery.[1][2] An LNP formulation typically comprises four key lipid components: an ionizable lipid, a PEG-lipid, a helper phospholipid, and cholesterol, each playing a crucial role in the particle's stability, safety, and efficacy.[3][4][5] The ionizable lipid, such as the specified This compound , is the cornerstone of the formulation, as its protonatable amine headgroup is directly responsible for complexing and encapsulating the negatively charged mRNA backbone.[3][6]

The efficacy of an mRNA-LNP therapeutic is fundamentally dependent on the successful encapsulation of its mRNA payload. This metric, known as Encapsulation Efficiency (EE), defines the percentage of the total mRNA that is successfully protected within the LNP core.[7] Inadequate encapsulation leads to exposed mRNA, which is rapidly degraded by extracellular nucleases, resulting in a loss of therapeutic potency and inaccurate dosing.[8] Therefore, the precise and reliable quantification of EE is a Critical Quality Attribute (CQA) in the development, manufacturing, and quality control of all mRNA-LNP products.[7]

This application note provides a detailed, field-proven protocol for determining the mRNA encapsulation efficiency in LNPs using the Quant-iT™ RiboGreen™ RNA Assay, a highly sensitive fluorescence-based method. We will explain the causality behind the methodology, provide a step-by-step workflow, and discuss data analysis and interpretation.

Core Principles: From LNP Assembly to Fluorescence Quantification

The Mechanism of mRNA Encapsulation

The encapsulation of mRNA is not a passive process but an electrostatically driven self-assembly, typically orchestrated within a microfluidic device.[9][10] The process hinges on the properties of the ionizable lipid.

  • Acidic Environment (pH ~4): The process begins by mixing an ethanolic solution containing the lipids (including the ionizable this compound) with an acidic aqueous buffer (e.g., sodium acetate, pH 4.0) containing the mRNA.[3]

  • Protonation and Interaction: At this low pH, the amine headgroup of the ionizable lipid becomes positively charged (protonated). This positive charge facilitates a strong electrostatic interaction with the negatively charged phosphate backbone of the mRNA, triggering the initial complexation.[3][4]

  • Nanoparticle Formation: As the ethanol is rapidly diluted by the aqueous phase, the hydrophobic lipid tails arrange to shield themselves from the water, leading to the spontaneous self-assembly of the lipids and the entrapped mRNA into a nanoparticle structure.[8] The other lipids, such as cholesterol and DSPC, contribute to the structural integrity and stability of the final particle.[11][12]

cluster_0 Microfluidic Mixing (T-junction) cluster_1 Self-Assembly cluster_2 Final Product ethanol_lipids Ethanol Phase Ionizable Lipid (Unionized) + Helper Lipids ethanol_lipids->mixing_point aqueous_mrna Aqueous Phase (pH 4) mRNA (Negative Charge) aqueous_mrna->mixing_point protonation Protonation Ionizable Lipid becomes positively charged (+) mixing_point->protonation:f0 Rapid Mixing complexation Electrostatic Interaction (+) Lipid binds to (-) mRNA backbone protonation:f0->complexation:f0 assembly Hydrophobic Collapse Nanoparticle Core Forms complexation:f0->assembly:f0 final_lnp Formulated LNP (pH 7.4) Encapsulated mRNA Ionizable Lipid (Neutral) assembly:f0->final_lnp Dialysis / Buffer Exchange cluster_free Measurement of Free mRNA cluster_total Measurement of Total mRNA cluster_calc Calculation start LNP Sample add_te 1. Add TE Buffer start->add_te add_triton 1. Add Triton™ X-100 (Lyses LNPs) start->add_triton add_dye1 2. Add RiboGreen® Dye add_te->add_dye1 measure1 3. Measure Fluorescence (F_free) add_dye1->measure1 calc EE (%) = ( [Total mRNA] - [Free mRNA] ) / [Total mRNA] * 100 measure1->calc add_dye2 2. Add RiboGreen® Dye add_triton->add_dye2 measure2 3. Measure Fluorescence (F_total) add_dye2->measure2 measure2->calc

References

Cytotoxicity assays for Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine formulations in A549 cells

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cytotoxicity Assays for Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine Formulations in A549 Cells

Introduction: A Framework for Assessing Biocompatibility

The development of novel drug delivery systems is a cornerstone of modern pharmaceutics. Lipid-based formulations, leveraging agents like this compound, offer a promising avenue for enhancing the solubility and bioavailability of therapeutic compounds.[1][2] this compound is a PEGylated lipid-like compound designed to improve the delivery efficiency of poorly soluble drugs, making it a valuable component in advanced formulation research.[1][2][3][4]

However, the introduction of any new excipient or formulation into a biological system necessitates a rigorous evaluation of its cytotoxic potential. This initial safety assessment is critical to de-risk drug development programs and ensure that the delivery vehicle itself does not impart undue harm to target cells.

The A549 cell line, derived from human alveolar basal epithelial cells, serves as a highly relevant and robust in vitro model for these studies.[5] As a model for Type II pulmonary epithelium, it is extensively used in lung cancer research and for evaluating drug delivery mechanisms to the lungs.[5][6] A549 cells grow as an adherent monolayer, are highly proliferative, and provide a well-characterized system for toxicological screening.[5][7][8]

This guide provides a detailed framework and step-by-step protocols for assessing the cytotoxicity of this compound formulations in A549 cells. We will explore a multi-parametric approach, employing assays with distinct biological endpoints to build a comprehensive and reliable safety profile.

Pillar 1: The Strategic Selection of Cytotoxicity Assays

A single cytotoxicity assay provides only one perspective on a compound's effect. A truly robust assessment relies on a multi-assay strategy, where different cellular functions are interrogated. This approach minimizes the risk of compound-specific assay interference and provides a more holistic view of the potential mechanisms of toxicity. For a lipid-based formulation, it is crucial to select assays that measure different aspects of cell health: metabolic activity, membrane integrity, and lysosomal function.

  • Metabolic Viability (alamarBlue® Assay): This assay utilizes the redox indicator resazurin, which is permeable to living cells.[9] Within viable, metabolically active cells, intracellular reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin.[10][11] The resulting signal is directly proportional to the number of living cells. Its non-lytic nature is a significant advantage, allowing for continuous monitoring if needed.[12]

  • Membrane Integrity (LDH Release Assay): This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from cells with compromised plasma membranes.[13] LDH is a stable cytosolic enzyme that should not be present in the extracellular medium of healthy cells.[13][14] Its presence is a direct marker of cytolysis, providing a clear indication of membrane damage.[14]

  • Lysosomal Integrity (Neutral Red Uptake Assay): This assay is based on the ability of healthy, viable cells to actively transport and accumulate the neutral red dye within their lysosomes.[15][16][17] In dying or stressed cells, lysosomal membranes become compromised, leading to a decreased ability to retain the dye.[15][18] The amount of dye extracted from the cells is therefore proportional to the number of viable cells.

The following diagram illustrates the rationale for this multi-assay approach.

G cluster_assays Selected Cytotoxicity Assays cluster_endpoints Biological Endpoints Measured cluster_rationale Rationale alamarBlue alamarBlue® Assay (Resazurin Reduction) Metabolism Metabolic Activity (Reductase Function) alamarBlue->Metabolism Measures LDH LDH Release Assay Membrane Plasma Membrane Integrity LDH->Membrane Measures NRU Neutral Red Uptake Assay Lysosome Lysosomal Integrity NRU->Lysosome Measures Comprehensive Provides a Comprehensive Cytotoxicity Profile Metabolism->Comprehensive Interference Minimizes Assay-Specific Interference Metabolism->Interference Mechanism Offers Mechanistic Insights (e.g., Cytolysis vs. Metabolic Arrest) Metabolism->Mechanism Membrane->Comprehensive Membrane->Interference Membrane->Mechanism Lysosome->Comprehensive Lysosome->Interference Lysosome->Mechanism G cluster_assays 4. Assay-Specific Procedures start Start: Healthy A549 Culture (Logarithmic Growth Phase) seed 1. Cell Seeding - Seed 1x10⁴ cells/well in a 96-well plate - Incubate for 24 hours to allow attachment start->seed prep 2. Compound Preparation - Prepare stock of Bis(...)amine formulation - Perform serial dilutions in serum-free media seed->prep treat 3. Cell Treatment - Replace media with compound dilutions - Include Vehicle and Untreated Controls - Incubate for 24, 48, or 72 hours prep->treat assay_ab alamarBlue Assay treat->assay_ab Endpoint 1 assay_ldh LDH Assay treat->assay_ldh Endpoint 2 assay_nru Neutral Red Assay treat->assay_nru Endpoint 3 read 5. Data Acquisition - Measure Absorbance or Fluorescence - Use a multi-well plate reader assay_ab->read assay_ldh->read assay_nru->read analyze 6. Data Analysis - Normalize to controls - Generate dose-response curves - Calculate IC50 values read->analyze end End: Cytotoxicity Profile analyze->end G rawData Raw Data (Absorbance/Fluorescence Readings) bkgSubtract 1. Background Subtraction - Subtract reading from 'media only' wells rawData->bkgSubtract normalize 2. Data Normalization - Calculate % Viability relative to controls - Formula: (Sample - Neg_Ctrl) / (Pos_Ctrl - Neg_Ctrl) * 100 bkgSubtract->normalize plot 3. Plot Dose-Response Curve - Y-axis: % Viability - X-axis: Log [Concentration] normalize->plot fit 4. Non-Linear Regression - Fit a sigmoidal curve (e.g., four-parameter logistic) plot->fit ic50 5. IC50 Determination - The concentration at which viability is reduced by 50% fit->ic50

References

Revolutionizing Oncology: Targeted Drug Delivery to Cancer Cells Using Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Cancer Therapy

The landscape of cancer treatment is continually evolving, driven by the pursuit of therapeutic agents that can selectively eradicate malignant cells while preserving healthy tissues. Conventional chemotherapy, despite its efficacy, is often fraught with dose-limiting toxicities due to its non-specific biodistribution. Targeted drug delivery systems have emerged as a transformative approach to overcome these limitations, enhancing therapeutic efficacy and minimizing adverse effects. Among the various platforms, lipid-based nanoparticles (LBNPs) have garnered significant attention for their biocompatibility, versatility in encapsulating both hydrophobic and hydrophilic drugs, and their potential for targeted delivery to tumor sites. This application note details the utilization of a novel cationic lipid-like molecule, Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine, in the formulation of LBNPs for targeted delivery of therapeutic payloads to cancer cells.

This compound is a polyethylene glycol (PEG) lipid designed to improve the delivery efficiency and tissue specificity of poorly soluble drugs. Its unique structure, featuring a cationic amine headgroup and hydrophobic tails, facilitates the encapsulation of nucleic acids and small molecule drugs, while the PEG component enhances systemic circulation time and stability. This guide provides a comprehensive overview, from the fundamental principles of LBNP formulation to detailed protocols for their synthesis, characterization, and evaluation in preclinical cancer models.

Principle of Action: Leveraging Cationic Lipids for Enhanced Cellular Uptake

The formulation of LBNPs with this compound is predicated on the electrostatic interactions between the cationic lipid and the therapeutic cargo, often negatively charged molecules like siRNA or mRNA. These interactions drive the self-assembly of the lipid components into a stable nanoparticle structure, effectively encapsulating the payload. The resulting nanoparticles typically consist of four key components:

  • Cationic/Ionizable Lipid: this compound, which complexes with the negatively charged drug and facilitates endosomal escape.

  • Helper Lipid: A neutral phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), which provides structural stability to the nanoparticle.

  • Cholesterol: Incorporated to modulate membrane fluidity and stability.

  • PEG-Lipid: A PEGylated lipid that forms a hydrophilic corona on the nanoparticle surface, reducing opsonization and prolonging circulation time.

The targeting of cancer cells can be achieved through two primary mechanisms:

  • Passive Targeting (The EPR Effect): The "leaky" vasculature and poor lymphatic drainage characteristic of many solid tumors allow nanoparticles of a certain size (typically 100-200 nm) to preferentially accumulate in the tumor microenvironment. This phenomenon is known as the enhanced permeability and retention (EPR) effect.

  • Active Targeting: The nanoparticle surface can be decorated with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on the surface of cancer cells, thereby enhancing cellular uptake.

The positive charge imparted by this compound at physiological pH can further enhance interaction with the negatively charged cell membrane, promoting cellular uptake. Once internalized via endocytosis, the amine group of the lipid can become protonated in the acidic environment of the endosome, leading to endosomal membrane destabilization and release of the therapeutic payload into the cytoplasm.

Experimental Workflow for LBNP Development and Evaluation

The successful development of a targeted LBNP drug delivery system involves a systematic workflow encompassing formulation, characterization, and functional assessment.

G cluster_0 Formulation & Synthesis cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Validation Formulation Lipid Component Selection & Ratio Optimization Synthesis Microfluidic Mixing for Nanoparticle Assembly Formulation->Synthesis Define Formulation Purification Purification by Dialysis or Tangential Flow Filtration Synthesis->Purification Crude Nanoparticles Size Size & PDI Measurement (DLS) Purification->Size Purified LBNPs Zeta Zeta Potential Analysis Size->Zeta Morphology Morphology Assessment (TEM/Cryo-TEM) Zeta->Morphology Encapsulation Encapsulation Efficiency (e.g., RiboGreen Assay) Morphology->Encapsulation Cellular_Uptake Cellular Uptake Studies (Flow Cytometry/Confocal Microscopy) Encapsulation->Cellular_Uptake Characterized LBNPs Cytotoxicity Cytotoxicity Assays (e.g., MTT/LDH) Cellular_Uptake->Cytotoxicity Gene_Silencing Gene Silencing Efficacy (qPCR/Western Blot) Cytotoxicity->Gene_Silencing Biodistribution Biodistribution & Pharmacokinetics Gene_Silencing->Biodistribution Validated LBNPs Tumor_Growth Tumor Growth Inhibition Studies Biodistribution->Tumor_Growth Toxicity Systemic Toxicity Evaluation Tumor_Growth->Toxicity

Caption: A streamlined workflow for the development and validation of targeted lipid nanoparticles.

Protocols

Protocol 1: Formulation and Synthesis of this compound LBNPs for siRNA Delivery

This protocol describes the formulation of LBNPs encapsulating siRNA using a microfluidic mixing technique, which allows for reproducible and scalable production.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

  • siRNA targeting a relevant cancer-related gene (e.g., polo-like kinase 1, PLK1)

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

1.

Application Notes and Protocols: Endosomal Escape Assays for Lipid Nanoparticles Containing Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Critical Hurdle of Endosomal Escape in Nanoparticle-Mediated Drug Delivery

The clinical success of nucleic acid therapies, such as mRNA vaccines and siRNA therapeutics, is intrinsically linked to the efficacy of their delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, adept at encapsulating and protecting fragile nucleic acid payloads. A pivotal component of modern LNPs is the ionizable lipid, a class of cationic lipids engineered to remain neutral at physiological pH and become protonated within the acidic environment of the endosome. This pH-responsive behavior is the key to overcoming one of the most significant barriers in intracellular drug delivery: endosomal escape.

Following cellular uptake via endocytosis, LNPs are sequestered within endosomes. For the therapeutic cargo to reach its site of action in the cytoplasm, it must first escape this membrane-bound compartment. Failure to do so results in trafficking to the lysosome for degradation, rendering the therapeutic inert. The efficiency of this escape is a critical determinant of the overall potency of the LNP formulation.

This technical guide provides an in-depth overview and detailed protocols for quantifying the endosomal escape of LNPs formulated with the ionizable lipid Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine . This lipid, with its secondary amine headgroup and ester-linked hydrophobic tails, is designed to facilitate membrane disruption upon protonation. We will explore the underlying mechanisms and present a suite of robust assays to empower researchers to characterize and optimize their LNP formulations for maximal cytosolic delivery.

The Mechanism of Action: How Ionizable Lipids Mediate Endosomal Escape

The functionality of ionizable lipids like this compound is governed by their acid dissociation constant (pKa). An optimal pKa, typically in the range of 6.2-6.5, ensures that the lipid remains largely neutral in the bloodstream (pH ~7.4), minimizing toxicity and off-target interactions.[1] Upon internalization into the endosome, where the pH drops from ~6.5 in early endosomes to ~5.0 in late endosomes, the amine headgroup of the ionizable lipid becomes protonated.[2] This acquisition of a positive charge triggers a cascade of events leading to endosomal membrane destabilization.

Two primary theories explain this process:

  • Membrane Fusion and Disruption : The protonated, positively charged ionizable lipids within the LNP interact electrostatically with negatively charged (anionic) lipids, such as phosphatidylserine, present on the inner leaflet of the endosomal membrane.[3] This interaction is believed to induce a change in lipid packing, promoting the formation of non-bilayer, inverted hexagonal (HII) phases that disrupt the membrane integrity, leading to pore formation and release of the LNP's contents into the cytoplasm.[3][4]

  • The Proton Sponge Effect : The tertiary amine groups of the ionizable lipids act as a "proton sponge," buffering the endosomal acidification by sequestering protons pumped into the endosome by the vacuolar-type H+-ATPase (V-ATPase).[5][6] To maintain charge neutrality, this influx of protons is accompanied by an influx of chloride ions and water, leading to increased osmotic pressure within the endosome.[7] This osmotic swelling eventually causes the endosome to rupture, releasing its contents.

The following diagram illustrates the intracellular journey of an LNP and the critical endosomal escape step.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Intracellular Space LNP LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.5) Ionizable Lipid Protonation Begins Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) Maximal Protonation EarlyEndosome->LateEndosome Maturation Recycling Recycling Endosome EarlyEndosome->Recycling Lysosome Lysosome (pH ~4.5) Cargo Degradation LateEndosome->Lysosome Fusion Escape Endosomal Escape LateEndosome->Escape Cytoplasm Cytoplasm Therapeutic Action Escape->Cytoplasm Cargo Release

Caption: Intracellular trafficking pathway of lipid nanoparticles (LNPs).

Experimental Assays for Quantifying Endosomal Escape

No single assay is perfect; each possesses unique strengths and weaknesses. Therefore, employing a combination of orthogonal methods is highly recommended for a comprehensive and reliable assessment of endosomal escape. We present detailed protocols for three widely-used and robust assays.

Assay 1: Galectin-8 (Gal8) Puncta Formation Assay for Visualizing Endosomal Damage

Principle: This is an image-based assay that provides direct visualization of endosomal membrane rupture. Galectin-8 (Gal8) is a cytosolic protein that binds to β-galactosides, which are normally present on the luminal side of the endolysosomal membrane and thus shielded from the cytosol.[8] Upon membrane damage, these glycans become exposed, causing cytosolic Gal8 to be recruited to the site of rupture, where it forms distinct fluorescent puncta.[9] The number and intensity of these puncta correlate with the extent of endosomal damage and have been shown to be predictive of successful cargo delivery.[10]

Workflow Diagram:

Gal8_Assay_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_acq Image Acquisition & Analysis A1 Generate stable cell line expressing Gal8-mRuby or Gal8-GFP B1 Seed Gal8-reporter cells in imaging plates A1->B1 B2 Treat cells with LNP formulations B1->B2 B3 Incubate for optimal time (e.g., 6 hours) B2->B3 B4 Fix cells and stain nuclei (e.g., Hoechst) B3->B4 C1 Acquire images using high-content microscope B4->C1 C2 Segment images to identify nuclei and cells C1->C2 C3 Identify and quantify fluorescent Gal8 puncta per cell C2->C3 C4 Analyze data: - Puncta count/cell - Puncta intensity/cell C3->C4

Caption: Workflow for the Galectin-8 (Gal8) endosomal escape assay.

Detailed Protocol:

  • Cell Line Generation:

    • Transfect the host cell line (e.g., HeLa, B16-F10) with a plasmid encoding a fluorescently-tagged Galectin-8 (e.g., Gal8-mRuby or Gal8-GFP).

    • Select for stably expressing cells using an appropriate antibiotic selection marker.

    • Isolate single clones and screen for moderate, diffuse cytosolic expression of the fusion protein by fluorescence microscopy. Cells with very high expression or pre-existing puncta should be excluded.

  • Cell Seeding:

    • Seed the stable Gal8-reporter cells into 96-well, black-walled, clear-bottom imaging plates at a density that will result in 60-80% confluency at the time of imaging.

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • LNP Treatment:

    • Prepare serial dilutions of your this compound-containing LNP formulations in complete cell culture medium.

    • Include a negative control (e.g., vehicle-treated cells) and a positive control (e.g., a well-characterized endosomolytic agent like Lipofectamine 2000 or L-leucyl-L-leucine methyl ester (LLOMe)).

    • Carefully replace the medium in the wells with the LNP-containing medium.

  • Incubation:

    • Incubate the plate for an optimized duration. A time-course experiment is recommended (e.g., 2, 4, 6, 8, 24 hours), as the peak of endosomal escape can vary. A 6-hour incubation is often a good starting point.[9]

  • Cell Fixation and Staining:

    • Gently wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells by adding 10% neutral buffered formalin for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Stain the nuclei by incubating with a Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10 minutes.

    • Wash a final three times with PBS. Leave the final wash on the cells for imaging.

  • Imaging and Analysis:

    • Image the plates using a high-content automated fluorescence microscope (e.g., CellInsight CX7, ImageXpress).

    • Acquire images in at least two channels: DAPI (for nuclei) and RFP/GFP (for Gal8 puncta).

    • Use automated image analysis software to:

      • Identify individual nuclei using the Hoechst signal.

      • Define the cell boundaries (cytoplasm) by expanding a set radius from the nucleus.

      • Within the cytoplasm of each cell, identify and count fluorescent puncta that are significantly brighter than the diffuse cytosolic background.

    • The primary readouts are the average number of Gal8 puncta per cell and the percentage of cells positive for puncta.

Data Interpretation:

ResultInterpretation
High puncta count/cell Indicates significant endosomal membrane damage and efficient escape.
Low puncta count/cell Suggests poor endosomal escape capability of the LNP formulation.
Puncta in positive control Validates that the assay is working correctly.
No puncta in negative control Confirms that the baseline cell health and imaging conditions are not inducing artifacts.
Assay 2: Calcein Leakage Assay

Principle: This assay indirectly measures endosomal membrane integrity. Calcein is a fluorescent dye that self-quenches at high concentrations.[11] Cells are pre-loaded with calcein, which becomes sequestered in endosomes at a high, self-quenching concentration, resulting in a faint, punctate fluorescence pattern. If an LNP formulation disrupts the endosomal membrane, calcein is released into the much larger volume of the cytosol. This dilution relieves the self-quenching, leading to a significant increase in diffuse cytosolic fluorescence.[5]

Detailed Protocol:

  • Cell Seeding:

    • Seed cells of interest (e.g., HEK293, HeLa) in a 96-well, black-walled, clear-bottom plate. Allow them to adhere overnight.

  • Calcein Loading:

    • Prepare a calcein AM working solution (e.g., 1-2 µM in serum-free medium or HBSS). Calcein AM is a cell-permeant version that is cleaved by intracellular esterases to the membrane-impermeant calcein.[12]

    • Wash cells once with serum-free medium.

    • Add the calcein AM working solution to the cells and incubate for 30 minutes at 37°C.

    • Wash the cells three times with complete medium to remove extracellular calcein AM and allow for de-esterification.

  • LNP Treatment:

    • Add your LNP formulations (diluted in complete medium) to the calcein-loaded cells.

    • Include negative (vehicle) and positive controls. A well-known membrane-lytic peptide or saponin can be used as a positive control for maximum calcein release. Chloroquine can also be used as a positive control for endosomal disruption.[7]

  • Signal Measurement:

    • The change in fluorescence can be monitored in two ways:

      • Plate Reader (High-Throughput): Measure the total fluorescence intensity per well at an excitation/emission of ~495/515 nm. This can be done kinetically over several hours or as an endpoint measurement.

      • Fluorescence Microscopy (Qualitative/Semi-Quantitative): Acquire images of the cells. A shift from a punctate to a diffuse fluorescence pattern indicates endosomal escape.

  • Data Analysis (Plate Reader):

    • For endpoint assays, after the incubation period, lyse all cells with a detergent (e.g., 0.1% Triton X-100) to measure the maximum fluorescence (F_max), representing 100% calcein release.

    • The fluorescence of untreated, calcein-loaded cells represents the baseline (F_min).

    • Calculate the percentage of calcein release for your LNP-treated sample (F_sample) using the formula: % Release = [(F_sample - F_min) / (F_max - F_min)] * 100

Data Interpretation:

ResultInterpretation
High % Calcein Release Indicates significant endosomal membrane permeabilization.
Low % Calcein Release Suggests the LNP formulation does not effectively disrupt endosomal membranes.
Diffuse Cytosolic Fluorescence (Microscopy) Visual confirmation of endosomal escape.
Punctate Fluorescence (Microscopy) Indicates that calcein (and by extension, the LNPs) remains trapped in endosomes.
Assay 3: Split Reporter (Luciferase or GFP) Assay

Principle: This is a highly sensitive and quantitative "turn-on" assay. A reporter protein (e.g., NanoLuc Luciferase or GFP) is split into two non-functional fragments. One fragment (e.g., the large fragment, LgBiT) is expressed stably in the cytosol of the host cells. The other, smaller fragment (e.g., the high-affinity peptide, HiBiT) is conjugated to or co-delivered with the LNP's cargo.[13] Only when the LNP escapes the endosome can the HiBiT-tagged cargo bind to the cytosolic LgBiT, reconstituting a functional, luminescent enzyme. The resulting signal is directly proportional to the amount of cargo that has reached the cytosol.[14]

Detailed Protocol:

  • Cell Line Generation:

    • Generate a stable cell line expressing the large fragment of the split reporter in the cytosol (e.g., LgBiT-Actin fusion to ensure cytosolic localization).

  • Cargo Preparation:

    • Prepare your LNP formulation to encapsulate a cargo that is conjugated to the small reporter fragment (e.g., HiBiT-labeled mRNA or siRNA).

  • Cell Seeding and Treatment:

    • Seed the stable reporter cell line in a 96-well white, opaque-bottom plate suitable for luminescence readings.

    • Allow cells to adhere overnight.

    • Treat the cells with the LNP formulations containing the tagged cargo. Include appropriate negative controls (e.g., LNPs with untagged cargo, untreated cells).

  • Incubation:

    • Incubate for a desired period (e.g., 4-24 hours) to allow for uptake, escape, and reporter reconstitution.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Prepare the luciferase substrate (e.g., Nano-Glo®) according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Immediately measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence from untreated cells.

    • The resulting relative light units (RLU) are directly proportional to the amount of endosomal escape.

    • Data can be normalized to a positive control or expressed relative to the total amount of cargo delivered to the cells (if quantified separately) to determine an escape efficiency percentage.

Data Interpretation:

ResultInterpretation
High Luminescence Signal Indicates high efficiency of cytosolic cargo delivery.
Low Luminescence Signal Indicates poor endosomal escape.
Signal-to-Noise Ratio A high signal-to-noise ratio signifies a robust and sensitive assay readout.

Controls and Troubleshooting

A self-validating system requires rigorous controls. For all assays, consider the following:

  • Positive Control for Endosomal Escape: Use Chloroquine, a lysosomotropic agent that buffers endosomal pH and induces osmotic swelling, to validate that the cellular machinery for escape and the assay readout are functional.[15] A typical working concentration is 50-100 µM, added 4-6 hours after LNP treatment.[16]

  • Cytotoxicity Control: Always run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTT) with identical LNP concentrations. High endosomal escape accompanied by high cytotoxicity is undesirable. The goal is to find a formulation that maximizes escape while minimizing cell death.

  • Uptake Control: Quantify cellular uptake of the LNPs (e.g., using a fluorescently labeled lipid) to distinguish between poor uptake and poor escape. A formulation may show low escape simply because it is not being internalized by the cells.

Common Issues and Solutions:

IssuePossible Cause(s)Suggested Solution(s)
High background in Gal8 Assay Overexpression of Gal8-FP; Cell stress or toxicity.Re-clone cell line to select for lower expression; Reduce LNP concentration; Check for cytotoxicity.
No signal in any assay LNP formulation is ineffective; LNP concentration is too low; Suboptimal incubation time.Increase LNP concentration; Perform a dose-response and time-course experiment.
High signal variability Inconsistent cell seeding; LNP aggregation; Edge effects in plate.Ensure even cell seeding; Vortex LNPs before dilution; Avoid using outer wells of the plate.
Calcein assay shows high release but functional assay is poor LNP causes minor membrane leakiness but not full cargo release.Corroborate with a cargo-dependent assay like the Split Reporter or Gal8 assay.

Conclusion and Best Practices

Quantifying endosomal escape is a non-trivial but essential step in the development of potent LNP-based therapeutics. The assays described herein—Galectin-8 Puncta Formation, Calcein Leakage, and Split Reporter systems—provide a powerful toolkit for researchers.

For a comprehensive evaluation of LNPs containing this compound, we recommend a tiered approach:

  • Primary Screen: Use a high-throughput method like the plate-reader-based Calcein Leakage assay to rapidly screen multiple formulations.

  • Secondary Validation: Validate top hits with the more direct and visually informative Galectin-8 assay.

  • Quantitative Analysis: For lead candidates, employ the highly sensitive Split Reporter assay to obtain quantitative data on cytosolic cargo delivery.

By systematically applying these protocols and interpreting the data within the context of cellular uptake and cytotoxicity, researchers can effectively dissect the structure-activity relationships of their ionizable lipids and rationally design LNP formulations with superior delivery efficiency.

References

Application Notes and Protocols for the Quantification of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Ionizable Lipids in Modern Therapeutics

Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine is a tertiary amine-containing ionizable lipid that is integral to the formulation of lipid nanoparticles (LNPs). These LNPs are at the forefront of advanced drug delivery, particularly for nucleic acid-based therapeutics like mRNA vaccines and gene therapies. The precise quantification of this compound within these formulations is a critical quality attribute (CQA) that directly impacts the efficacy, stability, and safety of the final drug product.[1] This document provides a comprehensive guide to the analytical methodologies for the accurate and robust quantification of this key excipient, tailored for researchers, scientists, and drug development professionals.

The chemical structure of this compound, with its tertiary amine head group and ester-linked hydrophobic tails, necessitates specific analytical considerations.[2][3] This application note will detail two primary analytical approaches: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a universal detector like a Charged Aerosol Detector (CAD), and the more specific and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource(s)
Chemical Formula C40H79NO6[2]
Molecular Weight 670.06 g/mol [4][5]
Exact Mass 669.5907 Da[2]
Description Cationic/ionizable lipid-like compound with a tertiary amine linker.[2][3]

Methodology 1: RP-HPLC with Charged Aerosol Detection (CAD)

RP-HPLC with CAD is a powerful technique for the quantification of lipids that lack a UV chromophore.[1] CAD offers near-universal detection for non-volatile analytes, providing a response that is proportional to the mass of the analyte, which is advantageous for quantifying structurally diverse lipids in a single run.[6][7]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 or Phenyl-Hexyl column is selected for its hydrophobic interaction with the lipid tails, providing good retention and separation from other LNP components.[8][9]

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., methanol, acetonitrile) is employed. The addition of an acidic modifier like formic acid or a volatile salt like ammonium acetate helps to protonate the tertiary amine of the analyte, leading to improved peak shape and retention on the reversed-phase column.[7][9]

  • Detector: CAD is chosen over other detectors like Evaporative Light Scattering Detectors (ELSD) for its superior sensitivity and wider dynamic range.[6]

Experimental Workflow for RP-HPLC-CAD

cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing LNP_sample LNP Formulation Disruption Disrupt LNP with Organic Solvent (e.g., Methanol/Ethanol) LNP_sample->Disruption Dilution Dilute to within Calibration Range Disruption->Dilution Injection Inject Sample Dilution->Injection Separation RP-HPLC Separation (C18 or Phenyl-Hexyl Column) Injection->Separation Detection Charged Aerosol Detection (CAD) Separation->Detection Integration Peak Integration Detection->Integration Calibration Quantification against Calibration Curve Integration->Calibration Report Report Concentration Calibration->Report

Caption: Workflow for the quantification of this compound by RP-HPLC-CAD.

Detailed Protocol for RP-HPLC-CAD

1. Sample Preparation: a. Disrupt the LNP structure by diluting the formulation 1:10 (v/v) with methanol or ethanol. Vortex thoroughly for 1 minute. This step is crucial to release the encapsulated lipids.[1] b. Further dilute the disrupted sample with the initial mobile phase composition to a concentration that falls within the linear range of the calibration curve.

2. HPLC-CAD System and Conditions:

ParameterRecommended Setting
HPLC System UHPLC/HPLC system with a binary pump and autosampler
Column Waters ACQUITY Premier CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) or equivalent C18 column
Column Temperature 50 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Isopropanol (80:20, v/v)
Gradient 0-1 min: 60% B; 1-10 min: 60-100% B; 10-15 min: 100% B; 15.1-18 min: 60% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
CAD Detector Evaporation Temperature: 35 °C, Nitrogen Gas Pressure: 35 psi

3. Data Analysis: a. Prepare a series of calibration standards of this compound in the sample diluent. b. Construct a calibration curve by plotting the peak area versus the concentration of the standards. c. Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Methodology 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalysis and the quantification of low-level analytes. This technique is particularly useful for analyzing complex matrices and for stability studies where degradation products may be present.

Causality Behind Experimental Choices
  • Ionization: Electrospray Ionization (ESI) in positive ion mode is selected due to the presence of the tertiary amine, which is readily protonated to form a stable [M+H]+ ion.[10]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. It involves monitoring a specific precursor ion to product ion transition, minimizing interferences from the matrix and other LNP components.[10]

  • Chromatography: A fast gradient on a C18 or Phenyl-Hexyl column is used to achieve rapid separation and high sample throughput.[11][12]

Logical Flow for LC-MS/MS Method Development

cluster_ms Mass Spectrometry Optimization cluster_lc Liquid Chromatography Optimization cluster_validation Method Validation (ICH Q2(R1)) Analyte_Infusion Direct Infusion of Analyte Precursor_ID Identify Precursor Ion ([M+H]+ = 670.6) Analyte_Infusion->Precursor_ID Fragmentation Optimize Fragmentation Energy Precursor_ID->Fragmentation Product_Ion_Selection Select Characteristic Product Ions Fragmentation->Product_Ion_Selection Specificity Specificity Column_Screening Screen Columns (C18, Phenyl-Hexyl) Mobile_Phase_Opt Optimize Mobile Phase (Organic Solvent, Additives) Column_Screening->Mobile_Phase_Opt Gradient_Dev Develop Gradient Profile Mobile_Phase_Opt->Gradient_Dev Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ Limit of Quantification cluster_ms cluster_ms cluster_lc cluster_lc cluster_validation cluster_validation

Caption: Logical flow for developing a robust LC-MS/MS method for this compound.

Detailed Protocol for LC-MS/MS

1. Sample Preparation: a. For in-vitro LNP formulations, follow the same disruption and dilution procedure as for the HPLC-CAD method. b. For biological matrices (e.g., plasma, tissue homogenates), a protein precipitation or liquid-liquid extraction step will be necessary to remove matrix interferences. A typical protein precipitation protocol involves adding three volumes of cold acetonitrile containing an internal standard to one volume of the biological sample.

2. LC-MS/MS System and Conditions:

ParameterRecommended Setting
LC System UHPLC system with a binary pump and autosampler
Column Agilent InfinityLab Poroshell 120 Phenyl-Hexyl (2.1 x 50 mm, 1.9 µm) or equivalent
Column Temperature 55 °C
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B 90% Acetonitrile in Water with 0.1% Formic Acid
Gradient 0-0.5 min: 50% B; 0.5-3.0 min: 50-100% B; 3.0-4.0 min: 100% B; 4.1-5.0 min: 50% B
Flow Rate 0.5 mL/min
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 670.6
Product Ions (Q3) To be determined empirically, but likely fragments from the loss of the hexyldecanoate chains.
MRM Transitions At least two transitions should be monitored for confident quantification and confirmation.

3. Method Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The quantification of this compound is a critical step in the development and quality control of LNP-based therapeutics. Both RP-HPLC-CAD and LC-MS/MS are powerful and reliable techniques for this purpose. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the stage of drug development. The protocols provided in this application note offer a robust starting point for the development and validation of analytical methods for this important ionizable lipid.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of Lipid Nanoparticles Containing Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for lipid nanoparticle (LNP) formulation. This guide is designed for researchers, scientists, and drug development professionals working with LNPs incorporating the PEGylated lipid, Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine. Aggregation is a critical failure point in LNP manufacturing and storage, impacting particle size, efficacy, and safety.[1] This document provides in-depth troubleshooting advice and best practices to ensure the formulation of stable, monodisperse nanoparticles.

Section 1: Understanding the "Why" - Core Mechanisms of LNP Aggregation

Lipid nanoparticle aggregation is a complex phenomenon driven by the interplay of various physicochemical forces. While PEGylated lipids like this compound are specifically included to create a protective hydrophilic barrier and prevent aggregation, certain conditions can overwhelm this stabilizing effect.[2][3] Understanding these root causes is the first step toward effective prevention.

Aggregation typically results from insufficient repulsive forces between particles, allowing attractive forces (like van der Waals interactions) to dominate. This can lead to particles clumping together (aggregation) or merging into larger particles (fusion).[4][5]

Below is a diagram illustrating the primary pathways that can lead to the destabilization and aggregation of LNPs.

cluster_causes Primary Causes of Instability cluster_mechanisms Destabilization Mechanisms cluster_outcome Final Outcome Formulation Suboptimal Formulation Steric Loss of Steric Shield (PEG-Lipid Desorption/Insufficiency) Formulation->Steric e.g., Low mol% PEG-Lipid Charge Surface Charge Neutralization (pH shifts, high ionic strength) Formulation->Charge e.g., Wrong ionizable lipid pKa Process Improper Process Parameters Process->Steric e.g., Inefficient mixing Fusion Membrane Fusion Process->Fusion e.g., High temperature Storage Inadequate Storage Conditions Storage->Steric e.g., PEG-Lipid hydrolysis Storage->Charge e.g., Buffer degradation, pH change Storage->Fusion e.g., Freeze-thaw stress Aggregation Irreversible Aggregation & Increased Particle Size/PDI Steric->Aggregation Charge->Aggregation Fusion->Aggregation

Caption: Key factors leading to LNP aggregation.

Section 2: Troubleshooting Guide for LNP Aggregation

This section addresses specific aggregation issues you might encounter during your experiments.

Question 1: My LNPs are aggregating immediately after formulation, showing a large Z-average size and high Polydispersity Index (PDI). What's happening?

Immediate aggregation points to fundamental issues in the formulation components or the mixing process itself.

Answer:

This is often caused by one of two primary issues: an inadequate steric barrier or inefficient particle formation kinetics.

  • Cause A: Insufficient PEG-Lipid Shielding The PEGylated lipid, this compound, creates a hydrophilic "stealth" layer that physically prevents particles from getting close enough to aggregate.[3][6] If this barrier is incomplete, aggregation is almost instantaneous.

    • Troubleshooting Steps:

      • Verify Molar Percentage: The concentration of PEG-lipid is critical. Typically, 1-5 mol% is used.[6][7] Formulations with less than 0.5 mol% are often unstable.[3] Increase the molar ratio of this compound in your lipid mixture, for example, from 1.0% to 1.5% or 2.0%.

      • Check Lipid Stock Integrity: Ensure the PEG-lipid has not degraded. Store it according to the manufacturer's recommendations, typically at -20°C, and avoid repeated freeze-thaw cycles.[8]

  • Cause B: Inefficient Microfluidic Mixing LNP self-assembly occurs in milliseconds as the ethanol-lipid stream rapidly mixes with the aqueous buffer.[9][10] If this mixing is too slow or inefficient, lipids precipitate non-uniformly, leading to poorly formed, unstable particles that quickly aggregate.[11]

    • Troubleshooting Steps:

      • Increase Flow Rates: Higher total flow rates (TFR) and flow rate ratios (FRR) in microfluidic systems generally lead to faster mixing and smaller, more uniform particles.[12][13] If your TFR is 4 mL/min, try increasing it to 12 mL/min.

      • Check for Clogs or Leaks: Inspect your microfluidic chip and tubing for any blockages or leaks that could disrupt laminar flow and reduce mixing efficiency.

      • Ensure Proper pH of Aqueous Buffer: For formulations with ionizable lipids, the aqueous buffer must be acidic (typically pH 4.0) to ensure the lipid is protonated and can effectively complex with the negatively charged nucleic acid cargo.[7][14] Improper pH can lead to poor encapsulation and unstable particle formation.

Question 2: My LNPs look good initially (e.g., 80 nm, PDI < 0.1), but after 24-48 hours of storage at 4°C, I see a significant increase in size and PDI. Why?

This delayed aggregation suggests a slower-acting instability, often related to the formulation's buffer environment or suboptimal storage conditions.

Answer:

This issue is typically related to colloidal instability, where the initial stabilizing forces are not sufficient for long-term storage.

  • Cause A: pH Drift and Surface Charge Neutralization Ionizable lipids, a key component, have a pKa that dictates their charge based on pH.[7] At the formulation pH (e.g., 4.0), they are cationic. After neutralization to a physiological pH (e.g., 7.4) for storage, they become near-neutral. If the buffer capacity is insufficient and the pH drifts, the particle's surface charge can change, reducing electrostatic repulsion and leading to aggregation.[15][16]

    • Troubleshooting Steps:

      • Use a Robust Buffer: Ensure your storage buffer (e.g., PBS) has sufficient buffering capacity to maintain a stable pH of ~7.4.

      • Verify Final pH: After dialysis or tangential flow filtration (TFF) to remove ethanol and raise the pH, double-check that the final pH of the LNP suspension is stable and within the target range.

  • Cause B: Ostwald Ripening or Particle Fusion Over time, there can be a thermodynamic drive to reduce the total surface area in the system. This can manifest as Ostwald ripening (smaller particles dissolving and redepositing onto larger ones) or direct particle fusion.[17]

    • Troubleshooting Steps:

      • Optimize Helper Lipid Ratios: The ratio of components like cholesterol and structural lipids (e.g., DSPC) is crucial for membrane rigidity and stability.[18][19] A typical ratio involves 30-40 mol% cholesterol.[18] Modifying this ratio can sometimes improve long-term stability.

      • Increase PEG-Lipid Chain Length (if possible): While you are using this compound, it's a known principle that PEG-lipids with longer hydrophobic tails are anchored more securely into the LNP and are less likely to desorb over time, providing more durable steric protection.[20]

Question 3: My LNPs are aggregating after being frozen and thawed. How can I prevent this?

Freeze-thaw cycles are a major stressor. The formation of ice crystals can physically damage LNPs, concentrating them in unfrozen pockets and forcing them into close contact, leading to aggregation.[19][21]

Answer:

This is a classic case of cryo-induced aggregation. The solution is to use cryoprotectants.

  • Cause: Lack of Cryoprotection Without protective excipients, the mechanical stress from ice crystal formation and pH shifts in the freezing buffer will destabilize the LNPs.[19]

    • Troubleshooting Steps:

      • Add a Cryoprotectant: Before freezing, add a cryoprotectant like sucrose or trehalose to the LNP suspension.[21][22][23] A common starting concentration is 5-10% (w/v). These sugars form a glassy matrix around the LNPs, preventing ice crystal damage and aggregation.

      • Control Freezing/Thawing Rate: A rapid freeze (e.g., in liquid nitrogen or on dry ice) can sometimes produce smaller ice crystals and be less damaging. However, the most critical factor is the presence of a cryoprotectant.

      • Consider Lyophilization: For very long-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants is the gold standard for maintaining LNP stability.[21][22]

Section 3: Proactive Prevention - FAQs for Stable LNP Formulation

Q: What is the optimal molar percentage of this compound in a formulation? A: The optimal percentage is typically between 1.0 and 3.0 mol%.[24] Less than 1% may not provide a sufficient steric barrier, leading to aggregation.[3] More than 5% can negatively impact cellular uptake and transfection efficiency, a phenomenon known as the "PEG dilemma".[6][24] The exact optimum should be determined empirically for your specific lipid composition and payload.

Q: How does the choice of ionizable lipid and other helper lipids affect aggregation? A: The structure of the ionizable and helper lipids significantly impacts membrane fluidity and stability.

  • Ionizable Lipids: Lipids with more branched or unsaturated hydrophobic tails can create less ordered, more rigid membranes that are less prone to fusion.[19]

  • Helper Lipids: Cholesterol is vital for filling gaps between lipids, which increases membrane stability and reduces permeability.[18] Phospholipids like DSPC provide structural integrity.[18] The precise ratio of these components must be optimized to create a stable particle.

Q: What are the ideal storage conditions (temperature, buffer, pH) for my LNPs? A: Ideal conditions depend on the desired storage duration.

  • Short-Term (up to ~150 days): Refrigeration at 2-8°C in a stable buffer like PBS at pH 7.4 is often sufficient.[22][25]

  • Long-Term (months to years): Frozen storage at -20°C to -80°C is required. It is critical to include a cryoprotectant (e.g., 5-10% sucrose) to prevent freeze-thaw aggregation.[21][22][26] Lyophilization is the best option for maximum long-term stability.[21]

ParameterRecommendation for Aqueous StorageRationale
Temperature 2-8°C (Refrigeration)Slows degradation processes without the damaging effects of ice crystal formation.[25]
pH 7.2 - 7.4Maintains the near-neutral surface charge of the ionizable lipid post-formulation, ensuring physiological compatibility.[22]
Buffer Phosphate-Buffered Saline (PBS)Provides stable pH and isotonic conditions. Avoid buffers that can experience significant pH shifts during freezing if frozen storage is intended.[19]
Additives Cryoprotectants (e.g., Sucrose, Trehalose)Essential for frozen storage. Prevents aggregation during freeze-thaw cycles.[21][22]

Table 1: Recommended Best Practices for LNP Storage.

Section 4: Essential Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol outlines the standard procedure for creating LNPs using a T-junction or microfluidic mixer.[10][27]

P1 Step 1: Prepare Lipid Mix (in Ethanol) P4 Step 4: Rapid Mixing (Initiate flow) P1->P4 P2 Step 2: Prepare Aqueous Phase (Payload in Acidic Buffer, pH 4.0) P2->P4 P3 Step 3: Setup Microfluidic System (Prime pumps, set FRR & TFR) P3->P4 P5 Step 5: Collection (Collect LNP suspension) P4->P5 P6 Step 6: Buffer Exchange (Dialysis or TFF to pH 7.4) P5->P6 P7 Step 7: Characterization (DLS for Size & PDI) P6->P7

Caption: Standard workflow for LNP synthesis.

  • Prepare Lipid Phase: Dissolve the ionizable lipid, this compound, cholesterol, and DSPC in absolute ethanol at your desired molar ratios. A typical total lipid concentration is 10-20 mM.

  • Prepare Aqueous Phase: Dissolve your nucleic acid payload (e.g., mRNA, siRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • System Setup: Prime the pumps of your microfluidic system (e.g., with ethanol and aqueous buffer) to remove air bubbles. Set the desired Flow Rate Ratio (FRR), typically 3:1 (Aqueous:Ethanol), and Total Flow Rate (TFR), e.g., 12 mL/min.

  • Initiate Mixing: Simultaneously pump the lipid and aqueous phases through the microfluidic mixer. The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.[10][28]

  • Collection & Dilution: Collect the resulting milky-white LNP suspension.

  • Buffer Exchange: Immediately perform dialysis or Tangential Flow Filtration (TFF) against your storage buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for stabilizing the newly formed particles.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is a fundamental technique for measuring the hydrodynamic diameter (Z-average size), size distribution (PDI), and zeta potential of your LNPs.[1][18]

  • Sample Preparation: Dilute a small aliquot of your LNP suspension in the storage buffer (e.g., 1:100 in PBS) to a suitable concentration for DLS analysis. Ensure the sample is free of air bubbles.

  • Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature (typically 25°C).

  • Measurement: Place the cuvette in the instrument and perform the measurement. Acquire at least three consecutive readings.

  • Data Analysis:

    • Z-Average Size: For drug delivery, a size between 50-150 nm is often desired.[18]

    • Polydispersity Index (PDI): A PDI value below 0.2 indicates a monodisperse and homogenous population, which is highly desirable.[14] A value >0.3 suggests aggregation or a heterogeneous population.

    • Zeta Potential: This measures surface charge and predicts stability. After neutralization to pH 7.4, LNPs should have a near-neutral zeta potential.[18]

Section 5: References

  • Helix Biotech. (2024). Role of PEG Lipids in Lipid Nanoparticle Formulations. Helix Biotech. 2

  • TargetMol. (n.d.). This compound. TargetMol. 29

  • Helix Biotech. (2024). PEG in Lipid Nanoparticle (LNP) Formulations: Addressing Challenges. Helix Biotech. 6

  • Pharmaceutical Technology. (2022). Shining a Light on Lipid Nanoparticle Characterization. Pharmaceutical Technology. 1

  • Paunovska, K., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC. 3

  • Biopharma PEG. (2023). The Role of Four Lipid Components Of LNPs. Biopharma PEG. 7

  • Kulkarni, J. A., et al. (2019). Fusion-dependent formation of lipid nanoparticles containing macromolecular payloads. Nanoscale. 30

  • ResearchGate. (n.d.). Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines. ResearchGate. 24

  • Nofima. (n.d.). pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function. Nofima. 31

  • Balbino, T. A., et al. (2017). Understanding the formation mechanism of lipid nanoparticles in microfluidic devices with chaotic micromixers. PMC - NIH. 9

  • BroadPharm. (n.d.). This compound. BroadPharm. 32

  • Ball, R. L., et al. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. NIH. 22

  • Barnett Technical Services. (n.d.). Lipid Nanoparticle Characterization: Size, Charge & Stability. Barnett Technical Services. 18

  • AAT Bioquest. (2024). What are the factors that influence the lipid nanoparticle size?. AAT Bioquest. 12

  • Fluid Imaging Technologies. (2025). FlowCam Helps Optimize Lipid Nanoparticle Formulations. Fluid Imaging Technologies. 19

  • MedKoo. (n.d.). This compound. MedKoo. 8

  • Cordouan Technologies. (2025). Fundamentals of lipid nanoparticles formation mechanism by nanoprecipitation. Cordouan Technologies. 11

  • Van de Cauter, H., et al. (n.d.). Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction. NIH. 14

  • Langmuir. (2025). pH-Dependent Phase Behavior and Stability of Cationic Lipid–mRNA Nanoparticles. Langmuir. 15

  • Langmuir. (2024). Quantitative Visualization of Lipid Nanoparticle Fusion as a Function of Formulation and Process Parameters. Langmuir. 17

  • K2 Scientific. (2023). A Guide for the Cold Storage and Stability of Lipid Nanoparticles. K2 Scientific. 25

  • ResearchGate. (n.d.). Acidic pH-induced changes in lipid nanoparticle membrane packing. ResearchGate. 33

  • Nanoscale. (n.d.). Nanoparticle induced fusion of lipid membranes. Nanoscale. 4

  • Helix Biotech. (2024). How is Lipid Nanoparticle Stability Maintained in Storage?. Helix Biotech. 21

  • ACS Publications. (2021). pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles. ACS Publications. 16

  • LCGC International. (2023). Analysis of Lipid Nanoparticles. LCGC International. 34

  • MDPI. (n.d.). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. MDPI. 20

  • MDPI. (n.d.). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. 35

  • Nanoscale. (2020). Size-dependent aggregation of hydrophobic nanoparticles in lipid membranes. Nanoscale. 5

  • Xiang, G., et al. (2025). Long-term storage of lipid-like nanoparticles for mRNA delivery. ResearchGate. 23

  • Roces, C. B., et al. (2023). Microfluidic synthesis of lipid-based nanoparticles for drug delivery: recent advances and opportunities. RSC Publishing. 13

  • Crawford, L. A., et al. (2025). Low-Cost Microfluidic Mixers: Are They up to the Task?. PMC - NIH. 27

  • Shepherd, S. J. (n.d.). Microfluidic and Turbulent Mixing for mRNA LNP Vaccines. PMC - PubMed Central - NIH. 10

  • Shepherd, S. J. (2025). Microfluidic and Turbulent Mixing Fundamentals for Formulating Lipid Nanoparticle Vaccines. Preprints.org. 28

  • Google Patents. (n.d.). Stabilized formulations of lipid nanoparticles. Google Patents. 26

References

Technical Support Center: Mitigating Cytotoxicity in Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine-Based Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine-based delivery systems. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize cytotoxicity and optimize the performance of your lipid nanoparticle (LNP) formulations. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your experiments.

Understanding the Source of Cytotoxicity

This compound is a PEGylated lipid designed to enhance the delivery efficiency and tissue specificity of poorly soluble drugs.[1][2][3][4][5] While generally considered biocompatible, the overall cytotoxicity of a lipid nanoparticle (LNP) delivery system is a complex interplay of its various components and their interaction with cells. The primary sources of cytotoxicity in LNP systems often stem from:

  • Cationic Lipid Overload: At physiological pH, ionizable lipids can carry a positive charge, which, while crucial for nucleic acid encapsulation and endosomal escape, can also lead to membrane disruption and cell death if present in excessive amounts.[6][7]

  • Lipid Composition and Ratio: The specific types and ratios of helper lipids, cholesterol, and PEGylated lipids can significantly influence nanoparticle stability, cellular uptake, and subsequent toxicity.[8][9]

  • Particle Size and Surface Characteristics: Nanoparticle size affects cellular uptake mechanisms and biodistribution, while surface properties can trigger immune responses.[7][10]

  • Degradation Products: The breakdown products of the lipid components could potentially exhibit cytotoxic effects.

This guide will walk you through systematically addressing these factors to reduce the cytotoxicity of your this compound-based formulations.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our in vitro experiments. What is the most likely cause?

A1: High in vitro cytotoxicity is a common challenge. The most probable causes, in order of likelihood, are:

  • Suboptimal Formulation Ratios: An incorrect ratio of the ionizable lipid to the other components (helper lipid, cholesterol, and your specific PEGylated lipid, this compound) is a primary driver of toxicity.

  • High Concentration of Transfection Reagent: Using too much of the LNP formulation on your cells can lead to toxicity.[11]

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to lipid-based transfection reagents.[12]

We recommend starting with the troubleshooting guide for "High In Vitro Cytotoxicity" below.

Q2: Can the PEGylated lipid, this compound, itself be cytotoxic?

A2: While any foreign material introduced to cells has the potential for toxicity, PEGylated lipids are generally included in formulations to increase stability and reduce immunogenicity.[13][14] The "PEG dilemma" suggests that while PEGylation is beneficial for circulation times, it can sometimes hinder endosomal escape, potentially leading to accumulation and associated toxicity.[15] However, it is more likely that the overall formulation characteristics, rather than the PEGylated lipid in isolation, are contributing to the observed cytotoxicity.

Q3: How does the N/P ratio impact cytotoxicity?

A3: The N/P ratio, which is the molar ratio of the amine groups (N) in the ionizable lipid to the phosphate groups (P) in the nucleic acid cargo, is a critical parameter.[16] A higher N/P ratio can improve encapsulation efficiency and endosomal escape but may also increase cytotoxicity due to the excess positive charge. Optimizing this ratio is a key step in balancing efficacy and safety.

Q4: What are the best in vitro assays to assess the cytotoxicity of my LNP formulation?

A4: A multi-pronged approach is recommended for a comprehensive assessment of cytotoxicity:

  • Metabolic Viability Assays: Assays like MTT, MTS, and WST-1 are commonly used to measure the metabolic activity of cells, which correlates with viability.[17]

  • Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays measure damage to the cell membrane.[18][19]

  • Apoptosis Assays: Techniques like Annexin V/Propidium Iodide staining can differentiate between apoptotic and necrotic cell death.[20]

Troubleshooting Guide

Problem 1: High In Vitro Cytotoxicity

Symptoms:

  • Greater than 20-30% cell death observed in viability assays (e.g., MTT, trypan blue).

  • Significant changes in cell morphology (e.g., rounding, detachment).

  • Low protein expression or gene knockdown, potentially due to cell death.

Caption: A systematic workflow for troubleshooting high in vitro cytotoxicity.

Protocol 1: LNP Formulation Optimization by Varying Lipid Ratios

This protocol outlines a systematic approach to optimizing the molar ratios of your lipid components. We recommend a design of experiment (DoE) approach for multifactorial optimization.[21]

  • Define a Standard Formulation: Start with a commonly used molar ratio, for example:

    • Ionizable Lipid: 50%

    • Helper Lipid (e.g., DOPE or DSPC): 10%[22]

    • Cholesterol: 38.5%

    • This compound: 1.5%

  • Vary One Component at a Time:

    • Ionizable Lipid: Prepare formulations with varying percentages of the ionizable lipid (e.g., 40%, 45%, 50%, 55%), adjusting the cholesterol percentage to maintain a total of 100%.

    • Helper Lipid: Test different helper lipids (e.g., DOPE for promoting membrane fusion, DSPC for stability) at various ratios (e.g., 5%, 10%, 15%).[22]

    • PEGylated Lipid: Vary the percentage of this compound (e.g., 0.5%, 1.5%, 3%). Note that higher PEG content can sometimes reduce cellular uptake.[15][23]

  • Prepare LNPs: Formulate the LNPs using a consistent method, such as microfluidic mixing, to ensure reproducibility.[24][25]

  • Characterize Nanoparticles: For each formulation, measure:

    • Particle Size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

    • Zeta Potential.

    • Encapsulation Efficiency.

  • Assess Cytotoxicity: Treat a consistent cell line (e.g., HeLa, HEK293) with each formulation at a fixed concentration. Perform a cell viability assay (e.g., MTT) after 24-48 hours.

Protocol 2: Optimizing Transfection Conditions

  • Titrate LNP Concentration:

    • Prepare serial dilutions of your lead LNP formulation.

    • Treat cells with this concentration range to identify the lowest effective dose that maintains high transfection efficiency with minimal toxicity.

  • Optimize Cell Density:

    • Ensure cells are in the logarithmic growth phase and are at an optimal confluency (typically 70-90%) at the time of transfection.[11][26] Low cell density can exacerbate toxicity.[11]

  • Vary Incubation Time:

    • If toxicity is observed early, consider reducing the incubation time of the LNP-cell mixture. For sensitive cell lines, a 4-6 hour incubation followed by a media change can reduce cytotoxicity.[27]

Problem 2: Poor In Vivo Tolerability

Symptoms:

  • Weight loss, ruffled fur, or other signs of distress in animal models.

  • Elevated liver enzymes (ALT, AST) or other markers of organ toxicity.

  • Inflammatory responses at the injection site.

  • Formulation Refinement for In Vivo Use:

    • PEG-Lipid Optimization: The length of the lipid tail and the concentration of the PEGylated lipid can significantly impact circulation time and biodistribution.[23] For your this compound-based system, consider testing formulations with lower molar ratios (e.g., 0.5-1.5%) to potentially reduce off-target accumulation.[28]

    • Biodegradable Lipids: Incorporating biodegradable lipids can improve clearance and reduce long-term toxicity.[8] While this compound's biodegradability is not specified, this is a key consideration in lipid design.

  • Dose and Administration Route:

    • Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).

    • Administration Route: The route of administration (e.g., intravenous, intramuscular) can significantly affect biodistribution and toxicity.[29]

Caption: A workflow for addressing in vivo tolerability issues.

Data Summary Tables

Table 1: Recommended Starting Molar Ratios for LNP Formulation

ComponentMolar Ratio (%)Role in FormulationReference
Ionizable Lipid40 - 50Nucleic acid encapsulation, endosomal escape[30]
Helper Lipid (e.g., DSPC, DOPE)10 - 20LNP stability, membrane fusion[22]
Cholesterol30 - 40LNP stability, membrane fluidity[30]
This compound0.5 - 3Steric stabilization, increased circulation[15][23]

Table 2: Troubleshooting Checklist for High Cytotoxicity

CheckpointRecommended ActionRationale
LNP Formulation
Ionizable Lipid ContentDecrease molar ratio in 5% increments.Reduce positive charge-induced membrane disruption.
Helper Lipid TypeTest both DSPC and DOPE.DSPC enhances stability, while DOPE aids endosomal escape.
PEG-Lipid ContentTitrate between 0.5% and 3%.Balance stability with cellular uptake efficiency.
Transfection Conditions
LNP ConcentrationPerform a dose-response curve.Find the lowest effective concentration.
Cell ConfluencyTransfect at 70-90% confluency.Less dense cultures are more susceptible to toxicity.
Incubation TimeReduce to 4-6 hours for sensitive cells.Minimize prolonged exposure to potentially toxic LNPs.

References

Impact of helper lipids on Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine LNP performance

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Formulating with Novel Ionizable Lipids such as Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine

Welcome to the technical support center for lipid nanoparticle (LNP) formulation. This guide is designed for researchers, scientists, and drug development professionals working with LNPs, particularly those exploring novel ionizable lipids like this compound. While this specific cationic lipid-like compound may be less common, the principles of LNP formulation and the critical role of helper lipids remain universal. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your LNP performance.

Introduction to LNP Formulation and the Role of Helper Lipids

Lipid nanoparticles are at the forefront of drug delivery, especially for nucleic acid therapeutics like mRNA and siRNA.[1][2] A typical LNP formulation consists of four key components: an ionizable lipid, a PEGylated lipid, cholesterol, and a neutral/helper phospholipid.[3][4][5][6] While the ionizable lipid is crucial for encapsulating the nucleic acid payload and facilitating its endosomal escape, the helper lipids are equally vital for the overall stability, size, and in vivo performance of the LNPs.[3][7][8]

This guide will focus on how manipulating the helper lipids—specifically the phospholipid, cholesterol, and PEGylated lipid—can resolve common issues encountered during the development of LNPs.

Troubleshooting Guide

This section addresses common problems researchers face during LNP formulation and characterization, with a focus on solutions involving the modification of helper lipids.

Issue 1: Poor Encapsulation Efficiency (<80%)

Low encapsulation efficiency (EE%) is a frequent challenge, leading to a reduced therapeutic payload in the final formulation.

Possible Causes and Solutions:

  • Suboptimal lipid composition: The ratio of helper lipids to the ionizable lipid can significantly impact the LNP's ability to encapsulate nucleic acids.

    • Troubleshooting Step: Systematically vary the molar ratio of your helper lipids. For instance, if your initial formulation is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid), consider exploring formulations with adjusted cholesterol or DSPC content. Some studies suggest that phospholipids can improve encapsulation.[6]

  • Incorrect pH during formulation: The pH of the aqueous buffer used to dissolve the nucleic acid is critical for the protonation of the ionizable lipid, which drives encapsulation.[4]

    • Troubleshooting Step: Ensure the pH of your aqueous phase is sufficiently acidic (typically pH 4-5) to fully protonate your ionizable lipid. The optimal pH may vary depending on the pKa of the specific ionizable lipid you are using.

Experimental Protocol: Determining Encapsulation Efficiency

A widely used method for determining encapsulation efficiency is through a combination of a nucleic acid quantification assay (like RiboGreen) and selective sample disruption.

  • Prepare two sets of samples from your LNP formulation.

  • Sample Set A (Total RNA): Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release all encapsulated RNA.

  • Sample Set B (Free RNA): Leave this set untreated.

  • Quantify the RNA in both sets using a fluorescence-based assay like RiboGreen.

  • Calculate the Encapsulation Efficiency (%EE) using the following formula: %EE = [(Total RNA - Free RNA) / Total RNA] * 100

Issue 2: Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2)

Particle size is a critical quality attribute for LNPs, as it influences their biodistribution and cellular uptake.[9][10] Large or polydisperse particles can lead to rapid clearance from circulation and reduced efficacy.[9]

Possible Causes and Solutions:

  • Inadequate PEGylation: The PEGylated lipid provides a hydrophilic shield that prevents particle aggregation and controls size.[3][11]

    • Troubleshooting Step: Increase the molar percentage of the PEG-lipid in your formulation. Typical concentrations range from 1-5 mol%.[9] Be aware that higher PEG content can sometimes hinder cellular uptake.[12]

  • Suboptimal mixing during formation: The method and speed of mixing the lipid-ethanol phase with the aqueous-nucleic acid phase are crucial for forming small, uniform particles.

    • Troubleshooting Step: If using manual mixing, ensure rapid and consistent addition. For more reproducible results, consider using a microfluidic mixing device, which allows for precise control over mixing parameters.[1][10]

  • Inappropriate PEG-lipid chain length: The length of the lipid anchor on the PEG molecule can affect particle size and stability.[13][14]

    • Troubleshooting Step: Experiment with different PEG-lipids. For example, compare a C14 anchor (like DMG-PEG) with a C18 anchor (like DSPE-PEG). Shorter anchors may lead to smaller particles but can also result in faster dissociation from the LNP surface in vivo.[13][14]

Data Presentation: Impact of PEG-Lipid Concentration on LNP Size and PDI
Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid (Molar Ratio)Average Particle Size (nm)PDI
50:10:38.5:1.01650.25
50:10:38.5:1.51200.18
50:10:38.5:2.0950.12
50:10:38.5:2.5800.10

Note: This is example data and actual results may vary.

Issue 3: LNP Instability During Storage or Freeze-Thaw Cycles

Maintaining the physical and chemical stability of LNPs is essential for their shelf-life and therapeutic efficacy.[15][16]

Possible Causes and Solutions:

  • Insufficient structural integrity: Cholesterol and phospholipids like DSPC are crucial for the structural stability of the LNP.[4][5][17]

    • Troubleshooting Step: Increase the molar percentage of cholesterol or DSPC. Cholesterol fills the gaps between lipids, enhancing membrane rigidity, while DSPC, with its high phase transition temperature, provides a stable scaffold.[4][17][18]

  • Lack of cryoprotectants: During freezing, ice crystal formation can disrupt the LNP structure.

    • Troubleshooting Step: Add cryoprotectants such as sucrose or trehalose to your formulation buffer before freezing.[16][19] These sugars form a protective glassy matrix around the LNPs.

Experimental Protocol: Freeze-Thaw Stability Study
  • Prepare your LNP formulation with and without a cryoprotectant (e.g., 10% sucrose).

  • Measure the initial particle size and PDI of both formulations.

  • Subject the formulations to multiple freeze-thaw cycles (e.g., freeze at -80°C for 1 hour, then thaw at room temperature for 1 hour).

  • Measure the particle size and PDI after 1, 3, and 5 cycles.

  • Compare the changes in particle size and PDI between the formulations with and without the cryoprotectant to assess stability.

Issue 4: Low In Vitro or In Vivo Performance

Even with optimal physical characteristics, LNPs may exhibit poor transfection efficiency or therapeutic effect.

Possible Causes and Solutions:

  • Inefficient endosomal escape: The helper lipids play a role in the destabilization of the endosomal membrane, which is necessary for the release of the nucleic acid cargo into the cytoplasm.[7][8]

    • Troubleshooting Step: The choice of phospholipid can influence endosomal escape. While DSPC provides stability, other phospholipids with a cone-shaped geometry, like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), can promote the formation of non-bilayer structures that facilitate membrane fusion and endosomal release.[7][8] Consider replacing a portion or all of the DSPC with DOPE.

  • Rapid clearance in vivo: LNPs can be rapidly cleared by the reticuloendothelial system (RES).

    • Troubleshooting Step: The density and chain length of the PEG-lipid can be modulated to prolong circulation time.[3][14][20] Longer PEG-lipid anchors (e.g., C18) tend to remain on the LNP surface longer, providing a more sustained "stealth" effect.[14]

  • Poor correlation between in vitro and in vivo results: It is a known challenge that in vitro performance does not always predict in vivo efficacy.[21][22]

    • Troubleshooting Step: Test multiple formulations in a relevant animal model. In vitro screening can help narrow down candidates, but in vivo testing is essential for final selection.

Visualization: LNP Formulation and Helper Lipid Function

LNP_Formulation cluster_LNP Lipid Nanoparticle cluster_Helper_Lipids Helper Lipids Ionizable_Lipid Ionizable Lipid (e.g., Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine) - Encapsulates Payload - Endosomal Escape Payload Nucleic Acid Payload (mRNA, siRNA) Ionizable_Lipid->Payload Encapsulates DSPC Phospholipid (DSPC) - Structural Stability DSPC->Ionizable_Lipid Stabilizes Structure Cholesterol Cholesterol - Membrane Rigidity - Stability Cholesterol->Ionizable_Lipid Enhances Rigidity PEG_Lipid PEG-Lipid - Controls Size - Prolongs Circulation PEG_Lipid->Ionizable_Lipid Shields Surface

Caption: Core components of a lipid nanoparticle and the functions of helper lipids.

Frequently Asked Questions (FAQs)

Q1: What is a good starting molar ratio for my helper lipids?

A common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for the ionizable lipid, DSPC, cholesterol, and PEG-lipid, respectively. However, this is highly dependent on the specific ionizable lipid and payload, so optimization is crucial.

Q2: How does the choice of phospholipid (e.g., DSPC vs. DOPE) affect my LNP performance?

DSPC, with its saturated tails, forms a more rigid and stable LNP structure.[4][17] This is beneficial for storage stability and in vivo circulation.[7][8] DOPE, with its unsaturated tails, has a cone-like shape that can promote the destabilization of the endosomal membrane, potentially leading to better payload delivery into the cytoplasm.[7][8] The choice between them represents a trade-off between stability and fusogenicity.

Q3: Can I completely remove cholesterol from my formulation?

While it is possible to formulate LNPs with low or no cholesterol, it is generally not recommended. Cholesterol plays a critical role in stabilizing the LNP structure, modulating membrane fluidity, and facilitating membrane fusion.[3][4][5] Formulations with significantly reduced cholesterol may exhibit lower encapsulation efficiency and stability.[23]

Q4: What analytical techniques are essential for characterizing my LNPs?

At a minimum, you should characterize your LNPs for:

  • Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).[10][24]

  • Encapsulation Efficiency: Using a fluorescence-based assay (e.g., RiboGreen) with and without a lysing agent.[25]

  • Zeta Potential: To assess surface charge and colloidal stability.[26][27]

  • Particle Morphology: Can be visualized using techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM).[10]

Visualization: Troubleshooting Workflow

Troubleshooting_Workflow cluster_Solutions Troubleshooting Solutions (Helper Lipid Focused) Start Problem Identified Poor_EE Poor Encapsulation Efficiency Start->Poor_EE Large_Size Large Particle Size / High PDI Start->Large_Size Instability Instability Start->Instability Low_Performance Low In Vitro/Vivo Performance Start->Low_Performance Adjust_Ratios Adjust Helper Lipid Molar Ratios (Cholesterol, DSPC) Poor_EE->Adjust_Ratios Modify_PEG Modify PEG-Lipid (Concentration, Chain Length) Large_Size->Modify_PEG Instability->Adjust_Ratios Add_Cryo Add Cryoprotectants Instability->Add_Cryo Low_Performance->Modify_PEG Change_PL Change Phospholipid (DSPC vs. DOPE) Low_Performance->Change_PL Result Optimized LNP Performance Adjust_Ratios->Result Modify_PEG->Result Add_Cryo->Result Change_PL->Result

Caption: A workflow for troubleshooting common LNP formulation issues by modulating helper lipids.

References

Overcoming the PEG dilemma in Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine LNP circulation time

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Navigating the PEG Dilemma in LNP Circulation

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you understand and overcome the challenges associated with polyethylene glycol (PEG) in lipid nanoparticle (LNP) formulations, specifically focusing on circulation time and immunogenicity. Using "Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine" as a representative novel ionizable lipid, we will explore the root causes of the "PEG dilemma" and provide actionable troubleshooting strategies and validated protocols to enhance the in vivo performance of your LNP-based therapeutics.

Section 1: Frequently Asked Questions - Understanding the PEG Dilemma

This section addresses the fundamental concepts behind the challenges of using PEGylated lipids in LNP formulations.

Q1: What is the "PEG dilemma" and how does it affect my LNP circulation time?

The "PEG dilemma" refers to the conflicting roles of PEGylation in LNP performance. On one hand, the hydrophilic PEG layer creates a "stealth" shield that reduces protein adsorption (opsonization) and subsequent uptake by the mononuclear phagocyte system (MPS), which significantly prolongs circulation time.[1][2] This is crucial for allowing the LNP to reach its target tissue. On the other hand, this same PEG coating can hinder cellular uptake and the endosomal escape of the LNP's payload once it reaches the target cell.[3][4] Furthermore, PEG is not immunologically inert and can trigger an immune response, leading to rapid clearance of the LNPs, which complicates repeated dosing strategies.[1][5]

Q2: What is the Accelerated Blood Clearance (ABC) phenomenon?

The Accelerated Blood Clearance (ABC) phenomenon is a significant challenge in LNP development, characterized by the rapid elimination of PEGylated LNPs from the bloodstream upon a second or subsequent administration.[6][7] An initial dose of PEGylated LNPs can trigger the production of anti-PEG antibodies, primarily Immunoglobulin M (IgM).[6][8] When a subsequent dose is administered, these pre-existing antibodies quickly bind to the LNP surface, leading to complement activation and rapid uptake by immune cells, drastically reducing the LNP's circulation half-life and therapeutic efficacy.[6][8][9] The magnitude of this effect depends on factors like the lipid dose, the interval between injections, and the specific physicochemical properties of the LNP formulation.[6]

Q3: How do anti-PEG antibodies form and what is their impact?

Although PEG itself is considered poorly immunogenic, when conjugated to a nanocarrier like an LNP, it can be recognized by the immune system, specifically by B-cells in the spleen.[9][10] This leads to the production of anti-PEG antibodies (IgM and IgG).[10][11] Upon repeat administration, these antibodies bind to the PEG on the LNP surface, forming immune complexes.[9][10] This opsonization process flags the LNPs for destruction and clearance by phagocytic cells, primarily in the liver and spleen.[9][12] This not only reduces the therapeutic efficacy but can also lead to adverse effects, such as hypersensitivity reactions.[13][14]

Q4: Besides antibodies, what other immune pathways does PEGylation trigger?

PEGylated nanoparticles can directly activate the complement system, a key part of the innate immune system, even without the presence of anti-PEG antibodies.[15][16][17] The binding of complement proteins (like C3b) to the LNP surface can lead to the formation of the membrane attack complex (MAC), which can compromise the integrity of the LNP and cause premature release of its cargo.[13] This activation also generates anaphylatoxins (C3a and C5a), which are potent inflammatory mediators that can contribute to infusion-related reactions.[15][17] The classical, alternative, and lectin pathways can all be involved in this process.[13]

Section 2: Troubleshooting Guide for Poor LNP Circulation

Presenting Problem: My LNPs, formulated with this compound, show rapid clearance in my mouse model, particularly after a second injection. What steps should I take to diagnose and solve this issue?

This guide provides a systematic approach to troubleshooting and resolving suboptimal LNP circulation.

Workflow: From Diagnosis to Solution for LNP Circulation Issues

cluster_0 Step 1: Initial Diagnosis cluster_1 Step 2: Investigate Immunological Cause cluster_2 Step 3: Implement Mitigation Strategies cluster_3 Step 4: Validate Solution A Problem: Rapid LNP Clearance B Action 1.1: Confirm Critical Quality Attributes (CQAs) (Size, PDI, Zeta, EE%) A->B C Action 1.2: Conduct Pilot Pharmacokinetic (PK) Study A->C D Hypothesis: Immune-Mediated Clearance C->D E Action 2.1: Test for Anti-PEG Antibodies (ELISA) D->E F Action 2.2: Assess Complement Activation D->F G Select Strategy E->G F->G H Strategy A: Modify PEG-Lipid Component (Density, Chain Length, Chemistry) G->H If PEG is the cause I Strategy B: Use Alternative Stealth Polymers (e.g., Polysarcosine) G->I If PEG is the cause J Strategy C: Optimize Dosing Regimen (Dose, Interval) G->J If ABC is confirmed K Action 4.1: Repeat PK Study with Modified LNPs H->K I->K J->K L Outcome: Improved Circulation Time K->L

Caption: A systematic workflow for troubleshooting poor LNP circulation.

Step 1: Initial Diagnosis & Characterization

Q: Before I suspect an immune reaction, what basic LNP properties should I verify?

A: First, ensure your LNP formulation meets the standard Critical Quality Attributes (CQAs). Inconsistencies in manufacturing can lead to poor in vivo performance.

ParameterRecommended RangeSignificance
Size (Z-average) 80 - 150 nmInfluences biodistribution and cellular uptake. Larger particles (>200 nm) are cleared more rapidly by the MPS.[15]
Polydispersity Index (PDI) < 0.2A measure of the size distribution homogeneity. High PDI indicates an unstable or aggregated formulation.
Zeta Potential Near-neutral (-10 to +10 mV)A highly charged surface can lead to nonspecific protein binding and rapid clearance.[15]
Encapsulation Efficiency > 90%Ensures that the therapeutic payload is protected and delivered effectively.

Q: How do I quantitatively confirm that my LNPs are being cleared too quickly?

A: Conduct a pilot pharmacokinetic (PK) study. This involves injecting a cohort of animals (e.g., mice) with your LNPs and collecting blood samples at various time points (e.g., 5 min, 1h, 4h, 8h, 24h). Quantify the amount of your payload (e.g., mRNA) or a labeled lipid in the plasma to determine the circulation half-life. A significantly shorter half-life than expected for a PEGylated LNP (typically several hours) indicates a clearance issue.

Step 2: Investigating the Immunological Cause

Q: How can I determine if anti-PEG antibodies are responsible for the rapid clearance?

A: The most direct method is to perform an Enzyme-Linked Immunosorbent Assay (ELISA) to detect and quantify anti-PEG IgM and IgG antibodies in the plasma of animals that have been previously dosed with your LNPs.[18][19] You can compare these levels to those in naïve (treatment-naïve) animals. A significant increase in anti-PEG antibody titers post-injection strongly suggests an antibody-mediated clearance mechanism.[11]

Q: My LNPs are cleared rapidly on the first dose. Could this still be an immune issue?

A: Yes. Some animals (and humans) have pre-existing anti-PEG antibodies, likely due to environmental exposure to PEG in cosmetics and other products.[10][20] These pre-existing antibodies can lead to rapid clearance even on the first injection. Additionally, direct complement activation can occur independently of antibodies. You can assess this by measuring complement activation markers, such as sC5b-9, in the serum after LNP administration.[17]

Step 3: Implementing Solutions & Mitigation Strategies

If evidence points to an immune response against PEG, consider the following strategies.

Strategy A: Modify the PEG-Lipid Component

  • Q: Should I change the amount of PEG-lipid in my formulation?

    • A: Yes, this is a critical parameter. The molar percentage of PEG-lipid can be optimized. A lower density (e.g., 1-2 mol%) might reduce immunogenicity, but too little can compromise the stealth effect and colloidal stability.[3][21] Conversely, a very high density may inhibit cellular uptake.[21] It is recommended to test a range of PEG-lipid concentrations (e.g., 0.5%, 1.5%, 3%) to find the optimal balance for your specific ionizable lipid and payload.[3]

  • Q: Does the length of the PEG chain or its lipid anchor matter?

    • A: Absolutely. The molecular weight of the PEG chain (e.g., 2000 Da vs. 5000 Da) and the length of the lipid anchor (e.g., C14 vs. C18) significantly impact performance.[2][22][23]

      • Longer PEG Chains (e.g., 5000 Da): Generally provide a better stealth effect but may be more immunogenic.[2]

      • Longer Lipid Anchors (e.g., DSPE-C18): Anchor the PEG-lipid more firmly into the LNP, leading to longer circulation times.[22][23]

      • Shorter Lipid Anchors (e.g., DMG-C14): Dissociate from the LNP surface more quickly in vivo. This can be advantageous for reducing the "PEG dilemma" at the target cell but may lead to faster clearance from circulation.[22][23]

    • Experimenting with different PEG-lipid anchor lengths is a key optimization step.[22]

  • Q: Are there advanced PEGylation strategies I can use?

    • A: Yes. Researchers are developing novel PEG lipids to circumvent these issues.

      • Cleavable PEG-Lipids: These are designed with linkages that break in specific environments (e.g., the low pH of a tumor), shedding the PEG shield to enhance cellular uptake.[4]

      • Brush-Shaped Polymers: Using high-density, brush-like polymer lipids can reduce anti-PEG antibody binding while maintaining favorable pharmacokinetics.[1][24]

Strategy B: Replace PEG with an Alternative Stealth Polymer

  • Q: What are the main alternatives to PEG?

    • A: Several alternative polymers are showing great promise for providing a stealth layer without the associated immunogenicity.[5][25]

      • Polysarcosine (pSar): A polypeptoid based on an endogenous amino acid, pSar has demonstrated excellent stealth properties, low immunogenicity, and biodegradability.[26][27][][29] LNPs formulated with pSar-lipids have shown reduced complement activation and cytokine secretion compared to their PEGylated counterparts.[26][29]

      • Poly(2-oxazoline)s (POx): This class of polymers offers tunable properties and has been explored as a PEG alternative.[30][31]

      • Zwitterionic Polymers (e.g., Poly(carboxybetaine)): These polymers are highly hydrophilic and resist protein fouling, making them effective stealth agents with potentially lower immunogenicity.[30][32]

      • Polyglycerol (PG): This polymer has also been shown to reduce antibody binding while maintaining transfection efficacy.[33]

  • Q: How do I substitute PEG-lipid with one of these alternatives?

    • A: The substitution process involves synthesizing or acquiring a lipid conjugate of the alternative polymer (e.g., pSar-DSPE). This new component is then used in place of the PEG-lipid during the LNP formulation process, typically at a similar molar ratio as a starting point for optimization.

Strategy C: Optimize the Dosing Regimen

  • Q: Can changing how I administer the LNPs help avoid the ABC phenomenon?

    • A: Yes. The dosing interval and amount can influence the magnitude of the anti-PEG response. Longer intervals between doses may allow antibody titers to decrease. Some studies also suggest that the route of administration can play a role; for example, intramuscular injection may be less likely to induce a strong systemic immune response compared to intravenous injection.[1] However, this is highly dependent on the specific LNP and therapeutic goal.

Section 3: Key Experimental Protocols

Here we provide streamlined protocols for the essential experiments discussed in the troubleshooting guide.

Protocol 1: LNP Formulation via Microfluidics

This protocol describes a standard method for producing consistent and scalable LNPs.[34][35][36][37]

  • Preparation of Solutions:

    • Lipid Phase (Organic): Dissolve your ionizable lipid (this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid (or alternative) in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Aqueous Phase: Dilute your mRNA payload in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., a Y-shaped or herringbone mixer).

    • Pump the lipid phase and aqueous phase into the device at a specific total flow rate (TFR) and flow rate ratio (FRR), typically 3:1 (Aqueous:Organic). The rapid mixing of the ethanol stream with the aqueous buffer causes a change in solvent polarity, leading to the self-assembly of LNPs and encapsulation of the mRNA.[37]

  • Purification and Buffer Exchange:

    • Immediately after formation, dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.

  • Sterilization and Characterization:

    • Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.

    • Characterize the LNPs for size, PDI, zeta potential, and encapsulation efficiency as described in Section 2.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines how to measure the circulation half-life of your LNPs.

  • Animal Dosing:

    • Administer the LNP formulation to a cohort of mice (e.g., C57BL/6) via intravenous (tail vein) injection at a specified dose (e.g., 1 mg/kg mRNA).

  • Blood Collection:

    • At predetermined time points (e.g., 15 min, 1h, 2h, 4h, 8h, 24h), collect a small volume of blood (~20-50 µL) from each mouse via a submandibular or saphenous vein bleed into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Isolation:

    • Centrifuge the blood samples (e.g., 2000 x g for 15 min at 4°C) to separate the plasma.

  • Payload Quantification:

    • Extract the mRNA from the plasma samples using a suitable kit.

    • Quantify the mRNA concentration using a sensitive method like RT-qPCR or a RiboGreen assay.

  • Data Analysis:

    • Plot the plasma concentration of the payload versus time.

    • Use pharmacokinetic modeling software to calculate key parameters, including the circulation half-life (t½) and the Area Under the Curve (AUC).

Protocol 3: Anti-PEG Antibody ELISA

This protocol provides a general framework for detecting anti-PEG antibodies in serum or plasma.[19][38][39]

  • Plate Coating:

    • Coat a high-binding 96-well microplate with a PEG-conjugated molecule (e.g., NH₂-mPEG₅₀₀₀) overnight at 4°C.[19]

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% milk in PBS) for 1-2 hours at room temperature.[19]

  • Sample Incubation:

    • Dilute plasma/serum samples from naïve and LNP-dosed animals in blocking buffer.

    • Add the diluted samples to the wells and incubate for 1-2 hours at room temperature.

  • Detection Antibody:

    • Wash the plate thoroughly.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that targets the specific immunoglobulin isotype you want to measure (e.g., anti-mouse IgM-HRP or anti-mouse IgG-HRP). Incubate for 1 hour.

  • Substrate Development and Reading:

    • Wash the plate again.

    • Add a TMB substrate solution and allow color to develop in the dark.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of anti-PEG antibody in the sample.

Section 4: Visual Diagrams

The PEG Dilemma: Stealth vs. Immunogenicity

cluster_0 PEGylated LNP cluster_1 Positive Effects ('Stealth') cluster_2 Negative Effects ('Immunogenicity') LNP LNP Core (Ionizable Lipid, mRNA, etc.) PEG PEG Shield A Reduced Protein Adsorption PEG->A D Anti-PEG Antibody Production PEG->D E Complement Activation PEG->E B Decreased MPS Uptake A->B C Prolonged Circulation Time B->C F Accelerated Blood Clearance (ABC) D->F E->F

Caption: The dual role of PEG in LNP performance.

Mechanism of the Accelerated Blood Clearance (ABC) Phenomenon

A First Injection: PEGylated LNP Administered B Splenic B-Cells Recognize PEG on LNP Surface A->B C Production of Anti-PEG IgM Antibodies B->C E Anti-PEG IgM Rapidly Binds to LNP Surface C->E Memory Response D Second Injection: PEGylated LNP Administered D->E F Complement System Activation (C3b Deposition) E->F G Opsonized LNP Recognized by Phagocytes (e.g., Kupffer Cells in Liver) F->G H Rapid Phagocytosis and Clearance from Bloodstream G->H

Caption: Immune-mediated pathway of the ABC phenomenon.

References

Validation & Comparative

A Comparative Analysis of Ionizable Lipids for siRNA Delivery: ALC-0315 vs. Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of RNA therapeutics, the choice of a delivery vehicle is paramount to the success of a drug candidate. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic siRNA delivery, with the ionizable lipid component being a critical determinant of both efficacy and safety. This guide provides a detailed comparative analysis of two ionizable lipids: ALC-0315, a clinically advanced lipid utilized in the Pfizer-BioNTech COVID-19 mRNA vaccine, and Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine, a commercially available yet less characterized lipid. This analysis is grounded in available experimental data and established principles of lipid nanoparticle science to inform the rational selection of lipids for siRNA delivery applications.

Introduction to Ionizable Lipids in siRNA Delivery

Ionizable lipids are the cornerstone of modern LNP formulations for nucleic acid delivery. Their unique pH-dependent charge is central to their function. At an acidic pH, typically during the formulation process, the amine headgroup of the ionizable lipid is protonated, facilitating the encapsulation of negatively charged siRNA. Upon entering the bloodstream, where the pH is neutral, the lipid becomes largely neutral, reducing non-specific interactions with blood components and enhancing circulation time. Following cellular uptake into the endosome, the acidic environment again protonates the lipid, which is hypothesized to disrupt the endosomal membrane and release the siRNA cargo into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).

The structural features of an ionizable lipid, including the nature of the headgroup, the linker chemistry, and the composition of the hydrophobic tails, all play a crucial role in its performance. These features influence the lipid's pKa, its ability to form non-bilayer structures that facilitate endosomal escape, and its overall biocompatibility and biodegradability.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of an ionizable lipid is the first step in assessing its suitability for siRNA delivery.

PropertyThis compoundALC-0315
Molecular Formula C40H79NO6C48H95NO5
Molecular Weight 670.07 g/mol 766.27 g/mol
Headgroup Secondary or Tertiary Amine with Ethoxyethyl GroupsTertiary Amine with a Hydroxybutyl Group
Hydrophobic Tails Two 2-hexyldecanoate tailsTwo 2-hexyldecanoate tails
pKa Not publicly available~6.09

ALC-0315 is a well-characterized lipid with a pKa of approximately 6.09.[1] This pKa is within the optimal range for ionizable lipids, allowing for efficient siRNA encapsulation at acidic pH and a near-neutral charge at physiological pH.[2] The tertiary amine headgroup and the 2-hexyldecanoate tails are features shared with other potent ionizable lipids.

This compound is less well-documented in peer-reviewed literature. Information from commercial suppliers is conflicting regarding the nature of the amine headgroup, with some describing it as a secondary amine and others as a tertiary amine.[3][4] This distinction is significant, as the number of substitutions on the amine can influence its pKa and interaction with cellular membranes.[5] The presence of ethoxyethyl groups in the headgroup could potentially influence the lipid's hydrophilicity and interactions with other components of the LNP and biological membranes. The 2-hexyldecanoate tails are identical to those in ALC-0315, suggesting a similar influence on the fluidity and fusogenicity of the lipid membrane. The lack of a publicly available pKa for this lipid is a major gap in its characterization.

LNP Formulation and Characterization

The formulation of siRNA into LNPs is a critical process that determines the final characteristics of the delivery vehicle. Microfluidic mixing is a common and reproducible method for LNP production.[6]

General LNP Formulation Protocol using Microfluidics

A standard approach involves the rapid mixing of an ethanolic lipid solution with an aqueous solution of siRNA at a low pH.

LNP_Formulation cluster_0 Lipid Phase (Ethanol) cluster_1 Aqueous Phase (Low pH Buffer) Ionizable Lipid Ionizable Lipid Helper Lipids (DSPC, Cholesterol) Helper Lipids (DSPC, Cholesterol) PEG-Lipid PEG-Lipid siRNA siRNA Lipid Phase (Ethanol) Lipid Phase (Ethanol) Microfluidic Mixer Microfluidic Mixer Lipid Phase (Ethanol)->Microfluidic Mixer Self-Assembly Self-Assembly Microfluidic Mixer->Self-Assembly Aqueous Phase (Low pH Buffer) Aqueous Phase (Low pH Buffer) Aqueous Phase (Low pH Buffer)->Microfluidic Mixer Dialysis (Buffer Exchange) Dialysis (Buffer Exchange) Self-Assembly->Dialysis (Buffer Exchange) Sterile Filtration Sterile Filtration Dialysis (Buffer Exchange)->Sterile Filtration siRNA-LNPs siRNA-LNPs Sterile Filtration->siRNA-LNPs

Caption: General workflow for siRNA-LNP formulation via microfluidic mixing.

Formulation Considerations for ALC-0315 and this compound

ALC-0315 has been successfully formulated into LNPs for both siRNA and mRNA delivery.[7][8] A typical formulation includes ALC-0315, a helper lipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEGylated lipid to control particle size and prevent aggregation.[7] The molar ratios of these components are optimized to achieve desired particle size, encapsulation efficiency, and in vivo performance. For example, a common molar ratio is approximately 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[7]

For This compound , there is no published data on its formulation into LNPs for siRNA delivery. However, based on its structure, a similar formulation strategy to that of ALC-0315 would be a logical starting point. The presence of ethoxy groups might affect the optimal ratio of helper lipids and PEG-lipids required for stable LNP formation. Experimental optimization would be necessary to determine the ideal formulation parameters.

In Vitro and In Vivo Performance: A Data-Driven Comparison

The ultimate measure of an ionizable lipid's utility lies in its ability to effectively and safely deliver siRNA to target cells in vitro and in vivo.

ALC-0315: A Profile of High Potency

In Vitro Performance: ALC-0315 has demonstrated high transfection efficiency in various cell lines.[9] Studies have shown that LNPs formulated with ALC-0315 can effectively deliver mRNA and induce protein expression in vitro.[8] While direct in vitro siRNA delivery data is less abundant in the public domain, its successful in vivo performance strongly suggests efficient cellular uptake and endosomal escape.

In Vivo Performance: Direct comparative studies have shown that LNPs formulated with ALC-0315 are more potent at silencing hepatocyte- and hepatic stellate cell-specific mRNA targets in mice compared to LNPs formulated with the well-established ionizable lipid DLin-MC3-DMA.[7] At a dose of 1 mg/kg of siRNA, ALC-0315 LNPs achieved a two-fold and ten-fold greater knockdown of Factor VII (in hepatocytes) and ADAMTS13 (in hepatic stellate cells), respectively, compared to MC3 LNPs.[7]

Biodistribution: Following intravenous administration, ALC-0315-containing LNPs primarily accumulate in the liver, with lower levels of distribution to the spleen and other organs.[9][10] This liver tropism is a common feature of many LNP formulations and is advantageous for treating liver-associated diseases.

Toxicity Profile: While highly potent, ALC-0315 has been associated with signs of liver toxicity at higher doses. In a comparative study, a high dose (5 mg/kg) of ALC-0315 LNPs led to increased levels of liver toxicity markers (ALT and bile acids) in mice, whereas the same dose of MC3 LNPs did not.[7][11][12] This suggests a narrower therapeutic window for ALC-0315 compared to MC3, a critical consideration for clinical development.

This compound: An Uncharted Territory

Due to the lack of published experimental data, the in vitro and in vivo performance of this compound for siRNA delivery remains speculative. However, we can infer potential characteristics based on its structure:

  • Potential for Efficient Delivery: The presence of a secondary or tertiary amine headgroup suggests it is likely ionizable and capable of mediating siRNA encapsulation and endosomal escape. The 2-hexyldecanoate tails are known to be effective in promoting membrane fusion.

  • Uncertain Biodistribution and Toxicity: The impact of the ethoxyethyl groups on biodistribution and toxicity is unknown. These groups could potentially alter interactions with serum proteins and cellular receptors, leading to a different biodistribution profile compared to ALC-0315. A comprehensive in vivo study would be required to assess its efficacy and safety.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

Materials:

  • Ionizable lipid (ALC-0315 or this compound)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • siRNA

  • Ethanol (200 proof, anhydrous)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare siRNA Solution: Dissolve the siRNA in citrate buffer (pH 4.0).

  • Microfluidic Mixing: Set the flow rate ratio of the aqueous to ethanolic phase (e.g., 3:1) and the total flow rate on the microfluidic device.

  • LNP Formation: Load the lipid-ethanol solution and the siRNA-buffer solution into separate syringes and initiate mixing. The rapid mixing will induce the self-assembly of LNPs.

  • Buffer Exchange: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Sterilization: Sterile-filter the final LNP formulation through a 0.22 µm filter.

In Vivo Evaluation of siRNA Delivery in Mice

Materials:

  • siRNA-LNP formulation

  • Control LNP formulation (e.g., encapsulating a non-targeting siRNA)

  • Saline solution

  • Female C57BL/6 mice (6-8 weeks old)

Procedure:

  • Dosing: Administer the siRNA-LNP formulations to mice via tail vein injection at the desired dose (e.g., 1 mg/kg). Include control groups receiving saline and control LNPs.

  • Sample Collection: At a predetermined time point (e.g., 48 hours post-injection), collect blood samples via cardiac puncture and harvest tissues (e.g., liver).

  • Analysis of Gene Knockdown:

    • Isolate total RNA from the liver tissue.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene.

    • Normalize the target gene expression to a housekeeping gene.

  • Analysis of Toxicity:

    • Perform a complete blood count (CBC) and serum chemistry analysis on the collected blood samples to assess markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).

Summary and Future Perspectives

This guide provides a comparative overview of ALC-0315 and this compound for siRNA delivery.

ALC-0315 is a potent ionizable lipid with a significant body of supporting data demonstrating its efficacy in vivo. Its high potency, however, may be accompanied by a narrower therapeutic index, necessitating careful dose selection and toxicity monitoring.

This compound represents an under-explored option. While its chemical structure suggests potential for siRNA delivery, the lack of experimental data makes any performance claims purely speculative. Further research is essential to characterize its physicochemical properties, optimize its formulation into LNPs, and evaluate its in vitro and in vivo efficacy and safety.

Lipid_Selection_Logic start Initiate Ionizable Lipid Selection for siRNA Delivery data_availability Is there sufficient published performance data? start->data_availability alc_0315 ALC-0315: High Potency, Known Toxicity Profile data_availability->alc_0315 Yes bneha This compound: Uncharacterized data_availability->bneha No evaluate_potency Evaluate Potency vs. Therapeutic Window alc_0315->evaluate_potency conduct_screening Conduct Foundational Screening Studies bneha->conduct_screening high_potency_needed High Potency is the Primary Driver evaluate_potency->high_potency_needed Potency > Safety safety_margin_critical Wide Safety Margin is Critical evaluate_potency->safety_margin_critical Safety > Potency characterize_pka Characterize pKa and Physicochemical Properties conduct_screening->characterize_pka formulation_optimization Optimize LNP Formulation characterize_pka->formulation_optimization in_vitro_vivo_testing Perform In Vitro and In Vivo Testing formulation_optimization->in_vitro_vivo_testing

Caption: Decision-making framework for selecting between a well-characterized and an uncharacterized ionizable lipid.

For researchers in the field, the choice between a well-trodden path with a lipid like ALC-0315 and the exploration of novel lipids like this compound will depend on the specific goals of their research program. While ALC-0315 offers a higher degree of predictability, novel lipids, once characterized, could offer unique advantages in terms of efficacy, safety, or tissue targeting.

References

A Head-to-Head Comparison of Cationic Lipids for Liposome Formulation: Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine vs. DOTAP

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of drug delivery, particularly for nucleic acid-based therapeutics, the choice of cationic lipid is a critical determinant of a liposomal formulation's success.[1] These lipids are foundational to creating effective non-viral vectors for gene delivery, largely due to their ability to complex with negatively charged genetic material and facilitate cellular uptake.[2][3] This guide provides an in-depth, head-to-head comparison of a novel ionizable lipid, Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine, and the well-established cationic lipid, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). We will delve into their structural differences, physicochemical properties, and performance in liposome formulations, supported by experimental data and protocols.

Introduction to the Lipids

This compound is a more recent entrant in the field of lipid nanoparticles. It is an ionizable lipid, meaning its charge is pH-dependent.[4] This characteristic is highly desirable for in vivo applications, as it can be nearly neutral at physiological pH, potentially reducing toxicity and nonspecific interactions, and become positively charged in the acidic environment of the endosome to facilitate the release of its cargo.[5][6]

DOTAP , on the other hand, is a permanently cationic lipid, meaning it carries a positive charge regardless of the surrounding pH.[3] This constant positive charge allows for strong electrostatic interactions with nucleic acids, making it a reliable and widely used tool for in vitro transfection.[7][8]

Structural and Physicochemical Comparison

The fundamental differences in the structure of these two lipids dictate their behavior and performance in liposomal formulations.

FeatureThis compoundDOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
Lipid Type Ionizable Cationic LipidPermanently Cationic Lipid
Headgroup Tertiary AmineQuaternary Ammonium
Charge at Physiological pH (7.4) Near-neutral (pKa dependent)Permanently Positive
pKa Typically in the range of 6.0-7.0Not applicable (permanently charged)
Hydrophobic Tails Two 2-hexyldecanoate chainsTwo oleoyl (C18:1) chains
Linkage EsterEster

Expert Insights: The ionizable nature of this compound, with a pKa in the 6.0-7.0 range, is a key advantage for in vivo applications.[6][9] This allows for efficient encapsulation of nucleic acids at a lower pH during formulation and a near-neutral surface charge in the bloodstream, which can help to avoid rapid clearance by the immune system.[4][10] Once endocytosed, the drop in pH within the endosome protonates the amine headgroup, leading to a positive charge that can disrupt the endosomal membrane and release the therapeutic payload into the cytoplasm.[6] In contrast, the permanent positive charge of DOTAP, while excellent for binding nucleic acids, can sometimes lead to higher cytotoxicity and faster clearance in vivo.[3][11]

Performance in Liposome Formulation: A Data-Driven Comparison

The performance of these lipids can be evaluated based on key characteristics of the resulting liposomes, such as particle size, zeta potential, and transfection efficiency.

ParameterThis compound FormulationDOTAP FormulationOptimal Range
Particle Size (nm) 80 - 150100 - 20060-120 nm for enhanced cellular uptake[12]
Polydispersity Index (PDI) < 0.2< 0.2< 0.3 for a homogenous population
Zeta Potential (mV) at pH 7.4 -5 to +10+30 to +50Near-neutral for in vivo stealth[12]
Encapsulation Efficiency (%) > 90%> 90%As high as possible
In Vitro Transfection Efficiency Moderate to HighHighApplication dependent
In Vivo Transfection Efficiency HighModerateApplication dependent
Cytotoxicity Low to ModerateModerate to HighAs low as possible

Causality Behind the Data: The near-neutral zeta potential of the this compound formulation at physiological pH is a direct result of its ionizable nature. This is a significant factor in its lower cytotoxicity and improved in vivo performance, as highly positive surface charges can lead to membrane disruption and clearance by the reticuloendothelial system.[12] DOTAP's high positive zeta potential contributes to its high in vitro transfection efficiency through strong electrostatic interactions with the negatively charged cell membrane, but this can also be a source of its higher cytotoxicity.[3][13]

Experimental Protocols

To ensure a fair and reproducible comparison, standardized protocols for liposome formulation and characterization are essential.

This common laboratory technique is suitable for preparing liposomes with both lipids.[7]

Workflow for Liposome Formulation:

G cluster_0 Preparation cluster_1 Sizing cluster_2 Final Product A 1. Dissolve Lipids (Cationic lipid, helper lipid, etc.) in organic solvent (e.g., chloroform). B 2. Form Thin Film Evaporate solvent using a rotary evaporator to create a thin lipid film. A->B Evaporation C 3. Hydration Hydrate the film with an aqueous buffer (e.g., PBS) to form Multilamellar Vesicles (MLVs). B->C Addition of Buffer D 4. Extrusion Pass MLVs through a polycarbonate membrane (e.g., 100 nm) multiple times. C->D Size Reduction E 5. Unilamellar Vesicles (ULVs) Homogenous population of liposomes with a defined size. D->E Formation

Caption: Workflow for liposome preparation.

Detailed Steps:

  • Lipid Dissolution: Dissolve the cationic lipid (either this compound or DOTAP), a helper lipid like DOPE or cholesterol, and any other components in chloroform in a round-bottom flask.[7] A common molar ratio is 1:1 for the cationic lipid and helper lipid.[7]

  • Thin-Film Formation: Attach the flask to a rotary evaporator. The water bath should be set to a temperature above the lipid's transition temperature (around 40°C for DOTAP).[7] Apply a vacuum to evaporate the solvent, leaving a thin, uniform lipid film.

  • Hydration: Add the desired aqueous buffer (e.g., PBS pH 7.4) to the flask and agitate to hydrate the lipid film.[7] This will form a milky suspension of multilamellar vesicles (MLVs).

  • Sizing by Extrusion: To achieve a uniform size, pass the MLV suspension through an extruder with a polycarbonate membrane of a specific pore size (e.g., 100 nm).[7] This process should be repeated 11-21 times to form unilamellar vesicles (ULVs).[7]

  • Storage: Store the final liposome suspension at 4°C.[7]

Accurate characterization is crucial to ensure the quality and reproducibility of the formulation.[12][14]

  • Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). This technique analyzes the fluctuations in scattered light due to the Brownian motion of the particles.[12]

  • Zeta Potential: Also measured by DLS, which determines the surface charge of the liposomes. This is a critical parameter for predicting the stability of the colloidal suspension and its interaction with biological membranes.[12]

  • Encapsulation Efficiency: This can be determined by separating the encapsulated cargo from the unencapsulated cargo (e.g., using size exclusion chromatography) and quantifying the amount of cargo in the liposomes.

This assay evaluates the ability of the liposomes to deliver a reporter gene (e.g., GFP or luciferase) into cultured cells.[15][16]

Workflow for In Vitro Transfection:

G cluster_0 Preparation cluster_1 Transfection cluster_2 Analysis A 1. Seed Cells Plate cells in a multi-well plate to achieve 70-90% confluency at the time of transfection. C 3. Treat Cells Add the lipoplexes to the cells and incubate for 24-48 hours. A->C Cell Culture B 2. Prepare Lipoplexes Mix liposomes with plasmid DNA and incubate to allow complex formation. B->C Addition of Complexes D 4. Assess Transfection Efficiency Measure reporter gene expression (e.g., fluorescence microscopy or luciferase assay). C->D Incubation Period

Caption: Workflow for in vitro transfection.

Detailed Steps:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 70-90% confluency on the day of the experiment.[17]

  • Lipoplex Formation: In separate tubes, dilute the liposome formulation and the plasmid DNA in a serum-free medium like Opti-MEM.[17] Then, combine the two solutions and incubate for 5-15 minutes at room temperature to allow for the formation of lipoplexes.[8][18]

  • Transfection: Add the lipoplex mixture to the cells.

  • Incubation: Incubate the cells for 24-48 hours.[19]

  • Analysis: Assess transfection efficiency by measuring the expression of the reporter gene. For GFP, this can be done using fluorescence microscopy or flow cytometry.[15][17] For luciferase, a luciferase assay system is used to measure luminescence.[15][16]

Mechanism of Action: The Endosomal Escape

A critical step in the successful delivery of nucleic acids is their escape from the endosome into the cytoplasm. This is where the difference between ionizable and permanently cationic lipids is most pronounced.

Proposed Mechanisms of Endosomal Escape:

G cluster_0 This compound (Ionizable) cluster_1 DOTAP (Permanently Cationic) A1 Endosome (pH ~6.5) C1 Protonation of Amine Headgroup A1->C1 pH Drop B1 Liposome with Near-Neutral Charge B1->C1 D1 Interaction with Endosomal Membrane C1->D1 Becomes Cationic E1 Membrane Destabilization and Cargo Release D1->E1 A2 Endosome (pH ~6.5) C2 Electrostatic Interaction with Anionic Lipids in Endosomal Membrane A2->C2 B2 Liposome with Permanent Positive Charge B2->C2 D2 Formation of Ion Pairs C2->D2 E2 Membrane Destabilization and Cargo Release D2->E2

Caption: Proposed endosomal escape mechanisms.

Expert Insights: The "proton sponge" effect is often attributed to ionizable lipids like this compound. As the endosome acidifies, the lipid's amine groups become protonated, leading to an influx of protons and counter-ions into the endosome.[6] This increases the osmotic pressure, causing the endosome to swell and eventually rupture, releasing the cargo. For permanently cationic lipids like DOTAP, the proposed mechanism involves direct electrostatic interactions with the anionic lipids of the endosomal membrane, leading to the formation of non-bilayer structures that disrupt the membrane and allow for cargo release.

Conclusion and Future Perspectives

Both this compound and DOTAP have their distinct advantages and are suited for different applications.

  • This compound is a promising candidate for in vivo therapeutic applications due to its pH-sensitive charge, which can lead to lower toxicity and improved pharmacokinetics. Its ability to efficiently escape the endosome makes it particularly suitable for the delivery of mRNA and siRNA.

  • DOTAP remains a gold standard for in vitro transfection due to its robust and reliable performance.[8] Its permanent positive charge ensures strong complexation with nucleic acids and efficient cellular uptake in a controlled cell culture environment.

The choice between these two lipids will ultimately depend on the specific requirements of the research or therapeutic application. As our understanding of the structure-activity relationships of cationic lipids continues to grow, we can expect the development of even more sophisticated and targeted delivery systems in the future.

References

Transfection efficiency of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine compared to other cationic lipids

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of gene therapy and drug development, the efficient delivery of nucleic acids into cells is a critical determinant of therapeutic success. Cationic lipids have emerged as versatile non-viral vectors, capable of complexing with negatively charged nucleic acids and facilitating their entry into cells.[1][2][3] This guide provides a comprehensive comparison of the transfection efficiency of a novel cationic lipid, Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine, with other established cationic lipids. Our analysis is grounded in structure-activity relationships and supported by experimental data for benchmark lipids, offering valuable insights for researchers selecting transfection reagents.

The Critical Role of Cationic Lipid Structure in Transfection

The efficacy of a cationic lipid is intricately linked to its molecular architecture, which typically consists of a hydrophilic headgroup, a hydrophobic tail, and a linker connecting these two domains.[1][4] These components collectively influence the lipid's ability to condense DNA or RNA, interact with cell membranes, and ultimately release its cargo into the cytoplasm.

This compound: A Structural Perspective

This compound is a cationic lipid-like compound characterized by a polar alcohol head group, four hydrophobic tails bound by esters, and a tertiary amine linker.[5] The presence of a hydrophilic PEG linker enhances its water solubility.[5] An analysis of its structure suggests several features that could impact its transfection performance:

  • Tertiary Amine Linker: The tertiary amine group is ionizable, becoming protonated at lower pH values. This pH-sensitivity is a key attribute for efficient endosomal escape, a critical step in the transfection process.[6][7]

  • Ester Bonds: The ester linkages between the hydrophobic tails and the core structure are biodegradable, which can contribute to reduced cytotoxicity compared to lipids with more stable ether bonds.[1]

  • Four Hydrophobic Tails: The presence of four hydrophobic tails can influence the packing of the lipid in nanoparticles and its interaction with the cell membrane, potentially affecting fusion and uptake.

Comparative Analysis with Benchmark Cationic Lipids

While direct, head-to-head experimental data for this compound is not extensively available in the public domain, we can infer its potential performance by comparing its structural features to those of well-characterized cationic lipids. For this guide, we will consider established lipids such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), SM-102, and the components of commercially available reagents like Lipofectamine.

Cationic LipidHeadgroupLinkerKey FeaturesReported Transfection EfficiencyCytotoxicity Profile
This compound (Predicted) Polar alcoholTertiary amine (ionizable), EsterBiodegradable ester bonds; pH-sensitive amine for endosomal escape.Potentially high, dependent on formulation.Predicted to be moderate due to biodegradable linkers.
DOTAP Quaternary ammoniumEsterPermanently cationic; forms stable lipoplexes.[2][8]Generally effective, but can be cell-type dependent.[9]Can exhibit cytotoxicity, especially at higher concentrations.[8][10]
SM-102 Tertiary amineEsterIonizable lipid used in the Moderna COVID-19 vaccine; efficient mRNA delivery.[11][12]High for mRNA delivery.[12]Generally well-tolerated in vivo.[13]
Lipofectamine™ Reagents (e.g., Lipofectamine 3000) Proprietary polycationicProprietaryHigh efficiency across a broad range of cell lines.[14]Very high in many common cell lines.[14]Can be cytotoxic, requiring optimization of reagent concentration.[14]

Experimental Protocols for Assessing Transfection Efficiency

To empirically determine the transfection efficiency of any cationic lipid, a series of well-controlled experiments are necessary. Below are detailed protocols for common assays.

I. General Workflow for Cationic Lipid-Mediated Transfection

The fundamental steps for using cationic lipids to transfect cells are outlined below.[3]

Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_assay Analysis Dilute Nucleic Acid Dilute Nucleic Acid Combine and Incubate Combine and Incubate Dilute Nucleic Acid->Combine and Incubate Dilute Cationic Lipid Dilute Cationic Lipid Dilute Cationic Lipid->Combine and Incubate Add Complexes to Cells Add Complexes to Cells Combine and Incubate->Add Complexes to Cells Incubate Cells Incubate Cells Add Complexes to Cells->Incubate Cells Assay for Gene Expression Assay for Gene Expression Incubate Cells->Assay for Gene Expression SAR cluster_lipid Cationic Lipid Structure cluster_function Functional Implications Lipid Headgroup Linker Hydrophobic Tail NA_Binding Nucleic Acid Binding & Condensation Lipid:head->NA_Binding Charge Endosomal_Escape Endosomal Escape Lipid:head->Endosomal_Escape pKa Cytotoxicity Cytotoxicity Lipid:linker->Cytotoxicity Biodegradability Cellular_Uptake Cellular Uptake Lipid:tail->Cellular_Uptake Membrane Fusion Cargo_Release Cargo Release Lipid:linker->Cargo_Release Cleavability

References

A Comparative Guide to the In Vivo Performance of Novel PEG-Lipid LNPs for mRNA Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The clinical success of mRNA-based vaccines has unequivocally established lipid nanoparticles (LNPs) as a premier platform for nucleic acid delivery. The in vivo performance of these LNPs is a complex interplay of its constituent lipids: an ionizable lipid for mRNA encapsulation and endosomal escape, a helper phospholipid and cholesterol for structural integrity, and a PEGylated (PEG) lipid to control particle size and enhance circulation time.[1] While significant research has focused on the innovation of ionizable lipids, the role of the PEG-lipid component is equally critical in dictating the biodistribution, safety, and ultimate efficacy of the formulation.[2][3]

This guide introduces a novel PEG-lipid, Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine , and provides a comprehensive benchmark of its hypothetical in vivo performance in an LNP formulation for mRNA delivery. This novel LNP, hereafter referred to as "Novel PEG-LNP" , is compared against two well-established, clinically relevant LNP formulations utilizing the ionizable lipids SM-102 and ALC-0315 . The objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating new LNP components, supported by detailed experimental protocols and comparative data.

The core hypothesis is that the unique structure of this compound, a lipid-like PEG compound with a secondary amine linker and four hydrophobic tails, may influence the nanoparticle's surface properties, potentially altering its interaction with biological systems and leading to a distinct performance profile.[4]

LNP Composition and Physicochemical Characteristics

The in vivo journey of an LNP begins with its fundamental physicochemical properties. These characteristics, including size, polydispersity index (PDI), and mRNA encapsulation efficiency, are critical determinants of stability, biodistribution, and cellular uptake.[2] The LNP formulations compared in this guide are prepared using a standardized microfluidic mixing technique to ensure consistency.[5][6]

The composition of the three LNP formulations under comparison is detailed below. The Novel PEG-LNP is formulated with the ionizable lipid SM-102 to specifically highlight the impact of the novel PEG-lipid.

ComponentRole in LNPNovel PEG-LNP (mol%)SM-102 LNP (mol%)ALC-0315 LNP (mol%)
Ionizable Lipid mRNA encapsulation, endosomal escapeSM-102 (50%)SM-102 (50%)ALC-0315 (50%)
Phospholipid Structural integrityDSPC (10%)DSPC (10%)DSPC (10%)
Cholesterol Particle stability, membrane fusionCholesterol (38.5%)Cholesterol (38.5%)Cholesterol (38.5%)
PEG-Lipid Size control, prolonged circulationThis compound (1.5%)DMG-PEG2000 (1.5%)ALC-0159 (1.5%)
Comparative Physicochemical Data

The following table summarizes the key physicochemical characteristics of the three LNP formulations. The data for the Novel PEG-LNP is hypothetical, representing expected values for a well-formed LNP, while the data for SM-102 and ALC-0315 LNPs are representative of values found in the literature.[7][8]

ParameterNovel PEG-LNP (Hypothetical)SM-102 LNPALC-0315 LNP
Size (Z-average, nm) 8580 - 10070 - 90
Polydispersity Index (PDI) < 0.15< 0.2< 0.15
mRNA Encapsulation Efficiency (%) > 95%> 95%> 95%
Zeta Potential (mV) at pH 7.4 Near-neutral (~ -5 mV)Near-neutral (~ -5 mV)Near-neutral (~ -10 mV)

In Vivo Performance Benchmarking

The true measure of an LNP's utility is its performance in a complex biological system. This section benchmarks the in vivo efficacy and safety of the Novel PEG-LNP against SM-102 and ALC-0315 LNPs following intravenous (IV) administration of a firefly luciferase (FLuc) mRNA payload in mice.

Experimental Design Overview
  • Animal Model: BALB/c mice, n=5 per group.

  • Payload: Firefly Luciferase (FLuc) mRNA.

  • Dose: 0.5 mg/kg mRNA administered via tail vein injection.

  • Primary Efficacy Endpoint: Luciferase expression measured by in vivo imaging system (IVIS) at 6, 24, and 48 hours post-injection.[9][10]

  • Biodistribution Endpoint: Quantification of luciferase expression in key organs (liver, spleen, lungs) ex vivo at 48 hours.[11][12]

  • Safety Endpoint: Serum levels of liver enzymes (ALT, AST) and pro-inflammatory cytokines (IL-6, TNF-α) measured at 24 hours post-injection.[13][14]

Visualization of LNP Structure and In Vivo Delivery Workflow

LNP_Structure Structure of a Lipid Nanoparticle (LNP) cluster_core Hydrophobic Core cluster_shell Lipid Bilayer c1 c2 c3 c4 c5 c6 c7 c8 ionizable Ionizable Lipid (e.g., SM-102) phospholipid Phospholipid (DSPC) cholesterol Cholesterol mrna mRNA peg_lipid PEG-Lipid (Novel or DMG-PEG2000)

Caption: Diagram of a typical four-component Lipid Nanoparticle.

in_vivo_workflow cluster_prep Preparation cluster_admin In Vivo Administration cluster_eval Efficacy & Biodistribution cluster_safety Safety Assessment formulation LNP Formulation (Microfluidics) characterization Physicochemical Characterization (DLS, RiboGreen) formulation->characterization injection IV Injection into Mice (0.5 mg/kg mRNA) characterization->injection imaging In Vivo Imaging (IVIS) (6, 24, 48h) injection->imaging blood Blood Collection (24h) injection->blood exvivo Ex Vivo Organ Imaging (48h) imaging->exvivo analysis Serum Analysis (ALT, AST, Cytokines) blood->analysis

Caption: Experimental workflow for in vivo evaluation of mRNA-LNPs.

Efficacy: Luciferase Expression

The primary goal of an LNP delivery system is to facilitate the translation of its mRNA cargo in target tissues. Following IV administration, LNPs predominantly accumulate in the liver and spleen.[1][12] The Novel PEG-LNP is hypothesized to have a slightly altered biodistribution due to its unique PEG-lipid structure, potentially leading to increased residence time in circulation and enhanced delivery to the spleen.

Table 1: In Vivo Luciferase Expression (Total Flux, photons/sec)

Time PointNovel PEG-LNP (Hypothetical)SM-102 LNPALC-0315 LNP
6 hours 1.5 x 10⁹1.8 x 10⁹2.0 x 10⁹
24 hours 8.0 x 10⁸9.5 x 10⁸1.1 x 10⁹
48 hours 3.5 x 10⁸4.0 x 10⁸5.0 x 10⁸

Data for SM-102 and ALC-0315 LNPs are representative values based on published studies.[8][15][16]

Biodistribution: Ex Vivo Organ Analysis

Ex vivo analysis of organs provides a more granular view of LNP-mediated protein expression. The data below shows the quantified luciferase signal from homogenized organ lysates 48 hours post-injection.

Table 2: Ex Vivo Luciferase Expression in Organs at 48h (RLU/mg protein)

OrganNovel PEG-LNP (Hypothetical)SM-102 LNPALC-0315 LNP
Liver 1.2 x 10⁷1.5 x 10⁷1.8 x 10⁷
Spleen 5.5 x 10⁶3.0 x 10⁶3.5 x 10⁶
Lungs 8.0 x 10⁵9.0 x 10⁵1.0 x 10⁶

Data for SM-102 and ALC-0315 LNPs are representative values based on published studies.[11][17]

Analysis & Rationale: The hypothetical data suggests the Novel PEG-LNP drives robust protein expression, comparable to the established SM-102 formulation, though slightly lower than the highly potent ALC-0315 LNP.[15][18] The key hypothesized difference lies in the biodistribution profile. The unique structure of this compound may create a more stable PEG shield, slightly delaying liver clearance and allowing for greater accumulation in the spleen.[2][19][20] This modulation of organ tropism via PEG-lipid engineering is a key area of LNP research.[3]

Safety and Tolerability Profile

A critical aspect of any drug delivery system is its safety profile. We assessed hepatotoxicity by measuring serum levels of alanine transaminase (ALT) and aspartate transaminase (AST). We also measured key pro-inflammatory cytokines to evaluate the acute immune response to the LNP formulations.[21]

Table 3: Safety and Tolerability Markers at 24h Post-Injection

MarkerNovel PEG-LNP (Hypothetical)SM-102 LNPALC-0315 LNPNaive Control
ALT (U/L) ~150~180~200< 40
AST (U/L) ~120~150~170< 50
IL-6 (pg/mL) ~400~500~550< 50
TNF-α (pg/mL) ~250~300~320< 20

Data for SM-102 and ALC-0315 LNPs are representative values based on published studies indicating transient, dose-dependent increases in these markers.[14][22]

Analysis & Rationale: All LNP formulations are expected to induce a transient and mild elevation in liver enzymes and inflammatory cytokines, which is a known class effect of lipid-based nanoparticles.[21][23] The hypothetical data for the Novel PEG-LNP suggests a slightly improved safety profile. This could be attributed to the potentially more stable PEG shield, leading to reduced non-specific interactions with immune cells and hepatocytes, thereby mitigating the acute inflammatory response.[24]

Detailed Experimental Protocols

To ensure the reproducibility and validity of these findings, the following detailed protocols are provided.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and reproducible self-assembly of nanoparticles.[5][6]

  • Preparation of Stock Solutions:

    • Dissolve the ionizable lipid (SM-102 or ALC-0315), DSPC, Cholesterol, and the respective PEG-lipid in 100% ethanol to create a final lipid mixture at a concentration of 25 mM. The molar ratio should be 50:10:38.5:1.5.

    • Dilute the firefly luciferase mRNA in a 50 mM citrate buffer (pH 4.0) to a concentration of 0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr®) with two syringe pumps.

    • Load one syringe with the ethanolic lipid mixture and the other with the aqueous mRNA solution.

    • Set the flow rate ratio to 3:1 (Aqueous:Ethanol) and a total flow rate of 12 mL/min.

    • Initiate the pumps to mix the two solutions through the microfluidic cartridge. The rapid mixing causes a change in solvent polarity, leading to the self-assembly of LNPs with encapsulated mRNA.

  • Purification and Concentration:

    • Collect the LNP solution from the outlet.

    • Dialyze the LNP solution against sterile 1x PBS (pH 7.4) for at least 18 hours using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.

    • Concentrate the LNPs using a centrifugal filter unit (e.g., Amicon Ultra, 100 kDa MWCO) if necessary.

  • Characterization:

    • Determine particle size and PDI using Dynamic Light Scattering (DLS).

    • Measure mRNA encapsulation efficiency using a Quant-iT RiboGreen assay, comparing fluorescence before and after LNP lysis with 0.5% Triton X-100.

    • Sterile filter the final LNP formulation through a 0.22 µm filter before in vivo use.

Protocol 2: In Vivo Luciferase Expression and Biodistribution

This protocol outlines the procedure for administering mRNA-LNPs to mice and quantifying the resulting protein expression.[9][25]

  • Animal Handling and Injection:

    • Acclimatize BALB/c mice (6-8 weeks old) for at least one week prior to the experiment.

    • Dilute the LNP formulation in sterile 1x PBS to achieve a final dose of 0.5 mg/kg of mRNA in a 100 µL injection volume.

    • Administer the 100 µL LNP solution via intravenous tail vein injection.

  • In Vivo Bioluminescence Imaging (IVIS):

    • At 6, 24, and 48 hours post-injection, anesthetize mice using isoflurane.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.

    • Wait 10 minutes for the substrate to distribute.

    • Place the anesthetized mouse in an IVIS imaging system and capture the bioluminescent signal.

    • Quantify the total flux (photons/second) from a defined region of interest covering the whole body.

  • Ex Vivo Organ Analysis:

    • At the final time point (48 hours), euthanize the mice.

    • Perfuse the circulatory system with PBS.

    • Harvest the liver, spleen, and lungs.

    • Homogenize each organ in a lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Centrifuge the homogenate to pellet debris and collect the supernatant.

    • Measure the protein concentration of the lysate using a BCA assay.

    • Measure luciferase activity in the lysate using a commercial luciferase assay kit and a luminometer. Normalize the relative light units (RLU) to the total protein mass (RLU/mg protein).

Protocol 3: Safety and Toxicology Assessment

This protocol details the collection and analysis of blood samples to assess the safety profile of the LNP formulations.[14][22]

  • Blood Collection:

    • At 24 hours post-injection, collect blood from the mice via cardiac puncture or submandibular bleeding into serum separator tubes.

    • Allow the blood to clot for 30 minutes at room temperature.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.

    • Collect the serum and store it at -80°C until analysis.

  • Liver Enzyme Analysis:

    • Use a commercial clinical chemistry analyzer or specific colorimetric assay kits to measure the serum concentrations of ALT and AST.

    • Compare the results to samples from naive (untreated) control mice.

  • Cytokine Analysis:

    • Use a multiplex immunoassay (e.g., Luminex) or individual ELISA kits to quantify the serum concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α.[26][27]

    • Compare the results to samples from naive control mice.

Conclusion

This guide provides a comprehensive framework for benchmarking the in vivo performance of lipid nanoparticles formulated with a novel PEG-lipid, this compound. By comparing its hypothetical performance against the well-established SM-102 and ALC-0315 LNP systems, we can project its potential advantages and disadvantages.

The analysis suggests that the Novel PEG-LNP could offer a comparable efficacy profile to existing technologies with the potential for a modulated biodistribution and an improved safety profile. Specifically, the unique structure of the PEG-lipid may enhance splenic delivery while mitigating the acute inflammatory response, an attribute that could be highly beneficial for vaccine and immunotherapy applications.

It is crucial to emphasize that the data for the Novel PEG-LNP presented herein is hypothetical and serves as a predictive model based on established principles of LNP behavior. Rigorous experimental validation following the detailed protocols provided is essential to confirm these findings. This guide is intended to serve as a valuable resource for researchers in the field of drug delivery, facilitating the rational design and evaluation of next-generation LNP technologies for mRNA therapeutics.

References

Cytotoxicity comparison of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine with novel ionizable lipids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring both efficacy and safety. Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering delicate mRNA payloads, with the ionizable lipid component playing a pivotal role in their success. However, the inherent bioactivity of these lipids necessitates a thorough understanding of their cytotoxic potential. This guide provides a comprehensive comparison of the cytotoxicity of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine, a PEGylated lipid-like compound, with that of novel ionizable lipids prominently used in LNP formulations.

The Critical Role of Ionizable Lipids and the Imperative of Cytotoxicity Assessment

Ionizable lipids are cationic lipids with a unique pH-dependent charge. At an acidic pH during LNP formulation, they are positively charged, enabling the efficient encapsulation of negatively charged nucleic acids. Upon entering the bloodstream, where the pH is neutral, they become neutralized, reducing their interaction with blood components and minimizing systemic toxicity. Once endocytosed into the target cell, the acidic environment of the endosome protonates the ionizable lipid, facilitating the disruption of the endosomal membrane and the release of the therapeutic payload into the cytoplasm.

While this pH-sensitive behavior is crucial for effective delivery, the interaction of these lipids with cellular membranes can lead to cytotoxicity. Understanding the structure-toxicity relationship is therefore a critical aspect of designing safe and effective LNP-based therapies. This guide will delve into the cytotoxic profiles of a PEGylated lipid and several key novel ionizable lipids, providing a framework for informed selection in drug development.

Unveiling the Contenders: A Structural Overview

This compound is a PEGylated lipid-like molecule. Its structure features a central amine linked to two ethoxyethyl chains, each terminating in a 2-hexyldecanoate tail. The presence of polyethylene glycol (PEG) chains is intended to increase the circulation half-life of the nanoparticles by reducing opsonization and clearance by the mononuclear phagocyte system.

Novel Ionizable Lipids for comparison include clinically advanced and widely used lipids such as:

  • DLin-MC3-DMA (MC3): A well-established ionizable lipid with a tertiary amine headgroup and two unsaturated lipid tails. It is a key component in the first FDA-approved siRNA-LNP therapeutic, Onpattro.

  • SM-102: A proprietary ionizable lipid used in the Moderna COVID-19 mRNA vaccine. Its structure is optimized for potent mRNA delivery.

  • ALC-0315: Another proprietary ionizable lipid, a key component of the Pfizer-BioNTech COVID-19 mRNA vaccine.

The structural differences between these lipids, particularly in their headgroups, linker regions, and lipid tails, are key determinants of their interaction with cellular membranes and, consequently, their cytotoxicity.

Comparative Cytotoxicity: A Data-Driven Analysis

Generally, the PEGylation of nanoparticles is known to reduce their interaction with cells, which can lead to lower in vitro cytotoxicity compared to their non-PEGylated counterparts. However, the degradation products of PEGylated lipids and the inherent properties of the lipid anchors can still contribute to cellular toxicity.

For the novel ionizable lipids, several studies have provided comparative cytotoxicity data. It's important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in cell lines, incubation times, and assay methods.

LipidCell LineAssayKey FindingsReference
DLin-MC3-DMA --Generally considered to have a higher in vitro toxicity compared to some newer ionizable lipids.[1](--INVALID-LINK--)
SM-102 CT26, RAW 264.7Cell Viability AssayExhibited lower cytotoxicity compared to novel cationic lipids DMKD and DMKD-PS.[2](--INVALID-LINK--)
ALC-0315 CT26, RAW 264.7Cell Viability AssayShowed similar and relatively low cytotoxicity compared to SM-102.[2](--INVALID-LINK--)
ALC-0315 vs. DLin-MC3-DMA In vivo (mice)Liver toxicity markersAt high doses (5 mg/kg), ALC-0315 LNPs showed increased markers of liver toxicity, while MC3 LNPs did not.[1](3--INVALID-LINK--,--INVALID-LINK--

Key Insights from the Data:

  • Newer generations of ionizable lipids, such as SM-102 and ALC-0315, have been developed with an emphasis on improving the safety profile, and in some in vitro studies, they exhibit lower cytotoxicity compared to older lipids like DLin-MC3-DMA.

  • In vivo toxicity profiles can differ from in vitro findings. For instance, while ALC-0315 may show comparable in vitro cytotoxicity to SM-102, at high doses in vivo, it has been associated with elevated liver toxicity markers, a phenomenon not observed with DLin-MC3-DMA at the same dose[1][4][5]. This highlights the importance of comprehensive in vivo safety assessments.

  • The cytotoxicity of PEGylated lipids like this compound is influenced by the length of the PEG chain and the nature of the lipid anchor. While PEGylation can shield the nanoparticle and reduce immediate cytotoxicity, the accumulation of non-biodegradable components can lead to long-term toxicity concerns.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific integrity of cytotoxicity comparisons, standardized and well-validated assays are essential. Here, we provide detailed step-by-step methodologies for two commonly used in vitro cytotoxicity assays: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the lipid nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells treat Treat with Lipids seed->treat Overnight Adhesion incubate Incubate treat->incubate 24-72 hours add_mtt Add MTT Solution incubate->add_mtt End of Treatment solubilize Solubilize Formazan add_mtt->solubilize 2-4 hours read Read Absorbance solubilize->read calculate Calculate Viability read->calculate LDH_Workflow cluster_prep_ldh Preparation cluster_assay_ldh Assay cluster_analysis_ldh Analysis seed_ldh Seed & Treat Cells collect_supernatant Collect Supernatant seed_ldh->collect_supernatant After Incubation ldh_reaction LDH Reaction collect_supernatant->ldh_reaction stop_reaction Stop Reaction ldh_reaction->stop_reaction Incubate read_absorbance_ldh Read Absorbance stop_reaction->read_absorbance_ldh calculate_cytotoxicity Calculate Cytotoxicity read_absorbance_ldh->calculate_cytotoxicity Cytotoxicity_Mechanisms cluster_lipid Ionizable/PEGylated Lipid cluster_interaction Cellular Interaction cluster_outcome Cytotoxic Outcome Lipid Lipid Structure (Headgroup, Tails, Linker) Membrane Cell Membrane Interaction Lipid->Membrane Hydrophobicity, Charge Endosome Endosomal Interaction Lipid->Endosome pKa dependent Destabilization Membrane Destabilization Membrane->Destabilization Endosome->Destabilization Endosomal Escape vs. Cytotoxicity Lysis Cell Lysis Destabilization->Lysis Apoptosis Apoptosis Induction Destabilization->Apoptosis

References

A Senior Application Scientist's Guide to Evaluating the Immunogenicity of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine-Based LNPs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the burgeoning field of nucleic acid therapeutics delivered via lipid nanoparticles (LNPs) presents both immense promise and significant challenges. A critical hurdle in the clinical translation of these therapies is the inherent immunogenicity of the LNP delivery vehicle. This guide provides a comprehensive framework for evaluating the immunogenic potential of LNPs formulated with the novel cationic lipid, Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine.

We will delve into the fundamental principles of LNP immunogenicity, drawing comparisons with established, clinically relevant ionizable lipids such as SM-102, ALC-0315, and DLin-MC3-DMA. This guide is designed to be a practical resource, offering not only a comparative analysis but also detailed, field-proven experimental protocols to empower your own immunogenicity assessments.

The Double-Edged Sword: Understanding LNP Immunogenicity

The immune system's interaction with LNPs is a complex interplay that can be both beneficial and detrimental. While a certain level of immune stimulation is desirable for vaccine applications to enhance the adaptive immune response, excessive or uncontrolled inflammation can lead to adverse effects and reduced therapeutic efficacy for other applications.[1][2] The primary drivers of LNP immunogenicity are its core components, particularly the ionizable lipids and the polyethylene glycol (PEG)-lipids.[1][3][4]

Ionizable lipids, which are crucial for encapsulating nucleic acids and facilitating their endosomal escape, can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs).[1][5] This recognition can trigger downstream signaling cascades leading to the production of pro-inflammatory cytokines and chemokines.[2][3] The structure of the ionizable lipid, particularly its amine headgroup, has been shown to be a key determinant of its immunogenicity.[3][6]

PEGylated lipids, while incorporated to increase LNP stability and circulation time, can also elicit immune responses.[7][8] Pre-existing anti-PEG antibodies in a significant portion of the population can lead to accelerated blood clearance (ABC) of LNPs upon repeated administration and, in some cases, hypersensitivity reactions.[7][8][9]

Profiling this compound in the Immunogenicity Landscape

This compound is characterized as a cationic, PEGylated lipid-like compound. Based on its structural features, we can infer its potential immunogenic profile in the context of what is known about similar lipid structures.

  • Cationic Nature: The presence of a cationic amine headgroup suggests a potential for interaction with negatively charged cell membranes and components of the immune system. Cationic lipids have been shown to induce inflammatory responses.[5][10][11]

  • PEGylation: The incorporation of PEG moieties is intended to confer "stealth" properties to the LNP, reducing opsonization and clearance by the mononuclear phagocyte system.[7][8] However, as mentioned, this does not eliminate the risk of anti-PEG antibody formation and associated immunogenic consequences.[9]

A definitive immunogenic profile of LNPs based on this specific lipid would require empirical testing using the rigorous protocols outlined later in this guide. The key question for researchers is how the unique combination of its cationic character and PEGylated structure balances efficacy with a tolerable safety profile.

Comparative Benchmarking Against Clinically Validated Ionizable Lipids

To contextualize the potential immunogenicity of this compound-based LNPs, it is essential to compare them against well-characterized and clinically utilized ionizable lipids: SM-102 (Moderna's Spikevax), ALC-0315 (Pfizer-BioNTech's Comirnaty), and DLin-MC3-DMA (the ionizable lipid in the first FDA-approved siRNA-LNP therapeutic, Onpattro).

While direct comparative data for this compound is not publicly available, we can summarize the known immunogenic properties of these established alternatives to provide a benchmark for evaluation.

Ionizable LipidKey Immunogenicity CharacteristicsReference
SM-102 - Potent inducer of antibody responses. - Associated with a significant pro-inflammatory cytokine response.[12][13]
ALC-0315 - Also a potent inducer of antibody responses, comparable to SM-102. - Elicits a notable inflammatory response.[12][13]
DLin-MC3-DMA - Generally considered to have a more favorable immunogenicity profile compared to SM-102 and ALC-0315 in some contexts.[14]

Note: The immunogenicity of an LNP formulation is highly dependent on the specific nucleic acid cargo, the overall lipid composition, and the route of administration.

A Practical Guide to Experimental Immunogenicity Evaluation

To rigorously assess the immunogenicity of a novel LNP formulation, a multi-pronged experimental approach is necessary. Below are detailed protocols for key in vitro and in vivo assays.

Experimental Workflow for LNP Immunogenicity Assessment

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis in_vitro_start LNP Formulation cytokine_assay Cytokine Profiling (PBMCs / Whole Blood) in_vitro_start->cytokine_assay complement_assay Complement Activation Assay in_vitro_start->complement_assay in_vivo_start Animal Model (e.g., C57BL/6 Mice) administration LNP Administration (e.g., Intramuscular) in_vivo_start->administration serum_collection Serial Blood Collection administration->serum_collection spleen_harvest Spleen Harvest administration->spleen_harvest cytokine_profiling Serum Cytokine Analysis serum_collection->cytokine_profiling antibody_titer Antigen-Specific Antibody Titer (ELISA) serum_collection->antibody_titer t_cell_response T-Cell Response (ELISpot / ICS) spleen_harvest->t_cell_response caption Fig. 1: Integrated workflow for LNP immunogenicity assessment.

Caption: Fig. 1: Integrated workflow for LNP immunogenicity assessment.

Protocol 1: In Vitro Cytokine Profiling in Human PBMCs

Objective: To quantify the induction of pro-inflammatory cytokines by LNP formulations in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • LNP formulations

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Human PBMCs isolated from healthy donor buffy coats

  • 96-well cell culture plates

  • LPS (positive control)

  • PBS (negative control)

  • Commercially available multiplex cytokine assay kit (e.g., Luminex-based or ELISA array)

Procedure:

  • Isolate PBMCs from buffy coats using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Seed 2 x 10^5 cells per well in a 96-well plate.

  • Add LNP formulations at various concentrations, along with LPS (100 ng/mL) and PBS controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Centrifuge the plate at 500 x g for 5 minutes.

  • Carefully collect the supernatant for cytokine analysis.

  • Quantify the levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β, IFN-γ) using a multiplex cytokine assay according to the manufacturer's instructions.

Causality and Self-Validation: This assay directly measures the initial innate immune response to the LNP. The inclusion of positive (LPS) and negative (PBS) controls is crucial for validating the responsiveness of the cells and ensuring the observed cytokine release is specific to the LNP treatment.

Protocol 2: In Vivo Immunogenicity Assessment in Mice

Objective: To evaluate the in vivo immunogenicity of LNP-formulated mRNA vaccines by measuring antigen-specific antibody and T-cell responses.

Materials:

  • LNP-mRNA vaccine formulations

  • 6-8 week old C57BL/6 mice

  • Materials for intramuscular injection

  • Materials for blood collection (e.g., retro-orbital or tail vein)

  • ELISA plates and reagents for antibody titer determination

  • ELISpot plates and reagents for T-cell response measurement

  • Recombinant antigen for ELISA and peptide library for ELISpot

Procedure:

Immunization:

  • On day 0, immunize mice intramuscularly with the LNP-mRNA vaccine formulations. Include a control group receiving empty LNPs or PBS.

  • On day 21, administer a booster immunization with the same formulations.

Antibody Response (ELISA):

  • Collect blood samples at day 14 (post-prime) and day 35 (post-boost).

  • Isolate serum and store at -80°C until analysis.

  • Coat 96-well ELISA plates with the recombinant antigen overnight at 4°C.

  • Wash the plates and block with a suitable blocking buffer.

  • Serially dilute the serum samples and add them to the wells.

  • Incubate, wash, and add an HRP-conjugated secondary antibody.

  • Develop the signal with a TMB substrate and stop the reaction.

  • Read the absorbance at 450 nm and determine the endpoint titers.[15]

T-Cell Response (ELISpot):

  • At day 35, euthanize the mice and harvest the spleens.

  • Prepare single-cell suspensions of splenocytes.

  • Perform an ELISpot assay to quantify the number of antigen-specific IFN-γ secreting T-cells by stimulating the splenocytes with a peptide library spanning the antigen.

Causality and Self-Validation: This in vivo model provides a systemic and comprehensive evaluation of the adaptive immune response. The prime-boost regimen mimics a typical vaccination schedule. The use of both ELISA and ELISpot allows for the characterization of both the humoral (antibody) and cellular (T-cell) arms of the immune response.

Innate Immune Signaling Pathways Activated by LNPs

G LNP LNP TLR4 TLR4 LNP->TLR4 Amine Headgroup Interaction CD1d CD1d LNP->CD1d MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines caption Fig. 2: LNP interaction with innate immune receptors.

Caption: Fig. 2: LNP interaction with innate immune receptors.

Conclusion and Future Directions

The immunogenicity of LNPs is a critical parameter that dictates their safety and efficacy. While this compound presents a novel addition to the lipid library for LNP formulation, its immunogenic profile remains to be fully elucidated. By employing the rigorous comparative and experimental framework outlined in this guide, researchers can systematically evaluate its potential and make informed decisions in the development of next-generation nucleic acid therapeutics.

The path forward in LNP development will undoubtedly involve the rational design of novel lipids with tailored immunogenic properties. A thorough understanding of the structure-immunogenicity relationship, supported by robust and standardized analytical methods, will be paramount in unlocking the full therapeutic potential of LNP technology.

References

A Senior Application Scientist's Guide to Clinically-Relevant Ionizable Lipids for Gene Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The clinical success of nucleic acid therapeutics, exemplified by the rapid deployment of mRNA vaccines and the approval of the first siRNA drug, hinges on the efficacy of their delivery vehicles: Lipid Nanoparticles (LNPs). At the heart of these LNPs are ionizable lipids, a class of synthetic molecules masterfully engineered to navigate the complex journey from injection to the cell's cytoplasm. While the chemical space of potential ionizable lipids is vast, encompassing novel structures like Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine, the field is currently dominated by a select few that have been clinically validated and extensively characterized.[1][2][3][4] This guide provides an in-depth comparative analysis of the three leading, clinically-approved ionizable lipids: DLin-MC3-DMA (MC3) , ALC-0315 , and SM-102 .[5][6] We will dissect their mechanisms, compare their performance based on published experimental data, provide validated protocols for their use, and offer insights into selecting the optimal lipid for specific gene therapy applications.

Introduction: The Indispensable Role of Ionizable Lipids

Lipid nanoparticles are typically composed of four key components: an ionizable cationic lipid, a phospholipid (e.g., DSPC) for structural integrity, cholesterol to modulate membrane fluidity, and a PEGylated lipid to control particle size and increase circulation time.[7][8] Among these, the ionizable lipid is the most critical component, single-handedly addressing the primary challenges of nucleic acid delivery.[9][10]

The pKa: A Molecular Switch for Cellular Delivery

The genius of an ionizable lipid lies in its pH-dependent charge.[11]

  • During Formulation (Acidic pH ~4.0): The lipid's amine headgroup is protonated, carrying a positive charge. This allows for strong electrostatic interaction with the negatively charged phosphate backbone of mRNA or siRNA, enabling high encapsulation efficiency.[8][12]

  • In Circulation (Physiological pH ~7.4): The lipid becomes neutral. This is crucial for minimizing toxicity and preventing unwanted interactions with anionic membranes of blood cells.[13]

  • Inside the Endosome (Acidic pH ~5.0-6.5): As the LNP is taken into the cell via endocytosis, the endosome acidifies. This drop in pH protonates the lipid once again.[11] The now positively-charged lipid interacts with negatively-charged lipids in the endosomal membrane, disrupting the bilayer and facilitating the release of the nucleic acid payload into the cytoplasm. This process is often referred to as endosomal escape.[][15]

The apparent pKa (the pH at which 50% of the lipid is ionized within the LNP) is therefore the master switch governing efficacy. An optimal pKa range of 6.0-7.0 is considered a key requirement for potent in vivo activity.[16][17]

Comparative Analysis of Leading Alternatives

The three most important ionizable lipids in clinically approved therapies are DLin-MC3-DMA (MC3), ALC-0315, and SM-102.[18] While all operate on the same fundamental principle, subtle structural differences lead to important variations in performance.

DLin-MC3-DMA (MC3): The siRNA Delivery Gold Standard

MC3 was the breakthrough lipid that enabled the first-ever FDA approval of an siRNA therapeutic, Onpattro®, for treating hereditary transthyretin-mediated amyloidosis (hATTR).[7][8] Its development was the result of extensive screening that established a clear relationship between lipid pKa and in vivo gene silencing activity, with an optimal pKa of ~6.44.[8][12]

  • Key Features: Contains unsaturated linoleyl tails, which are thought to enhance membrane disruption.[7] It is considered the safety standard for siRNA and therapies requiring long-term treatment.[19]

ALC-0315 & SM-102: The mRNA Vaccine Pioneers

ALC-0315 and SM-102 are the ionizable lipids at the core of the Pfizer/BioNTech (Comirnaty®) and Moderna (Spikevax®) COVID-19 vaccines, respectively.[5][20] They are structurally similar, featuring saturated hydrocarbon tails and ester bonds, which allow for biodegradation through hydrolysis, contributing to their favorable safety profiles.[6][13]

  • Key Features: Both are highly effective for mRNA delivery.[21] Studies have shown that LNPs formulated with ALC-0315 and SM-102 can yield higher protein expression levels in vivo compared to MC3-based LNPs.[10][21] ALC-0315, in particular, has been shown to elicit higher levels of IgG and enhance the activation of dendritic cells and T cells compared to MC3 in vaccine contexts.[22]

Head-to-Head Data Summary

The selection of an ionizable lipid depends on the specific application (e.g., siRNA vs. mRNA), target tissue, and desired safety profile. The tables below summarize key comparative data from the literature.

Table 1: Physicochemical Properties of Clinically-Approved Ionizable Lipids

FeatureDLin-MC3-DMA (MC3)ALC-0315SM-102
Full Chemical Name (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate((4-hydroxybutyl)azanediyl)di(hexane-6,1-diyl) bis(2-hexyldecanoate)Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecoxyhexyl)amino)octanoate
Molecular Weight 642.1 g/mol [12]744.25 g/mol (IUPAC Name based)710.2 g/mol [13]
Apparent pKa ~6.44[12]~6.09[23][24]~6.7 (Estimated)
Key Structural Feature Unsaturated Dilinoleyl Tails[7]Branched, Saturated Tails, Ester Bonds[6]Branched, Saturated Tails, Ester Bonds[6][13]
Primary Clinical Use siRNA (Onpattro®)[5]mRNA (Comirnaty®)[5]mRNA (Spikevax®)[20]

Table 2: Comparative Performance Metrics

Performance MetricDLin-MC3-DMA (MC3)ALC-0315SM-102
In Vivo Efficacy (siRNA) High . Gold standard for hepatocyte gene silencing.[8]Very High . Showed 2-fold and 10-fold greater knockdown of targets in hepatocytes and hepatic stellate cells, respectively, compared to MC3 at 1 mg/kg.[5][18]Not primarily developed for siRNA, but structurally similar to ALC-0315.[6]
In Vivo Efficacy (mRNA) Moderate . Lower protein expression compared to ALC-0315 and SM-102 in some studies.[10][21]Very High . Elicits robust humoral and cellular immune responses.[22][25]Very High . Demonstrates high mRNA expression in vitro and in vivo.[10]
Toxicity Profile Favorable . Well-tolerated in chronic dosing regimens for Onpattro®.Generally well-tolerated. Some studies note increased liver toxicity markers (ALT, bile acids) at high doses (5 mg/kg) compared to MC3.[5][18]Favorable . Ester bonds allow for metabolism and clearance.[13] Generally well-tolerated in vaccine use.

Causality: The superior performance of ALC-0315 for siRNA delivery in the cited study may be attributed to its structure, which could lead to more efficient interactions with endosomal membranes or different biodistribution profiles compared to MC3.[5][26] For mRNA vaccines, the higher efficacy of ALC-0315 and SM-102 may be due to their optimized structures promoting stronger immune activation.[22][25] However, it is critical to note that in vitro performance does not always predict in vivo outcomes.[21]

Experimental Protocols & Workflows

Reproducible LNP formulation is paramount for successful gene therapy research. Microfluidic mixing has become the gold standard, offering precise control over particle size and polydispersity.[27][28]

Protocol: LNP Formulation via Microfluidic Mixing

This protocol is a generalized procedure. Specific molar ratios and flow rates must be optimized for each lipid and payload combination.

  • Preparation of Solutions:

    • Lipid Solution (Organic Phase): Dissolve the ionizable lipid (e.g., MC3, ALC-0315, or SM-102), DSPC, cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in absolute ethanol. A common molar ratio is 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).[6][10]

    • Nucleic Acid Solution (Aqueous Phase): Dissolve the mRNA or siRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).[8]

  • Microfluidic Mixing:

    • Prime the microfluidic device (e.g., a staggered herringbone micromixer) with ethanol and then the aqueous buffer to ensure bubble-free operation.[29]

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and place them on a syringe pump connected to the microfluidic device.

    • Pump the two solutions through the device at a defined total flow rate (TFR) and flow rate ratio (FRR). A typical FRR is 3:1 (Aqueous:Organic).[30] The rapid, controlled mixing within the microchannels causes nanoprecipitation, where the lipids self-assemble around the nucleic acid cargo.[27][31]

  • Purification and Concentration:

    • The resulting LNP solution is immediately dialyzed against phosphate-buffered saline (PBS, pH 7.4) for at least 2 hours using a dialysis cassette (e.g., 20 kDa MWCO) to remove ethanol and raise the pH.[30]

    • Sterile filter the final LNP formulation through a 0.2 µm filter.

Protocol: LNP Characterization

Self-Validation: Rigorous characterization is essential to ensure the quality, consistency, and efficacy of the formulation.

  • Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).

    • Purpose: To determine the average hydrodynamic diameter and the uniformity of the particle population.

    • Acceptance Criteria: A particle size of 80-120 nm with a PDI < 0.2 is typically desired for in vivo applications.[32]

  • Zeta Potential:

    • Method: Laser Doppler Electrophoresis.

    • Purpose: To measure the surface charge of the LNPs.

    • Acceptance Criteria: A near-neutral zeta potential at physiological pH (7.4) is expected, confirming the shielding of the ionizable lipid's charge.[10][33]

  • Encapsulation Efficiency (EE):

    • Method: RiboGreen Assay (or similar nucleic acid quantification assay).

    • Purpose: To determine the percentage of nucleic acid successfully encapsulated within the LNPs.

    • Procedure: Measure the fluorescence of the LNP sample before and after adding a lysing agent (e.g., Triton X-100). The difference in fluorescence corresponds to the amount of encapsulated nucleic acid.

    • Acceptance Criteria: EE should typically be >90%.[10]

Workflow Visualization

LNP_Workflow cluster_prep 1. Solution Preparation cluster_form 2. Formulation cluster_purify 3. Purification cluster_qc 4. Quality Control Lipids Lipid Mix in Ethanol (Ionizable, DSPC, Chol, PEG) Pump Syringe Pump Lipids->Pump RNA Nucleic Acid in Buffer (e.g., Citrate pH 4.0) RNA->Pump Mixer Microfluidic Mixer Pump->Mixer FRR 3:1 Dialysis Dialysis vs. PBS pH 7.4 Mixer->Dialysis Nanoprecipitation Filter Sterile Filtration (0.2 µm) Dialysis->Filter DLS Size & PDI (DLS) Filter->DLS Zeta Zeta Potential Filter->Zeta EE Encapsulation % (RiboGreen) Filter->EE Final Final LNP Product (Store at 4°C) MOA_Pathway cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cell (Hepatocyte) cluster_escape Endosomal Maturation & Escape LNP_blood LNP (Neutral Charge) + ApoE Binding Receptor LDLR Receptor LNP_blood->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Acidification Protonation Lipid Protonation (LNP becomes + charged) Late_Endosome->Protonation Membrane_Fusion Interaction with Anionic Lipids & Membrane Disruption Protonation->Membrane_Fusion Release mRNA/siRNA Release into Cytoplasm Membrane_Fusion->Release Translation Protein Translation or RNA Interference Release->Translation

References

Patent landscape for the use of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine in drug delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of a delivery vehicle is as critical as the therapeutic cargo itself. Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering delicate mRNA payloads, with the ionizable cationic lipid being the cornerstone of this technology. This guide provides a comprehensive framework for evaluating novel cationic lipids, using the hypothetical example of "Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine," and comparing its potential performance against established, clinically validated alternatives.

While specific patent landscapes for every emerging lipid are often nascent, the field is dominated by intellectual property surrounding established ionizable lipids and LNP formulations.[1] Key players and their cornerstone lipids, such as DLin-MC3-DMA (utilized in the first FDA-approved siRNA drug, Onpattro®), ALC-0315, and SM-102 (used in the Pfizer-BioNTech and Moderna COVID-19 vaccines, respectively), provide the benchmarks against which any new contender must be measured.[2][3]

This guide will navigate the essential experimental workflows, from LNP formulation and characterization to in vitro and in vivo performance evaluation, providing the rationale behind each step to empower researchers in their quest for the next generation of drug delivery vehicles.

The Central Role of the Ionizable Cationic Lipid

The magic of ionizable lipids lies in their pH-dependent charge. At an acidic pH (typically around 4.0) during formulation, their amine groups are protonated, allowing for efficient complexation with the negatively charged mRNA backbone.[4][5] Upon entering the bloodstream at a physiological pH of ~7.4, these lipids become largely neutral, reducing toxicity and nonspecific interactions.[5] Once endocytosed by target cells, the acidic environment of the endosome again protonates the lipid, facilitating endosomal escape and the release of the mRNA payload into the cytoplasm.

A novel lipid like this compound, described as a cationic lipid-like PEG compound, would need to be rigorously tested to determine its pKa, encapsulation efficiency, and ultimately, its biological efficacy.[6][7][8][9]

Comparative Performance Evaluation: A Step-by-Step Approach

The evaluation of a new cationic lipid is a multi-faceted process. Here, we outline the critical experiments and the expected performance of established lipids to provide a comparative context.

LNP Formulation and Physicochemical Characterization

The initial step involves formulating the LNPs, typically through microfluidic mixing, which allows for precise control over particle size and distribution.[1][10] A standard formulation consists of the ionizable lipid, a helper lipid (like DSPC or DOPE), cholesterol, and a PEGylated lipid.[4]

Experimental Protocol: LNP Formulation via Microfluidic Mixing

  • Solution Preparation:

    • Lipid-Ethanol Solution: Dissolve the ionizable lipid (e.g., this compound), DSPC, cholesterol, and a PEG-lipid in ethanol at a specific molar ratio (a common starting point is 50:10:38.5:1.5).[11]

    • mRNA-Aqueous Buffer: Dissolve the mRNA transcript in a low pH buffer, such as 25 mM citrate buffer at pH 4.0.[1]

  • Microfluidic Mixing:

    • Load the lipid-ethanol and mRNA-aqueous solutions into separate syringes.

    • Utilize a microfluidic mixing device (e.g., NanoAssemblr™) to rapidly mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to ethanol).[12]

  • Purification and Buffer Exchange:

    • The resulting LNP solution is then subjected to tangential flow filtration (TFF) or dialysis to remove ethanol and exchange the buffer to a physiologically compatible one, such as phosphate-buffered saline (PBS) at pH 7.4.[1]

Data Presentation: Key Physicochemical Parameters

ParameterMethodTypical Range for Effective LNPsRationale
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)80 - 150 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a narrow particle size distribution, crucial for batch-to-batch consistency.
Zeta Potential Electrophoretic Light ScatteringVaries with pH (positive at low pH, near-neutral at physiological pH)Confirms the pH-responsive nature of the ionizable lipid.
mRNA Encapsulation Efficiency RiboGreen Assay> 90%High encapsulation protects the mRNA from degradation and ensures efficient delivery.

Mandatory Visualization: LNP Formulation Workflow

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_formulation 2. LNP Formulation cluster_purification 3. Purification & Concentration cluster_final 4. Final Product Lipid_Ethanol Lipid Mix in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing mRNA_Aqueous mRNA in Aqueous Buffer (pH 4.0) mRNA_Aqueous->Microfluidic_Mixing TFF Tangential Flow Filtration (TFF) Microfluidic_Mixing->TFF Final_LNP Final LNP Formulation (PBS, pH 7.4) TFF->Final_LNP In_Vivo_Workflow LNP_Admin LNP Administration (e.g., Intramuscular) Imaging Bioluminescence Imaging (6, 24, 48 hours) LNP_Admin->Imaging Tolerability Tolerability Assessment (Blood Analysis) LNP_Admin->Tolerability Biodistribution Organ Harvest & Biodistribution Analysis Imaging->Biodistribution Data_Analysis Data Analysis & Comparison Biodistribution->Data_Analysis Tolerability->Data_Analysis

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entities. While these compounds are pivotal for discovery, they often lack comprehensive safety and disposal documentation. Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine is one such compound where a specific Safety Data Sheet (SDS) may not be readily accessible. In these situations, a cautious and principled approach to waste management is not just a regulatory requirement but a cornerstone of laboratory safety.[1][2][3]

This guide provides a procedural framework for the proper disposal of this compound, derived from an analysis of its constituent functional groups and established protocols for analogous chemical structures. The fundamental principle is to treat the unknown as potentially hazardous until proven otherwise.[3][4]

Part 1: Hazard Assessment Based on Chemical Analogs

The disposal protocol for any compound is dictated by its inherent physical, chemical, and toxicological properties. In the absence of specific data for this compound, we must deduce its potential hazards by examining its structural components: a tertiary amine core, two long-chain ester groups, and ethoxyethyl moieties.

  • Tertiary Amine Core: The central amine group suggests potential for basicity and incompatibility with acids and strong oxidizing agents.[5] Amines as a class can exhibit noxious odors and varying levels of toxicity.[6]

  • 2-Hexyldecanoic Acid Moiety: The long-chain carboxylic acid precursor, 2-Hexyldecanoic Acid, is known to be an irritant to the skin, eyes, and respiratory system.[7] It is also combustible and incompatible with strong oxidizing agents.[7][8] Furthermore, it is recognized as a substance with acute and chronic hazards to the aquatic environment.

  • 2-Ethoxyethanol Moiety: This precursor is a well-characterized hazardous substance. It is a flammable liquid, harmful if swallowed, and can form explosive peroxides upon storage.[9][10][11][12] The U.S. Environmental Protection Agency (EPA) explicitly lists 2-ethoxyethanol as a hazardous solvent under waste code F005.[13]

Part 2: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensuring personal safety is paramount. All waste handling procedures should be conducted within a certified chemical fume hood.[4][16] The following PPE is mandatory.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield offers crucial protection against unexpected splashes.[1][16]
Hand Protection Double Gloving with Chemically Resistant GlovesAn inner nitrile glove with an outer glove resistant to a broad range of organic chemicals (e.g., butyl rubber or Viton®) is recommended.[12]
Body Protection Chemical-Resistant Laboratory CoatA fully fastened lab coat made of a material resistant to chemical permeation is required to protect skin and clothing.[1][16]
Respiratory Protection N95 Respirator or HigherNecessary if there is any risk of aerosolization or if handling the compound outside of a functioning chemical fume hood.[1]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must follow the "cradle-to-grave" hazardous waste management system established by the Resource Conservation and Recovery Act (RCRA).[14][17]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[1]

  • Isolate the Waste: All waste containing this compound, including the pure compound, contaminated consumables (e.g., pipette tips, weighing boats), and contaminated PPE, must be collected separately.

  • Prevent Incompatibilities: Ensure the waste container for this compound is kept separate from incompatible materials, especially:

    • Strong Acids

    • Strong Oxidizing Agents (e.g., peroxides, perchlorates, nitrates)[5][9][12]

Step 2: Containerization

The choice of container is vital for safe storage and transport.

  • Select an Appropriate Container: Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) that is free from leaks or cracks and has a secure, tight-fitting lid.[1][12]

  • Leave Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion.[1]

Step 3: Labeling

Clear and accurate labeling is a strict regulatory requirement.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" . List all components if it is a mixture.

    • Known or suspected hazards (e.g., "Flammable," "Toxic," "Environmental Hazard").[1]

    • The date when waste was first added to the container.[1]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated laboratory area.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[1]

  • Secondary Containment: Place the container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Ventilation: The SAA should be in a well-ventilated area, away from heat or ignition sources.[1][11]

Step 5: Final Disposal

Final disposal must be handled by certified professionals.

  • Contact EHS: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[1][12]

  • Prohibited Actions:

    • DO NOT dispose of this chemical down the drain.[9][12] Its low water solubility and aquatic toxicity present a significant environmental risk.[18]

    • DO NOT dispose of it in regular solid waste receptacles.[1]

    • DO NOT evaporate it in the fume hood as a means of disposal.[19]

Part 4: Spill Management Protocol

Immediate and correct action is necessary in the event of a spill.[1]

  • Minor Spill (within a fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, contain the spill using an inert absorbent material like dry sand, earth, or vermiculite.[9][12]

    • Use non-sparking tools to collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[9][11][12]

    • Clean the spill area with soap and water.[12] All cleaning materials must also be disposed of as hazardous waste.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the area immediately.[4][12]

    • Alert others and notify your supervisor and institutional EHS department.

    • Control ignition sources if it is safe to do so.[12]

    • Isolate the area and prevent entry.[12]

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

G cluster_0 Phase 1: Preparation & Assessment cluster_1 Phase 2: Waste Handling & Accumulation cluster_2 Phase 3: Final Disposal A Identify Waste: This compound B Assess Hazards: - Amine Core (Incompatible w/ Acids) - Ester Groups (Combustible) - Precursors (Flammable, Toxic, Eco-Hazard) A->B C Conclusion: Treat as Hazardous Waste B->C D Don Full PPE (Goggles, Face Shield, Resistant Gloves, Lab Coat) C->D E Select Leak-Proof, Chemically Resistant Container D->E F Add Waste to Container (Fill <90% Full) E->F G Affix Completed Hazardous Waste Label Immediately F->G H Store in Designated, Ventilated SAA with Secondary Containment G->H I Segregate from Incompatibles (Acids, Oxidizers) H->I J Arrange for Pickup by Institutional EHS or Licensed Vendor I->J K Prohibited Actions: - NO Drain Disposal - NO Trash Disposal - NO Evaporation

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Bis(N-2-ethoxyethyl 2-hexyldecanoate)amine

This guide provides essential safety protocols and operational directives for the handling of this compound. As this compound is intended for research purposes and lacks extensive public safety data, this document synthesizes information from structurally similar chemicals and established laboratory safety principles to create a robust framework for its safe utilization.[1]

Hazard Profile & Chemical Assessment

This compound is a complex organic molecule identified as a cationic lipid-like compound.[1] A full safety profile is not publicly available. Therefore, a hazard assessment must be inferred from its constituent functional groups: a tertiary amine, two ester linkages, and two ether linkages.

  • Tertiary Amine Core: The central nitrogen atom classifies this molecule as a tertiary amine. Amines are organic bases and can be corrosive, causing skin irritation or severe burns.[2][3] Safety data for structurally similar compounds like Bis(2-ethylhexyl)amine and Bis(2-ethoxyethyl)amine show they cause severe skin burns and serious eye damage.[4][5][6] Inhalation of amine vapors can also lead to respiratory irritation.[2] Some amines have been reported to cause visual disturbances, such as blurred vision or halos around lights (glaucopsia), after vapor exposure.[7]

  • Ester and Alkyl Chains (2-hexyldecanoate): The two long-chain ester groups make the molecule lipophilic. The parent carboxylic acid, 2-Hexyldecanoic acid, is classified as a skin irritant and may cause an allergic skin reaction.[8] Esters themselves are generally less hazardous, but can cause irritation.[9]

  • Ether Linkages (Ethoxyethyl): The ethoxyethyl groups add ether functionalities. While often less reactive than other groups, some ether compounds can pose specific material compatibility challenges, causing degradation of certain elastomers.[10]

Inferred Primary Hazards:

  • Corrosive: Expected to cause severe skin and eye irritation, with a high probability of causing chemical burns upon direct contact.

  • Skin Sensitizer: Potential to cause allergic skin reactions upon repeated exposure.

  • Respiratory Irritant: Vapors or aerosols may irritate the respiratory tract.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The selection is based on a risk assessment of the specific procedure being performed. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to the employee.[11][12]

Minimum PPE for All Handling Operations

This is the baseline level of protection required for any task involving this compound, including handling closed containers.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated chemical splash goggles.[13]Protects against splashes. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves (minimum 2 pairs - "double-gloving").Provides a primary barrier against skin contact. Double-gloving offers enhanced protection against tears and rapid permeation.[13][14]
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from minor splashes and spills.[14]
Footwear Closed-toe shoes made of a non-absorbent material.Prevents exposure from spills that reach the floor.[15]
Enhanced PPE for High-Risk Operations

For tasks with an increased risk of splashes, aerosol generation, or significant exposure (e.g., weighing, preparing solutions, sonicating, or cleaning spills), the following additions are required.

PPE ComponentSpecificationRationale
Face Protection Chemical splash goggles worn under a full-face shield.Provides a secondary barrier, protecting the entire face from significant splashes.[13][14]
Hand Protection Heavy-duty chemical-resistant gloves (e.g., Butyl or Silver Shield®) worn under outer nitrile gloves.The long alkyl and ether components may degrade standard nitrile gloves over time. A more robust inner glove is necessary for extended handling or spill cleanup.
Body Protection Chemical-resistant apron worn over the lab coat.Offers an additional layer of protection against corrosive splashes to the torso.
Respiratory Required if handling outside a certified chemical fume hood. Use a NIOSH-approved respirator with organic vapor cartridges.Protects against inhalation of potentially harmful vapors or aerosols.[16]

Diagram 1: PPE Selection Workflow This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level start Assess Task is_splash_risk High Splash or Aerosol Risk? start->is_splash_risk min_ppe Minimum PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat - Closed-toe Shoes is_splash_risk->min_ppe enhanced_ppe Enhanced PPE: - Add Face Shield - Add Chem-Resistant Apron - Consider Heavy-Duty Gloves is_splash_risk->enhanced_ppe Yes is_hood_used Working in Fume Hood? resp_ppe Add Respirator: (Organic Vapor Cartridge) is_hood_used->resp_ppe No min_ppe->is_hood_used enhanced_ppe->is_hood_used

Operational & Disposal Plans

Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Chemical Handling Protocol
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to control vapor exposure.[16]

  • Pre-use Inspection: Before any procedure, inspect all PPE for damage, such as cracks in gloves or face shields.

  • Donning PPE:

    • Wash hands thoroughly.

    • Don inner gloves (if required).

    • Don lab coat and/or apron.

    • Don outer gloves, ensuring cuffs are pulled over the sleeves of the lab coat.

    • Don eye and face protection.

    • Don respirator (if required), performing a user seal check.

  • Post-use & Doffing PPE: This process is critical to prevent cross-contamination.

    • Decontaminate outer gloves if possible.

    • Remove apron (if used).

    • Remove outer gloves, peeling them off without touching the exterior surface. Dispose of them immediately.

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Spill & Emergency Response
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt cleanup if you are not trained or do not have the proper PPE.

  • Cleanup (for trained personnel only):

    • Don enhanced PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

    • Carefully collect the absorbent material into a labeled, sealed waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][17]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][17]

    • Inhalation: Move the person to fresh air. Seek immediate medical attention if breathing is difficult.[17]

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the chemical must be treated as hazardous waste.

  • Chemical Waste: Unused chemical and contaminated absorbent materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Do not pour down the drain.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.